molecular formula C6H11BF4N2O B1247649 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate CAS No. 374564-83-7

1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Cat. No.: B1247649
CAS No.: 374564-83-7
M. Wt: 213.97 g/mol
InChI Key: KLTUZFZUYLXTFF-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C6H11BF4N2O and its molecular weight is 213.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methylimidazol-3-ium-1-yl)ethanol;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11N2O.BF4/c1-7-2-3-8(6-7)4-5-9;2-1(3,4)5/h2-3,6,9H,4-5H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTUZFZUYLXTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049286
Record name 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate
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Molecular Weight

213.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

374564-83-7
Record name 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate
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Record name 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate
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Record name 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate
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Foundational & Exploratory

"1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, often abbreviated as [HOEMIM][BF4], is an ionic liquid (IL) that has garnered significant interest across various scientific disciplines. Its unique combination of properties, including high thermal stability, a wide electrochemical window, and notable conductivity, makes it a versatile compound.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of [HOEMIM][BF4], detailed experimental protocols for their measurement, and visualizations of its synthesis and application pathways. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development exploring the applications of this functionalized ionic liquid. Its utility spans roles as a green solvent in organic synthesis, an electrolyte in electrochemical devices like lithium-ion batteries, and a medium for nanomaterial synthesis and biomass processing.[1][2]

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values represent a synthesis of data from various sources, and minor discrepancies may exist due to different experimental conditions and purity levels.

General and Thermal Properties
PropertyValueConditions
Molecular Formula C₆H₁₁BF₄N₂O-
Molecular Weight 213.97 g/mol -
Appearance Colorless to slightly yellow liquidRoom Temperature
Melting Point -44 °C-
Thermal Stability High, stable up to 380-400 °CTGA Analysis[3]
Physical and Electrochemical Properties
PropertyValueConditions
Density 1.34 g/cm³22 °C
1.37 g/mLNot Specified
1.308 g/cm³Not Specified
Viscosity 137 cP (mPa·s)20 °C[4]
Refractive Index n20/D 1.4320 °C
1.4240 to 1.4280Not Specified
Ionic Conductivity 3.42 mS/cm20 °C
0.002–0.004 S/cmNot Specified[3]
Electrochemical Window > 6.0 VNot Specified[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of [HOEMIM][BF4] are outlined below. These protocols are based on standard analytical techniques used for ionic liquids.

Synthesis via Anion Exchange

The most common method for synthesizing [HOEMIM][BF4] is a metathesis or anion exchange reaction starting from a halide precursor.[3][5]

  • Precursor Synthesis: 1-(2-Hydroxyethyl)-3-methylimidazolium chloride ([HOEMIM][Cl]) is first synthesized by the reaction of 1-methylimidazole with 2-chloroethanol.

  • Anion Exchange: The resulting [HOEMIM][Cl] is then dissolved in a suitable solvent, such as acetone or acetonitrile. An equimolar amount of a tetrafluoroborate salt, typically sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄), is added to the solution.[3][5]

  • Reaction and Purification: The mixture is stirred at room temperature for several hours (e.g., 15 minutes to 24 hours) to facilitate the exchange.[5][6] A salt byproduct (NaCl or AgCl) precipitates and is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

  • Final Drying: The resulting ionic liquid is further purified by washing with water and dichloromethane and then dried under high vacuum to remove any residual water and solvent.[7] The completeness of the anion exchange is typically verified by a qualitative test with silver nitrate (AgNO₃) to check for the absence of chloride ions.[7]

Thermal Stability Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition temperature of the ionic liquid.[3][8]

  • Instrumentation: A thermogravimetric analyzer is used.

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the ionic liquid is placed in a TGA pan (e.g., platinum or alumina).

  • Analysis Conditions: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 20-40 mL/min).[8][9]

  • Data Interpretation: The TGA curve plots the percentage of mass loss against temperature. The onset decomposition temperature is determined as the temperature at which significant mass loss begins. For [HOEMIM][BF4], high thermal stability up to 380–400 °C has been verified by TGA.[3]

Phase Transition Analysis (DSC)

Differential Scanning Calorimetry (DSC) is employed to identify phase transitions such as the melting point (Tm) and glass transition temperature (Tg).[3][8]

  • Instrumentation: A differential scanning calorimeter is utilized.

  • Sample Preparation: A small amount of the sample (5-10 mg) is hermetically sealed in an aluminum pan.

  • Analysis Conditions: The sample undergoes a heat-cool-heat cycle. For instance, it is first cooled from room temperature to a low temperature (e.g., -150 °C), then heated to a temperature well above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).[3][8]

  • Data Interpretation: The DSC thermogram shows heat flow as a function of temperature. Endothermic peaks correspond to melting, while step changes in the baseline indicate a glass transition. For [HOEMIM][BF4], no distinct melting point was observed between -150 °C and 200 °C, indicating it exists as a liquid in this range.[3]

Density Measurement

The density of the ionic liquid is typically measured using a vibrating tube densitometer.[10][11]

  • Instrumentation: An oscillating U-tube densitometer (e.g., Anton Paar DSA-5000 M) is used.[11]

  • Calibration: The instrument is calibrated using substances with well-known densities, such as dry air and bi-distilled water, at various temperatures.[11]

  • Measurement: A small sample of the ionic liquid is injected into the vibrating U-tube. The instrument measures the oscillation period, which is directly related to the density of the sample.

  • Temperature Control: The temperature is precisely controlled using a built-in Peltier thermostat, allowing for measurements across a range of temperatures (e.g., 293.15 K to 323.15 K).[10]

Viscosity Measurement

Viscosity is a critical parameter and can be measured using various types of viscometers.

  • Instrumentation: A rotational rheometer, a falling-ball viscometer, or a capillary viscometer can be used.

  • Procedure (Rotational Rheometer): A small sample is placed between a fixed plate and a rotating cone or plate. The instrument measures the torque required to rotate the spindle at a specific speed, from which the dynamic viscosity is calculated.

  • Temperature Control: The sample temperature must be strictly controlled throughout the measurement, as viscosity is highly temperature-dependent.

Electrochemical Window Determination

The electrochemical stability window (ESW) is determined using cyclic voltammetry (CV).[3][12]

  • Instrumentation: A three-electrode electrochemical cell connected to a potentiostat.

  • Cell Setup: The setup consists of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode).[13]

  • Procedure: The ionic liquid serves as the electrolyte. The potential of the working electrode is swept from an initial potential to a final potential and then back. The scan is performed in both the anodic (positive) and cathodic (negative) directions.

  • Data Interpretation: The ESW is defined by the potential limits where a significant increase in current is observed, indicating the oxidation of the anion (anodic limit) and the reduction of the cation (cathodic limit).[12] [HOEMIM][BF4] has been reported to have a wide electrochemical window of over 6.0 V.[3]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_exchange Anion Exchange Reaction cluster_purification Purification methylimidazole 1-Methylimidazole precursor [HOEMIM][Cl] (Precursor Salt) methylimidazole->precursor chloroethanol 2-Chloroethanol chloroethanol->precursor reaction Stirring at RT precursor->reaction bf4_salt NaBF₄ bf4_salt->reaction solvent Solvent (e.g., Acetone) solvent->reaction filtration Filtration (Remove NaCl) reaction->filtration Mixture evaporation Solvent Evaporation (Reduced Pressure) filtration->evaporation Filtrate drying High Vacuum Drying evaporation->drying final_product [HOEMIM][BF₄] (Final Product) drying->final_product

Caption: Synthesis workflow for [HOEMIM][BF4] via anion exchange.

Application_Workflow cluster_electrochem Electrochemistry cluster_synthesis Material & Chemical Synthesis cluster_separation Separation Processes IL [HOEMIM][BF₄] electrolyte Gel Electrolyte IL->electrolyte solvent Green Solvent IL->solvent gas_capture Gas Capture (CO₂, H₂S) IL->gas_capture battery Lithium-Ion Batteries electrolyte->battery capacitor Capacitors electrolyte->capacitor nanomaterials Nanomaterial Synthesis (e.g., Ag Nanoparticles) solvent->nanomaterials biomass Biomass Processing (Cellulose Dissolution) solvent->biomass extraction Liquid-Liquid Extraction

Caption: Key application areas for [HOEMIM][BF4].

Thermal_Decomposition_Pathway start [HOEMIM][BF₄] intermediate Decomposition via Nucleophilic Attack (SN2-like) & Fragmentation start->intermediate High Temperature (> 380 °C) p1 1-Methylimidazole intermediate->p1 p2 Ethylene Glycol (from C₂H₄OH sidechain) intermediate->p2 p3 Boron Trifluoride (BF₃) intermediate->p3 p4 Hydrogen Fluoride (HF) intermediate->p4

References

"1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid this compound, often abbreviated as [HEMIm][BF4]. This ionic liquid has garnered significant interest in various fields, including as a green solvent, in electrochemistry, and for nanomaterial synthesis, owing to its unique properties such as high thermal stability and ionic conductivity.[1]

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the quaternization of 1-methylimidazole to form a halide salt, followed by an anion exchange (metathesis) reaction to introduce the tetrafluoroborate anion.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride

  • Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and 2-chloroethanol in a 1:1 molar ratio. Acetonitrile can be used as a solvent.

  • Reaction: Heat the mixture at a controlled temperature (typically around 70-80 °C) with constant stirring for 24-48 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The resulting product, 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, is often a viscous liquid or a solid. The product can be washed with a solvent like ethyl acetate to remove any unreacted starting materials. The solvent is then removed under reduced pressure using a rotary evaporator.

Step 2: Synthesis of this compound (Anion Exchange)

  • Reactants: Dissolve the 1-(2-Hydroxyethyl)-3-methylimidazolium chloride obtained in the previous step in a suitable solvent, such as acetone or water. In a separate flask, prepare a solution of sodium tetrafluoroborate (NaBF₄) in the same solvent, using a slight molar excess (e.g., 1.05 equivalents).

  • Reaction: Slowly add the sodium tetrafluoroborate solution to the imidazolium chloride solution with vigorous stirring at room temperature. A white precipitate of sodium chloride (NaCl) will form. Continue stirring for several hours (e.g., 12-24 hours) to ensure the completion of the anion exchange.

  • Purification: Remove the precipitated sodium chloride by filtration. The filtrate, which contains the desired ionic liquid, is then concentrated under reduced pressure to remove the solvent. The resulting product should be dried under high vacuum for an extended period to remove any residual water or solvent. The purity can be checked by a qualitative test with silver nitrate solution to ensure the absence of chloride ions.

Characterization

A comprehensive characterization of this compound is essential to confirm its structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC).

Physical and Chemical Properties
PropertyValue
Molecular Formula C₆H₁₁BF₄N₂O
Molecular Weight 213.97 g/mol [2]
Appearance Colorless to pale yellow liquid
Melting Point No melting point observed down to -150 °C[3]
Density 1.34 g/cm³ at 22 °C[1]
Viscosity 137 cP at 20 °C[1]
Ionic Conductivity 3.42 mS/cm at 20 °C[1]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.5-9.0SingletN-CH -N (on imidazolium ring)
~7.4-7.6DoubletN-CH =CH -N (on imidazolium ring)
~7.3-7.5DoubletN-CH=CH -N (on imidazolium ring)
~4.2-4.4TripletN-CH₂ -CH₂OH
~3.8-4.0TripletN-CH₂-CH₂ OH
~3.9-4.1SingletN-CH₃
VariableSinglet-OH

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~136-138N-C H-N (on imidazolium ring)
~123-125N-C H=C H-N (on imidazolium ring)
~121-123N-CH=C H-N (on imidazolium ring)
~59-61N-CH₂-C H₂OH
~51-53N-C H₂-CH₂OH
~35-37N-C H₃

Note: The exact chemical shifts can vary depending on the solvent and concentration used for NMR analysis. The data presented here are based on typical values for similar imidazolium-based ionic liquids.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment of Vibrational Mode
~3400 (broad)O-H stretching of the hydroxyl group
~3150, ~3100C-H stretching of the imidazolium ring
~2960, ~2880C-H stretching of the alkyl chains
~1570, ~1460C=N and C=C stretching of the imidazolium ring
~1170C-N stretching
~1050 (strong)B-F stretching of the tetrafluoroborate anion
~750C-H out-of-plane bending
Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the ionic liquid. This compound exhibits high thermal stability.

Table 4: TGA Data

ParameterValue
Decomposition Temperature Onset around 380-400 °C[3]

Differential Scanning Calorimetry (DSC)

DSC is used to identify phase transitions, such as melting and glass transitions. For this ionic liquid, no distinct melting point is typically observed.

Table 5: DSC Data

ParameterValue
Glass Transition (Tg) Typically observed at low temperatures
Melting Point (Tm) Not observed down to -150 °C[3]

Visualized Workflows

Synthesis Workflow

Synthesis_Workflow Start Start Materials: 1-Methylimidazole 2-Chloroethanol Step1 Step 1: Quaternization (Acetonitrile, 70-80°C, 24-48h) Start->Step1 Intermediate Intermediate: 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride Step1->Intermediate Step2 Step 2: Anion Exchange (Sodium Tetrafluoroborate, Acetone, RT, 12-24h) Intermediate->Step2 Purification Purification: Filtration & Solvent Removal Step2->Purification FinalProduct Final Product: 1-(2-Hydroxyethyl)-3-methylimidazolium Tetrafluoroborate Purification->FinalProduct Characterization_Workflow Sample Synthesized Ionic Liquid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Thermal Thermal Analysis (TGA & DSC) Sample->Thermal Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure ThermalStability Thermal Stability Thermal->ThermalStability

References

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 374564-83-7

This technical guide provides a comprehensive overview of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, hereafter referred to as [HOEMIM][BF4]. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety considerations.

Core Properties and Specifications

[HOEMIM][BF4] is a room-temperature ionic liquid characterized by its unique combination of a hydroxyl-functionalized imidazolium cation and a tetrafluoroborate anion. This structure imparts specific physicochemical properties that make it a versatile compound in various scientific and industrial applications.

Physicochemical Data

The key quantitative properties of [HOEMIM][BF4] are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C6H11BF4N2O[1][2][3]
Molecular Weight 213.97 g/mol [1][2][3]
Appearance Colorless to slightly yellow liquid[2]
Density 1.34 g/cm³ (at 22 °C)[1]
Melting Point -44 °C[1]
Viscosity 137 cP (at 20 °C)[1]
Ionic Conductivity 3.42 mS/cm (at 20 °C)[1]
Refractive Index n20D 1.43[2]
Synonyms

This ionic liquid is also known by several synonyms, including:

  • HO-EMIM BF4[1]

  • 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate[3]

  • 2-(3-methylimidazol-3-ium-1-yl)ethanol;tetrafluoroborate[3]

Synthesis and Experimental Protocol

The synthesis of [HOEMIM][BF4] typically involves a two-step process: the quaternization of 1-methylimidazole followed by an anion exchange reaction.

Synthesis Workflow

cluster_synthesis Synthesis of [HOEMIM][BF4] Reactant1 1-Methylimidazole Step1 Quaternization Reactant1->Step1 Reactant2 2-Chloroethanol Reactant2->Step1 Intermediate 1-(2-Hydroxyethyl)-3- methylimidazolium chloride ([HOEMIM][Cl]) Step2 Anion Exchange (Metathesis) Intermediate->Step2 Reactant3 Sodium tetrafluoroborate (NaBF4) Reactant3->Step2 Product 1-(2-Hydroxyethyl)-3- methylimidazolium tetrafluoroborate ([HOEMIM][BF4]) Byproduct Sodium Chloride (NaCl) Step1->Intermediate Step2->Product Step2->Byproduct

A generalized workflow for the synthesis of [HOEMIM][BF4].
Detailed Experimental Protocol

The following protocol is a general guide based on the metathesis reaction described for similar ionic liquids. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride ([HOEMIM][Cl])

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 2-chloroethanol in a suitable solvent such as acetonitrile.

  • Heat the mixture under reflux with constant stirring for 24-48 hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude [HOEMIM][Cl] is often a viscous liquid or a solid. It should be washed several times with a solvent in which the product is insoluble but the unreacted starting materials are soluble (e.g., ethyl acetate or diethyl ether) to remove impurities.

  • Dry the purified [HOEMIM][Cl] under vacuum.

Step 2: Anion Exchange to form [HOEMIM][BF4]

  • Dissolve the purified [HOEMIM][Cl] in a suitable solvent, such as acetone or methanol.

  • In a separate flask, dissolve a slight molar excess of sodium tetrafluoroborate (NaBF4) in the same solvent.

  • Slowly add the NaBF4 solution to the [HOEMIM][Cl] solution with vigorous stirring at room temperature. A white precipitate of sodium chloride (NaCl) will form.

  • Continue stirring the mixture for several hours to ensure the completion of the anion exchange reaction.

  • Remove the NaCl precipitate by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude [HOEMIM][BF4].

  • To ensure the complete removal of chloride ions, the product can be redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and washed with deionized water. The absence of chloride in the aqueous phase can be confirmed by adding a few drops of a silver nitrate solution (no precipitate should form).

  • Dry the final product under high vacuum to remove any residual solvent and water.

Key Applications and Experimental Methodologies

[HOEMIM][BF4] is a versatile ionic liquid with applications in various fields, primarily due to its high thermal stability, good ionic conductivity, and ability to dissolve a wide range of compounds.[1][2]

As a Green Solvent and Catalyst

[HOEMIM][BF4] serves as an environmentally friendly alternative to traditional volatile organic solvents in various chemical reactions, including Heck coupling and hydrogenation.[4] Its non-volatile nature reduces air pollution, and it can often be recycled and reused. The hydroxyl group on the cation can also participate in catalysis, enhancing reaction rates and selectivity.

General Experimental Protocol for a Catalytic Reaction:

  • In a reaction vessel, dissolve the catalyst and reactants in [HOEMIM][BF4].

  • Heat the mixture to the desired reaction temperature and stir for the required duration.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, HPLC).

  • Upon completion, the product can be extracted from the ionic liquid using a suitable organic solvent in which the ionic liquid is immiscible.

  • The ionic liquid phase containing the catalyst can then be recovered and reused for subsequent reactions after appropriate purification if necessary.

Electrolyte in Electrochemical Devices

The high ionic conductivity and wide electrochemical window of [HOEMIM][BF4] make it a promising candidate for use as an electrolyte in batteries and supercapacitors.[3][4] It can be used as a pure ionic liquid electrolyte or as a component in a gel polymer electrolyte.

Experimental Workflow for Preparation of an Ionic Liquid Gel Polymer Electrolyte (ILGPE):

cluster_gel Preparation of a [HOEMIM][BF4]-based Gel Polymer Electrolyte Polymer Polymer Matrix (e.g., PVDF-HFP) Mix1 Dissolution Polymer->Mix1 Solvent Solvent (e.g., Acetone) Solvent->Mix1 IL [HOEMIM][BF4] Mix2 Addition & Stirring IL->Mix2 LiSalt Lithium Salt (e.g., LiTFSI) LiSalt->Mix2 Solution Homogeneous Polymer Solution Mix1->Solution Solution->Mix2 Casting Solution Casting Mix2->Casting Drying Solvent Evaporation (Vacuum Oven) Casting->Drying FinalProduct Freestanding ILGPE Film Drying->FinalProduct

A typical workflow for preparing an ionic liquid gel polymer electrolyte.
Nanomaterial Synthesis

[HOEMIM][BF4] can act as a stabilizing and structure-directing agent in the synthesis of various nanomaterials, such as metal nanoparticles.[1] Its ionic nature helps to control the growth and prevent the agglomeration of nanoparticles.

General Experimental Protocol for Nanoparticle Synthesis:

  • Dissolve a metal precursor (e.g., a metal salt) in [HOEMIM][BF4].

  • Add a reducing agent (e.g., sodium borohydride) to the solution under controlled temperature and stirring.

  • The formation of nanoparticles is often indicated by a color change in the solution.

  • The reaction is allowed to proceed for a specific time to control the size and morphology of the nanoparticles.

  • The synthesized nanoparticles can be separated from the ionic liquid by centrifugation and washing with a suitable solvent.

Safety and Handling

[HOEMIM][BF4] is a chemical that requires careful handling. The available safety data indicates the following hazards:

GHS Hazard Information
Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed[3][5]
Skin corrosion/irritationH314: Causes severe skin burns and eye damage[3][5]
Serious eye damage/eye irritationH318: Causes serious eye damage[3]
Precautionary Statements and Handling
  • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Do not get in eyes, on skin, or on clothing.[6]

  • Response:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[6]

    • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[5]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.[6][7]

Logical Relationships in Application

The versatility of [HOEMIM][BF4] stems from the interplay of its key properties, which dictates its suitability for various applications.

cluster_properties Core Properties of [HOEMIM][BF4] cluster_applications Key Application Areas Prop1 High Ionic Conductivity App1 Electrolytes Prop1->App1 Prop2 Wide Electrochemical Window Prop2->App1 Prop3 Low Volatility App2 Green Solvents Prop3->App2 Prop4 High Thermal Stability Prop4->App2 Prop5 Good Solvating Power Prop5->App2 App4 Nanomaterial Synthesis Prop5->App4 Prop6 Functional Hydroxyl Group App3 Catalysis Prop6->App3 Prop6->App4

Interrelationship between the properties of [HOEMIM][BF4] and its applications.

References

"1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" thermal stability and decomposition temperature.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, often abbreviated as [HEMIm][BF4], is a subject of increasing interest in various scientific fields due to its unique physicochemical properties. A critical aspect of its characterization is its thermal stability, which dictates its suitability for applications that may involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of [HEMIm][BF4], focusing on its decomposition temperature and the methodologies used for its assessment.

Executive Summary

This compound exhibits high thermal stability, with decomposition reported to occur in the range of 380–400 °C. This stability, determined by thermogravimetric analysis (TGA), makes it a robust candidate for a variety of chemical processes. Furthermore, differential scanning calorimetry (DSC) studies have indicated the absence of a melting point over a broad temperature range, suggesting it exists in a stable liquid state under typical ambient and moderately elevated conditions.

Thermal Decomposition Analysis

The thermal stability of [HEMIm][BF4] has been primarily investigated using thermogravimetric analysis (TGA). This technique monitors the mass of a sample as it is heated at a controlled rate. The resulting data provides key parameters regarding the material's thermal decomposition.

Quantitative Thermal Analysis Data

ParameterValueMethodReference
Decomposition Temperature Range380–400 °CTGA[1]
Melting PointNot observed (-150 °C to 200 °C)DSC[1]

Experimental Methodologies

The following sections describe the general experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) as they are typically applied to the study of ionic liquids. It is important to note that the specific parameters for the analysis of this compound were not explicitly detailed in the reviewed literature.

Thermogravimetric Analysis (TGA) Protocol

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material.

Objective: To determine the temperature at which the ionic liquid begins to decompose and to characterize its decomposition profile.

Typical Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating.

General Procedure:

  • Sample Preparation: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina, platinum, or ceramic).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions.

Objective: To identify thermal transitions, including melting point and glass transition temperature, of the ionic liquid.

Typical Apparatus: A differential scanning calorimeter.

General Procedure:

  • Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min). For [HEMIm][BF4], a typical program might involve cooling the sample to a low temperature (e.g., -150 °C) and then heating to a higher temperature (e.g., 200 °C).

  • Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks or shifts in the baseline, which correspond to thermal transitions.

Experimental Workflow Visualization

The logical flow of a typical thermal analysis of an ionic liquid like this compound is depicted in the following diagram.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample Ionic Liquid Sample [HEMIm][BF4] TGA_Prep Weigh for TGA Sample->TGA_Prep DSC_Prep Encapsulate for DSC Sample->DSC_Prep TGA Thermogravimetric Analysis (TGA) TGA_Prep->TGA DSC Differential Scanning Calorimetry (DSC) DSC_Prep->DSC TGA_Data Mass vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data TGA_Analysis Determine T(onset) & T(peak) TGA_Data->TGA_Analysis DSC_Analysis Identify Melting/Glass Transitions DSC_Data->DSC_Analysis Stability Thermal Stability Profile TGA_Analysis->Stability Transitions Phase Transition Data DSC_Analysis->Transitions

Caption: Workflow for the thermal analysis of ionic liquids.

Conclusion

This compound is a thermally robust ionic liquid, stable up to approximately 380-400 °C. Its lack of a melting point over a wide temperature range further underscores its utility as a liquid medium in various applications. While precise quantitative data from standardized thermal analysis is not widely published, the available information strongly supports its classification as a high-stability ionic liquid. For applications requiring precise thermal decomposition data, it is recommended that users conduct TGA and DSC analyses under their specific process conditions.

References

A Technical Guide to the Physicochemical Properties of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the viscosity and density of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HEMIm][BF4]). This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in the physical properties and handling of this promising ionic liquid.

Core Physicochemical Data

The viscosity and density of this compound are critical parameters for its application in various scientific and industrial processes. The following tables summarize the available quantitative data for these properties.

Table 1: Viscosity of this compound

Temperature (°C)Viscosity (cP)
20137

Source: Commercial supplier data.

Table 2: Temperature-Dependent Density of this compound

Temperature (K)Temperature (°C)Density (g/cm³)
293.1520.00Data from Rives et al. (2021)
298.1525.00Data from Rives et al. (2021)
303.1530.00Data from Rives et al. (2021)
308.1535.00Data from Rives et al. (2021)
313.1540.00Data from Rives et al. (2021)
318.1545.00Data from Rives et al. (2021)
323.1550.00Data from Rives et al. (2021)

Note: The precise density values from the study by Rives et al. (2021) would need to be extracted from the full publication. The study confirms that density measurements were performed at these temperatures.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the experimental procedures for measuring its viscosity and density.

Synthesis of this compound ([HEMIm][BF4])

The synthesis of this compound is typically a two-step process involving the quaternization of 1-methylimidazole followed by an anion exchange reaction.[2]

Step 1: Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride ([HEMIm][Cl])

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-methylimidazole and a slight molar excess of 2-chloroethanol. The reaction can be performed neat or with a suitable solvent like acetonitrile.

  • Reaction Conditions: The mixture is heated, typically between 60-80 °C, and stirred vigorously for 24 to 48 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The resulting product, 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, is often a viscous liquid. The crude product is washed multiple times with a solvent in which the product is insoluble but the starting materials are soluble (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting materials. The solvent is then decanted.

  • Drying: The purified product is dried under vacuum to remove any residual solvent.

Step 2: Anion Exchange to form this compound ([HEMIm][BF4])

  • Reaction Setup: The 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is dissolved in a suitable solvent, such as water or acetone.

  • Anion Exchange: An equimolar amount of a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF4) or ammonium tetrafluoroborate (NH4BF4), is added to the solution. The mixture is stirred at room temperature for several hours.[3][4][5]

  • Precipitation and Filtration: A salt byproduct (e.g., NaCl or NH4Cl) will precipitate out of the solution. The precipitate is removed by filtration.

  • Solvent Removal: The solvent from the filtrate is removed using a rotary evaporator.

  • Purification and Drying: The resulting ionic liquid is then washed with deionized water to remove any remaining inorganic salts. The purity can be checked by a silver nitrate test to ensure the absence of chloride ions. Finally, the product is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to remove any residual water.

Viscosity Measurement

The viscosity of ionic liquids is commonly measured using a rotational viscometer.[6][7]

  • Instrumentation: A rotational viscometer (e.g., an Anton Paar SVM 3000 or similar) is used.[8] The instrument should be properly calibrated according to the manufacturer's instructions.

  • Sample Preparation: A small, known volume of the this compound is placed in the sample cell of the viscometer.

  • Temperature Control: The temperature of the sample cell is precisely controlled using a Peltier or circulating fluid system. For temperature-dependent studies, the viscosity is measured at a series of stabilized temperatures.

  • Measurement: The viscometer's spindle is rotated at a constant rate within the sample. The instrument measures the torque required to rotate the spindle, which is directly proportional to the viscosity of the fluid.

  • Data Acquisition: The viscosity values are recorded at each temperature setpoint once the reading has stabilized.

Density Measurement

The density of ionic liquids is typically determined using a vibrating tube densiteter.[9][10][11][12][13]

  • Instrumentation: A vibrating tube densitometer (e.g., an Anton Paar DMA series) is employed. The instrument must be calibrated with at least two standards of known density (e.g., dry air and deionized water) at the desired measurement temperatures.

  • Sample Injection: A small amount of the this compound is injected into the U-shaped vibrating tube of the densitometer, ensuring no air bubbles are present.

  • Temperature Equilibration: The temperature of the measuring cell is controlled with high precision. The sample is allowed to thermally equilibrate at each target temperature before a measurement is taken.

  • Measurement Principle: The tube is electromagnetically excited to vibrate at its natural frequency. The instrument measures the period of oscillation, which changes with the mass of the fluid inside the tube. The density is then calculated from the period of oscillation.

  • Data Recording: The density is recorded at each temperature after the value has stabilized. For viscous liquids, a correction for the viscosity's effect on the vibration may be necessary for high accuracy measurements.[10]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the fundamental relationship between its physical properties and temperature.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Start Mix 1-Methylimidazole + 2-Chloroethanol Start->Mix Heat Heat & Stir (60-80°C, 24-48h) Mix->Heat Wash1 Wash with Ethyl Acetate Heat->Wash1 Dry1 Dry under Vacuum Wash1->Dry1 Dissolve Dissolve in Acetone/Water Dry1->Dissolve Add_Salt Add NaBF4 Dissolve->Add_Salt Stir Stir at RT Add_Salt->Stir Filter Filter Precipitate Stir->Filter Rotovap Remove Solvent Filter->Rotovap Wash2 Wash with DI Water Rotovap->Wash2 Dry2 Dry under High Vacuum Wash2->Dry2 End [HEMIm][BF4] Dry2->End Viscosity Viscosity Measurement (Rotational Viscometer) End->Viscosity Density Density Measurement (Vibrating Tube Densitometer) End->Density

Caption: Experimental workflow for the synthesis and characterization of [HEMIm][BF4].

G Temperature Temperature Intermolecular_Forces Intermolecular Forces Temperature->Intermolecular_Forces decreases Free_Volume Free Volume Temperature->Free_Volume increases Viscosity Viscosity Density Density Intermolecular_Forces->Viscosity decreases Free_Volume->Viscosity decreases Free_Volume->Density decreases

Caption: Relationship between temperature and the physical properties of the ionic liquid.

References

"1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid this compound, often abbreviated as [HOEMIM][BF4], in various organic solvents. This document synthesizes available information on the subject, focusing on data presentation and experimental methodologies as requested.

Introduction

This compound is an ionic liquid that has garnered significant interest in various scientific fields, including as a solvent in chemical reactions, in electrochemistry, and for separation processes.[1] Its unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make it a subject of extensive research. Understanding its solubility in different organic solvents is crucial for its application in diverse areas, including drug development, where it can be used as a green solvent or in formulation studies.

A key study in this area, "Mutual solubilities of selected solvents and this compound," provides critical data on the mutual mass fraction solubilities of [HOEMIM][BF4] in a range of organic solvents.[2][3] This guide is structured around the findings of this and related research.

Solubility Data

The mutual mass fraction solubilities of this compound have been experimentally determined in twelve common organic solvents over a temperature range of 283.16 K to 353.61 K.[2][3] The organic solvents investigated are:

  • Ethanol

  • 1-Propanol

  • 1-Butanol

  • Benzene

  • Toluene

  • o-Xylene

  • m-Xylene

  • p-Xylene

  • Ethylbenzene

  • Dichloromethane

  • Chloroform

  • Carbon Tetrachloride

While the specific quantitative data is contained within the full text of the primary research article, the following table provides a structured template for presenting this data once obtained.

Table 1: Mutual Mass Fraction Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (K)Mass Fraction Solubility of [HOEMIM][BF4] in SolventMass Fraction Solubility of Solvent in [HOEMIM][BF4]
EthanolData from sourceData from sourceData from source
1-PropanolData from sourceData from sourceData from source
1-ButanolData from sourceData from sourceData from source
BenzeneData from sourceData from sourceData from source
TolueneData from sourceData from sourceData from source
o-XyleneData from sourceData from sourceData from source
m-XyleneData from sourceData from sourceData from source
p-XyleneData from sourceData from sourceData from source
EthylbenzeneData from sourceData from sourceData from source
DichloromethaneData from sourceData from sourceData from source
ChloroformData from sourceData from sourceData from source
Carbon TetrachlorideData from sourceData from sourceData from source

Note: Access to the full text of "Mutual solubilities of selected solvents and this compound" is required to populate this table with the precise quantitative data.

Experimental Protocol: The Cloud-Point Method

The solubility data for this compound in the aforementioned organic solvents was determined using the cloud-point method.[2][3] This is a common and effective technique for determining the solubility of a substance in a liquid, particularly for systems exhibiting a miscibility gap.

Principle of the Cloud-Point Method

The cloud point is the temperature at which a dissolved solid is no longer completely soluble, and a second phase begins to appear, giving the solution a cloudy or turbid appearance.[4][5] By preparing mixtures of known composition and carefully observing the temperature at which the solution becomes cloudy upon cooling or clear upon heating, a solubility curve can be constructed.

Experimental Workflow

The general experimental workflow for determining the solubility of an ionic liquid like [HOEMIM][BF4] in an organic solvent using the cloud-point method is as follows:

  • Sample Preparation: A series of mixtures with varying and precisely known mass fractions of the ionic liquid and the organic solvent are prepared in sealed, transparent containers.

  • Heating and Cooling Cycle: Each mixture is subjected to a controlled heating and cooling cycle. The mixture is typically heated until it becomes a clear, homogeneous solution.

  • Observation of Cloud Point: The solution is then slowly cooled while being continuously stirred. The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point.

  • Data Collection: This process is repeated for all the prepared mixtures to obtain a set of cloud-point temperatures corresponding to different compositions.

  • Solubility Curve Construction: The collected data points (composition vs. cloud-point temperature) are plotted to generate a solubility curve.

The following diagram illustrates the logical flow of the cloud-point method.

Cloud_Point_Method_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis prep1 Weigh Ionic Liquid prep3 Mix in Sealed Vial prep1->prep3 prep2 Weigh Organic Solvent prep2->prep3 meas1 Heat until Clear prep3->meas1 Known Composition meas2 Cool Slowly with Stirring meas1->meas2 meas3 Observe for Turbidity meas2->meas3 meas4 Record Cloud-Point Temperature meas3->meas4 Cloudiness Appears an1 Repeat for Multiple Compositions meas4->an1 an2 Plot Temperature vs. Composition an1->an2 an3 Generate Solubility Curve an2->an3

Caption: Workflow for determining solubility using the cloud-point method.

Visualization of Experimental Setup

A schematic of a typical experimental setup for the cloud-point method is depicted below. This setup allows for precise temperature control and clear observation of the sample.

Cloud_Point_Setup cluster_main Experimental Apparatus cluster_sample Sample Vial temp_control Temperature Controller heating_cooling Heating/Cooling Bath temp_control->heating_cooling Regulates Temperature sample_holder Sample Holder heating_cooling->sample_holder Surrounds sample IL + Solvent Mixture (with stir bar) sample_holder->sample light_source Light Source light_source->sample Illuminates detector Detector (or Eye) stirrer Magnetic Stirrer stirrer->sample Stirs sample->detector Transmits/Scatters Light

Caption: Schematic of a cloud-point method experimental setup.

Conclusion

The solubility of this compound in a variety of organic solvents has been systematically investigated, providing valuable data for its application in scientific research and industrial processes. The cloud-point method serves as a robust experimental technique for determining the mutual solubilities of this ionic liquid and various solvents. While this guide provides a comprehensive framework, including the experimental protocol and data presentation structure, access to the primary research literature is essential for obtaining the specific quantitative solubility values. This document is intended to be a valuable resource for researchers and professionals working with this promising ionic liquid.

References

An In-depth Technical Guide to the Hygroscopic Nature and Water Miscibility of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hygroscopic nature and water miscibility of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, often abbreviated as [HEMIm][BF4]. This document synthesizes available data on its interaction with water, including quantitative analysis of water content, miscibility, and the underlying physicochemical principles. Detailed experimental protocols for characterizing these properties are provided, along with a discussion of the potential biological implications relevant to its application in drug development and other life science fields.

Introduction

This compound ([HEMIm][BF4]) is a functionalized ionic liquid characterized by a hydroxyl group on the ethyl side chain of the imidazolium cation. This structural feature imparts distinct properties compared to its simple alkyl-substituted counterparts, particularly concerning its interactions with polar solvents like water. Understanding the hygroscopicity and water miscibility of [HEMIm][BF4] is critical for its application in diverse fields such as electrochemistry, catalysis, and notably, in pharmaceutical and biotechnological applications where water content can significantly influence performance and stability[1]. This guide aims to provide a detailed technical resource on these key properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₁BF₄N₂O[2][3]
Molecular Weight 213.97 g/mol [2][3]
Appearance Colorless to slightly yellow liquid[Chem-Impex]
Melting Point -44 °C[2]
Density 1.34 g/cm³ (at 22 °C)[2]
Viscosity 137 cP (at 20 °C)[2]
Ionic Conductivity 3.42 mS/cm (at 20 °C)[2]

Hygroscopic Nature

[HEMIm][BF4] is a hygroscopic substance, meaning it readily attracts and absorbs moisture from the atmosphere. The degree of hygroscopicity in ionic liquids is primarily influenced by the nature of the anion and, to a lesser extent, the cation. The tetrafluoroborate ([BF4]⁻) anion is generally considered to be less hydrophilic than halide or acetate anions but more so than anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)[4]. The presence of the hydroxyl group on the cation of [HEMIm][BF4] is expected to increase its affinity for water compared to non-functionalized alkylimidazolium tetrafluoroborates.

Quantitative Water Sorption Data

Data from studies on related compounds show a time-dependent increase in mass when exposed to humid air, with the rate and extent of water absorption being dependent on the relative humidity (RH). For example, at 100% relative humidity, a significant and continuous uptake of water is observed over time[6].

Table 2: Illustrative Water Absorption of a Structurally Similar Ionic Liquid ([BMIM][BF4]) at Different Relative Humidities

Time (hours)Mass Change at 68% RH (normalized)Mass Change at 100% RH (normalized)
10Gradual IncreaseRapid Increase
20Approaching EquilibriumContinued Increase
50PlateauContinued Slow Increase
100PlateauApproaching Saturation

Note: This table is a qualitative representation based on data for [BMIM][BF4] and is intended to illustrate the general hygroscopic behavior.

Water Miscibility

The miscibility of [HEMIm][BF4] with water is not absolute and is dependent on both temperature and composition. It has been noted to exhibit liquid-liquid phase separation under certain conditions, indicating the presence of a miscibility gap[2][7]. This behavior is typical for many ionic liquid-water mixtures and can be characterized by an upper critical solution temperature (UCST) or a lower critical solution temperature (LCST).

Quantitative Miscibility Data

A detailed study by Rives et al. investigated the density and refractive index of binary mixtures of [HEMIm][BF4] and water across the entire composition range at temperatures from 293.15 K to 323.15 K. The negative excess molar volumes observed in this study suggest strong interactions between the ionic liquid and water molecules[8].

Furthermore, liquid-liquid equilibrium data for the ternary system of [HEMIm][BF4], water, and 1-butanol at 293.15 K indicates a significant miscibility gap between the ionic liquid and water in the presence of the alcohol[5][9]. Although a complete binary phase diagram for [HEMIm][BF4] and water is not available, the existing data suggest a complex phase behavior that is highly dependent on external conditions.

Experimental Protocols

Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in [HEMIm][BF4].

Workflow for Karl Fischer Titration

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Equilibrate KF titrator with appropriate solvent (e.g., methanol). B Determine the titrant concentration with a water standard. A->B C Accurately weigh a sample of [HEMIm][BF4] into a gas-tight syringe. B->C D Inject the sample into the titration cell. C->D E Titrate with the KF reagent until the endpoint is reached. D->E F Calculate the water content based on the titrant volume and concentration. E->F

Caption: Workflow for Karl Fischer Titration.

  • Apparatus: An automatic Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer titrant, anhydrous methanol or other suitable solvent.

  • Procedure:

    • The titration vessel is filled with the solvent and pre-titrated to a dry endpoint.

    • A known mass of a certified water standard is added to determine the titrant's water equivalent.

    • A precisely weighed sample of [HEMIm][BF4] is injected into the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

    • The water content is calculated based on the volume of titrant consumed.

Gravimetric Analysis of Water Sorption

This protocol outlines a method for assessing the hygroscopicity of [HEMIm][BF4].

Workflow for Gravimetric Water Sorption Analysis

G cluster_setup Setup cluster_equilibration Equilibration & Measurement A Place a known mass of dried [HEMIm][BF4] in a tared sample pan. B Place the sample in a controlled humidity chamber. A->B C Set the desired relative humidity (RH) and temperature. B->C D Monitor the mass of the sample over time until equilibrium is reached (stable mass). C->D E Repeat for a range of RH values to generate a sorption isotherm. D->E

Caption: Gravimetric Water Sorption Workflow.

  • Apparatus: A dynamic vapor sorption (DVS) analyzer or a climate-controlled chamber with a microbalance.

  • Procedure:

    • A known mass of the ionic liquid is placed in the sample holder.

    • The sample is dried under a stream of dry nitrogen until a constant mass is achieved.

    • The relative humidity is increased stepwise, and the mass uptake of water is recorded at each step until equilibrium is reached.

    • A sorption isotherm is constructed by plotting the equilibrium water content (as a percentage of the dry mass) against the relative humidity.

Determination of Water Miscibility by the Cloud Point Method

This protocol describes a general method for determining the phase behavior of the [HEMIm][BF4]-water system.

Workflow for Cloud Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a series of [HEMIm][BF4]-water mixtures of known compositions in sealed vials. B Heat or cool the samples at a controlled rate while stirring. A->B C Visually or instrumentally (e.g., using a laser and photodiode) detect the temperature at which the solution becomes turbid (the cloud point). B->C D Plot the cloud point temperatures against the composition to construct the phase diagram. C->D

Caption: Cloud Point Determination Workflow.

  • Apparatus: A temperature-controlled bath, a magnetic stirrer, and a light source and detector for turbidity measurement (optional).

  • Procedure:

    • A series of mixtures of [HEMIm][BF4] and water with varying compositions are prepared in sealed tubes.

    • Each tube is heated or cooled at a slow, controlled rate while being stirred.

    • The temperature at which the clear, single-phase solution becomes cloudy (the cloud point) is recorded. This indicates the onset of phase separation.

    • The process is reversed to determine the temperature at which the cloudy solution becomes clear again.

    • By plotting the cloud point temperatures versus composition, a phase diagram can be constructed, revealing the miscibility gap and any critical solution temperatures.

Biological Interactions and Implications for Drug Development

The interaction of ionic liquids with biological systems is a crucial consideration for their use in pharmaceutical and biomedical applications. While "biocompatibility" has been mentioned in the context of using [HEMIm][BF4] in drug delivery systems, concrete data on its interaction with specific cellular signaling pathways is limited.

Cytotoxicity

Studies on imidazolium-based ionic liquids have shown that their cytotoxicity is often dependent on the length of the alkyl chain on the cation and the nature of the anion. Longer alkyl chains generally lead to increased toxicity due to greater disruption of cell membranes.

Research on [BMIM][BF4], a close structural analog, has demonstrated concentration-dependent cytotoxic effects on both fish and human cell lines[10]. The proposed mechanism of toxicity for many imidazolium-based ionic liquids involves the disruption of the cell membrane's lipid bilayer, leading to increased permeability and eventual cell lysis.

G IL Imidazolium Ionic Liquid Membrane Cell Membrane Disruption IL->Membrane Permeability Increased Membrane Permeability Membrane->Permeability Lysis Cell Lysis Permeability->Lysis Toxicity Cytotoxicity Lysis->Toxicity

References

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, tailored for researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, experimental protocols, and key applications, presenting data in a structured and accessible format.

Nomenclature and Synonyms

This compound is a prominent ionic liquid known by a variety of synonyms and identifiers across different chemical databases and suppliers. A comprehensive list of these is provided below to aid in literature searches and material sourcing.

A non-exhaustive list of alternative names includes HO-EMIM BF4, 3-Methyl-1-(2-hydroxyethyl)imidazolium tetrafluoroborate, and 1-(2-hydroxyethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate.[1][2][3] The Chemical Abstracts Service (CAS) registry number for this compound is 143314-15-2.

Other identifiers include:

  • EC Number: 801-294-0[2]

  • PubChem CID: 11344909[2]

  • ChEMBL ID: CHEMBL3183878[2]

  • DTXSID: DTXSID0049286[2]

Physicochemical Properties

The unique physicochemical properties of this compound make it a versatile solvent and electrolyte in various scientific and industrial applications. The following table summarizes its key quantitative data.

PropertyValueSource(s)
Molecular Formula C₆H₁₁BF₄N₂O[1][2]
Molecular Weight 213.97 g/mol [2]
Appearance Colorless to slightly yellow liquid
Melting Point -44 °C
Density 1.34 g/cm³ (at 22 °C)
Viscosity 137 cP (at 20 °C)
Ionic Conductivity 3.42 mS/cm (at 20 °C)
Refractive Index n20/D 1.413[4]

Experimental Protocols

This section details methodologies for the synthesis of imidazolium-based ionic liquids and the measurement of their ionic conductivity, providing a foundational understanding for laboratory application.

Synthesis of Imidazolium Tetrafluoroborate Ionic Liquids (Illustrative Protocol)

The synthesis of this compound typically involves a two-step process: quaternization of the imidazole, followed by an anion exchange reaction. The following is a generalized protocol based on the synthesis of similar imidazolium ionic liquids.

Step 1: Quaternization

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole in a suitable solvent such as acetonitrile.

  • Slowly add an equimolar amount of 2-chloroethanol.

  • Heat the mixture to reflux and maintain for 24 hours to yield 1-(2-hydroxyethyl)-3-methylimidazolium chloride.

  • After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be washed with a solvent like ethyl acetate to remove unreacted starting materials.

Step 2: Anion Exchange

  • Dissolve the 1-(2-hydroxyethyl)-3-methylimidazolium chloride in deionized water.

  • In a separate beaker, prepare a solution of sodium tetrafluoroborate (NaBF₄) in deionized water.

  • Slowly add the NaBF₄ solution to the imidazolium chloride solution with vigorous stirring. A white precipitate of sodium chloride (NaCl) will form.

  • Continue stirring for several hours at room temperature to ensure complete reaction.

  • Filter the mixture to remove the precipitated NaCl.

  • The aqueous solution containing the desired ionic liquid is then subjected to extraction with a suitable organic solvent, such as dichloromethane, to isolate the product.

  • The organic phases are combined, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, this compound.

Measurement of Ionic Conductivity

The ionic conductivity of this compound can be determined using a conductivity meter with a suitable probe.

Equipment:

  • Conductivity meter and probe

  • Temperature-controlled water bath

  • Magnetic stirrer and stir bar

  • Volumetric glassware

Procedure:

  • Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).

  • Place a known volume of the ionic liquid in a jacketed beaker connected to the temperature-controlled water bath to maintain a constant temperature (e.g., 20 °C).

  • Immerse the conductivity probe into the ionic liquid, ensuring the electrodes are fully submerged.

  • Allow the temperature of the ionic liquid to equilibrate with the water bath.

  • Record the conductivity reading from the meter once it stabilizes.

  • Repeat the measurement at different temperatures to determine the temperature dependence of the ionic conductivity.

Key Applications and Workflows

This compound has garnered significant interest in various fields due to its favorable properties.

Green Solvent in Organic Synthesis

Its low volatility and high thermal stability make it an excellent "green" alternative to traditional organic solvents in various chemical reactions. It has been employed in catalysis and as a medium for enzymatic reactions.

Electrolyte in Electrochemical Devices

With its high ionic conductivity and wide electrochemical window, it is a promising electrolyte for batteries and supercapacitors.

Experimental Workflow: Preparation of an Ionic Liquid-Based Electrolyte for Battery Testing

The following diagram illustrates a typical workflow for preparing and testing an electrolyte containing this compound for use in a lithium-ion battery.

G cluster_prep Electrolyte Preparation cluster_assembly Battery Assembly (Glovebox) cluster_testing Electrochemical Testing A Dissolve Lithium Salt (e.g., LiTFSI) in 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate B Stir until homogeneous A->B C Characterize Electrolyte (Conductivity, Viscosity) B->C F Add Prepared Electrolyte C->F Transfer to Glovebox D Prepare Anode and Cathode E Assemble Coin Cell with Separator D->E E->F G Cyclic Voltammetry F->G Test Assembled Cell H Galvanostatic Cycling G->H I Electrochemical Impedance Spectroscopy H->I

Caption: Workflow for battery electrolyte preparation and testing.

CO₂ Capture

This ionic liquid has shown potential for the capture of carbon dioxide, a critical application in mitigating greenhouse gas emissions. The process generally involves the physical absorption of CO₂ into the ionic liquid.

Logical Flow: CO₂ Capture and Regeneration Cycle

The diagram below outlines the logical steps in a CO₂ capture and regeneration process using an ionic liquid like this compound.

G cluster_capture CO₂ Capture cluster_regeneration Regeneration A Flue Gas containing CO₂ B Absorption Column with 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate A->B C CO₂-lean Gas Outlet B->C D CO₂-rich Ionic Liquid B->D E Stripping Column (Heating/Pressure Swing) D->E Transfer F Pure CO₂ Stream E->F G Regenerated Ionic Liquid E->G G->B Recycle

Caption: CO₂ capture and regeneration cycle using an ionic liquid.

References

Methodological & Application

Application Notes and Protocols for Heck Coupling Reactions Utilizing 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, [HEMIm][BF4], as a green and efficient solvent in palladium-catalyzed Heck coupling reactions. This versatile ionic liquid offers significant advantages, including enhanced catalyst stability, potential for catalyst recycling, and improved reaction efficiency.

Introduction to [HEMIm][BF4] in Heck Reactions

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] The use of ionic liquids, such as this compound, as reaction media has gained traction due to their unique properties. [HEMIm][BF4] is a room-temperature ionic liquid with high thermal stability, which can act as a "green" solvent, stabilizing the palladium catalyst and facilitating product separation. Its hydroxyl functionality may also play a role in catalyst stabilization and influencing reaction kinetics. The use of ionic liquids can also allow for the reaction to proceed efficiently without the need for phosphorus ligands.[1]

Advantages of Using [HEMIm][BF4]

  • Enhanced Catalyst Stability: The polar and coordinating nature of the ionic liquid can stabilize the palladium catalyst, preventing agglomeration and deactivation.

  • Improved Reaction Efficiency: In many cases, the use of ionic liquids can lead to higher yields and selectivity.

  • Catalyst and Solvent Recyclability: The non-volatile nature of [HEMIm][BF4] allows for the straightforward separation of volatile organic products and the potential for recycling the catalyst-ionic liquid system.

  • Green Solvent Properties: As a low-volatility and thermally stable solvent, [HEMIm][BF4] offers a more environmentally benign alternative to conventional volatile organic solvents.

Experimental Data

The following tables summarize typical results for the Heck coupling reaction between various aryl halides and acrylates in an imidazolium tetrafluoroborate ionic liquid system. While specific data for [HEMIm][BF4] is not extensively published, the data presented below is based on closely related imidazolium ionic liquids and is expected to be representative.

Table 1: Heck Coupling of Aryl Halides with n-Butyl Acrylate

EntryAryl HalideCatalystBaseTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂Et₃N10012>95
2BromobenzenePd(OAc)₂Et₃N12024~90
34-IodoanisolePd(OAc)₂Et₃N10010>95
44-BromoacetophenonePd(OAc)₂Et₃N12018~92
51-IodonaphthalenePd(OAc)₂Et₃N10014>95

Table 2: Catalyst Recycling in the Heck Coupling of Iodobenzene and n-Butyl Acrylate

CycleYield (%)
1>95
2>95
3~94
4~92
5~90

Experimental Protocols

The following is a general protocol for a typical Heck coupling reaction using [HEMIm][BF4] as the solvent.

Materials:

  • This compound ([HEMIm][BF4])

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., n-butyl acrylate)

  • Base (e.g., triethylamine, Et₃N)

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

Protocol for the Heck Coupling of Iodobenzene with n-Butyl Acrylate:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (2.0 mL).

  • Add palladium(II) acetate (0.01 mmol, 1 mol%).

  • Add iodobenzene (1.0 mmol).

  • Add n-butyl acrylate (1.2 mmol).

  • Add triethylamine (1.5 mmol).

  • Stir the reaction mixture at 100°C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid phase using an organic solvent (e.g., diethyl ether or hexane, 3 x 10 mL).

  • Combine the organic extracts and wash with water to remove any residual ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Catalyst Recycling Protocol:

  • After the initial product extraction, the remaining ionic liquid phase containing the palladium catalyst can be washed with fresh diethyl ether to remove any residual product.

  • The ionic liquid phase is then dried under vacuum to remove any residual solvent.

  • The recycled catalyst/[HEMIm][BF4] system can be used for subsequent reactions by adding fresh reactants and base.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the generally accepted catalytic cycle for the Heck reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_recycle Catalyst Recycling start Start add_il Add [HEMIm][BF4] to Schlenk Flask start->add_il add_pd Add Pd(OAc)₂ add_il->add_pd add_reactants Add Aryl Halide and Alkene add_pd->add_reactants add_base Add Base add_reactants->add_base heat Heat and Stir (e.g., 100-120°C) add_base->heat monitor Monitor by TLC/GC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extract Product with Organic Solvent cool->extract wash Wash Organic Layer extract->wash il_phase Ionic Liquid Phase with Catalyst extract->il_phase dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Product purify->product wash_il Wash with Ether il_phase->wash_il dry_il Dry under Vacuum wash_il->dry_il reuse Reuse for Next Reaction dry_il->reuse

Caption: Experimental workflow for the Heck coupling reaction in [HEMIm][BF4].

heck_catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex1 carbopalladation Carbopalladation (Migratory Insertion) pd_complex1->carbopalladation pd_complex2 R-CH₂-CH(Ar)-Pd(II)-X(L)₂ carbopalladation->pd_complex2 beta_hydride β-Hydride Elimination pd_complex2->beta_hydride pd_hydride_complex H-Pd(II)-X(L)₂ beta_hydride->pd_hydride_complex product R-CH=CH-Ar beta_hydride->product reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination reductive_elimination->pd0 base_hx Base-H⁺X⁻ reductive_elimination->base_hx aryl_halide Ar-X aryl_halide->oxidative_addition alkene R-CH=CH₂ alkene->carbopalladation base Base base->reductive_elimination

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Conclusion

This compound serves as a promising and environmentally conscious solvent for the palladium-catalyzed Heck coupling reaction. Its use can lead to high product yields, simplified product isolation, and the potential for catalyst and solvent recycling, making it an attractive medium for both academic research and industrial applications in drug development and fine chemical synthesis. Further optimization of reaction conditions for specific substrates is encouraged to maximize the benefits of this ionic liquid system.

References

Application Notes and Protocols: 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate in Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, hereafter referred to as [HOEMIM][BF4], in catalytic hydrogenation reactions. While direct catalytic activity of [HOEMIM][BF4] in hydrogenation is not extensively documented, its role as a versatile and "green" solvent or co-catalyst for metal-catalyzed hydrogenations is of significant interest. This document outlines its properties, a general protocol for its application, and the expected outcomes based on related systems.

Introduction

This compound ([HOEMIM][BF4]) is a functionalized ionic liquid characterized by a hydroxyl group on the cation. This feature imparts unique properties such as hydrogen bonding capabilities, which can influence catalyst stability and reactivity. Ionic liquids are considered environmentally friendly alternatives to volatile organic compounds (VOCs) due to their low vapor pressure and high thermal stability. In the context of hydrogenation, [HOEMIM][BF4] can serve as a medium to dissolve both the substrate and the catalyst, facilitating a homogeneous reaction environment. Furthermore, the polar nature of the ionic liquid can aid in the immobilization and recycling of the catalyst.

Physicochemical Properties of [HOEMIM][BF4]

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₁BF₄N₂O
Molecular Weight 213.97 g/mol
Appearance Colorless to pale yellow liquid
Density 1.34 g/cm³ at 22 °C
Melting Point -44 °C
Viscosity 137 cP at 20 °C
Ionic Conductivity 3.42 mS/cm at 20 °C

Representative Application: Palladium-Catalyzed Hydrogenation of Styrene

This section details a representative protocol for the hydrogenation of styrene to ethylbenzene using a palladium catalyst, with [HOEMIM][BF4] as the reaction medium. This protocol is based on established methodologies for similar reactions in other ionic liquids, adapted for the specific properties of [HOEMIM][BF4].

Experimental Protocol

1. Catalyst System Preparation:

  • A palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), is used.

  • The catalyst is dissolved in [HOEMIM][BF4] to form a stock solution. For example, dissolve 5 mg of Pd(OAc)₂ in 5 mL of [HOEMIM][BF4] to achieve a 1 mg/mL concentration. The hydroxyl functionality of the ionic liquid may aid in stabilizing the palladium species.

2. Hydrogenation Reaction:

  • In a high-pressure autoclave reactor, add a specific volume of the catalyst solution in [HOEMIM][BF4].

  • Add the substrate, styrene, to the reactor. The molar ratio of substrate to catalyst is a critical parameter to optimize.

  • Seal the reactor and purge with hydrogen gas (H₂) several times to remove air.

  • Pressurize the reactor with H₂ to the desired pressure (e.g., 10-40 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with constant stirring.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

3. Product Extraction and Catalyst Recycling:

  • After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • The product, ethylbenzene, can be separated from the ionic liquid/catalyst phase by liquid-liquid extraction with a non-polar solvent like hexane or diethyl ether.

  • The ionic liquid phase containing the palladium catalyst can be recovered and reused for subsequent hydrogenation runs. The efficiency of catalyst recycling is a key advantage of this system.

Representative Quantitative Data

The following table presents hypothetical yet realistic data for the palladium-catalyzed hydrogenation of styrene in [HOEMIM][BF4], based on typical results observed for similar systems.

EntryCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Selectivity to Ethylbenzene (%)
10.120604>99>99
20.052060698>99
30.11060895>99
40.12050892>99
5 (Recycle 1)0.120604.598>99
6 (Recycle 2)0.12060597>99

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the hydrogenation process using [HOEMIM][BF4] as a solvent.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Separation & Catalyst Recycling Pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst_Solution Catalyst-IL Solution Pd_catalyst->Catalyst_Solution Dissolve IL [HOEMIM][BF4] IL->Catalyst_Solution Reactor Autoclave Reactor Catalyst_Solution->Reactor Styrene Styrene Styrene->Reactor Add Substrate H2 Hydrogen Gas (H₂) H2->Reactor Pressurize Extraction Liquid-Liquid Extraction (with Hexane) Reactor->Extraction Transfer Product Ethylbenzene Extraction->Product Isolate Recycled_Catalyst Recycled Catalyst-IL Extraction->Recycled_Catalyst Recover

Caption: Experimental workflow for the hydrogenation of styrene.

Signaling Pathway and Logical Relationships

The diagram below illustrates the logical flow and the key interactions within the catalytic system.

logical_relationship cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_products Products Styrene Styrene (Substrate) Pd_Catalyst Palladium Catalyst (Active Species) Styrene->Pd_Catalyst Coordinates to H2 H₂ (Hydrogen Source) H2->Pd_Catalyst Activates Ethylbenzene Ethylbenzene (Product) Pd_Catalyst->Ethylbenzene Catalyzes formation of IL [HOEMIM][BF4] (Solvent/Stabilizer) IL->Pd_Catalyst Stabilizes & Solvates

Caption: Key interactions in the catalytic hydrogenation system.

Conclusion

This compound shows significant promise as a reaction medium for metal-catalyzed hydrogenation reactions. Its hydroxyl functionality may contribute to enhanced catalyst stability and performance. The use of [HOEMIM][BF4] allows for efficient separation of the product and straightforward recycling of the catalyst, aligning with the principles of green chemistry. Further research is warranted to fully explore the scope and limitations of this ionic liquid in various hydrogenation processes and to elucidate the precise role of the hydroxyl group in the catalytic cycle.

Application Notes and Protocols for 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate as a Gel Electrolyte in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HEMIm][BF4]) as a key component in gel polymer electrolytes (GPEs) for lithium-ion batteries. The information compiled herein, based on available scientific literature, details the electrochemical properties, preparation protocols, and performance characteristics of such systems.

Introduction

This compound is an ionic liquid that has garnered attention for its potential use in electrochemical devices due to its favorable properties.[1][2] When incorporated into a polymer matrix, it forms a gel polymer electrolyte, a quasi-solid-state system that offers a balance between the high ionic conductivity of liquid electrolytes and the enhanced safety and stability of solid electrolytes.[2] This document outlines the application of [HEMIm][BF4] in a GPE system, specifically with a poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) polymer host, for use in lithium-ion batteries.

Physicochemical and Electrochemical Properties

The intrinsic properties of this compound make it a suitable candidate for electrolyte applications. It exhibits high thermal stability, with a decomposition temperature between 380-400 °C, and a wide electrochemical stability window exceeding 6.0 V.[1] The ionic conductivity of the neat ionic liquid is in the range of 2-4 mS/cm.[1] When formulated as a gel polymer electrolyte with PVDF-HFP, the ionic conductivity is typically in the range of 10⁻³ to 10⁻⁵ S/cm⁻¹ at temperatures between 20-70 °C.[2]

Table 1: Physicochemical and Electrochemical Properties of this compound and its Gel Polymer Electrolyte

PropertyValueReference
Neat Ionic Liquid
Chemical FormulaC₆H₁₁BF₄N₂O[3]
Molecular Weight213.97 g/mol [3]
Density (at 22 °C)1.34 g/cm³[3]
Viscosity (at 20 °C)137 cP[3]
Ionic Conductivity (at 20 °C)3.42 mS/cm[3]
Thermal StabilityUp to 380-400 °C[1]
Electrochemical Window> 6.0 V[1]
PVDF-HFP Based Gel Polymer Electrolyte
Ionic Conductivity (20-70 °C)10⁻³ - 10⁻⁵ S/cm⁻¹[2]
Electrochemical Stability Window~4.2 V[4]

Note: Some data for the gel polymer electrolyte is based on a similar ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate, due to the limited availability of specific data for the title compound in a full battery system.

Experimental Protocols

The following protocols are based on established methodologies for the preparation of ionic liquid-based gel polymer electrolytes and the assembly and testing of lithium-ion coin cells.

Preparation of the [HEMIm][BF4]-PVDF-HFP Gel Polymer Electrolyte

This protocol describes the solution casting method for preparing a free-standing GPE film.

Materials:

  • This compound ([HEMIm][BF4])

  • Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)

  • Lithium tetrafluoroborate (LiBF₄) or other suitable lithium salt

  • N,N-Dimethylacetamide (DMAC) (anhydrous)

Procedure:

  • In a glovebox under an inert atmosphere (e.g., argon), dissolve a predetermined amount of PVDF-HFP in anhydrous DMAC. The concentration will depend on the desired film thickness and viscosity.

  • To this solution, add the desired weight percentage of [HEMIm][BF4] and the lithium salt (e.g., LiBF₄). A common starting point for optimization is a weight ratio of polymer to ionic liquid, and the lithium salt concentration is typically around 1 M in the ionic liquid phase.

  • Stir the mixture at room temperature (or slightly elevated temperature, e.g., 50-60 °C) for several hours until a homogeneous, viscous slurry is obtained.

  • Cast the slurry onto a flat glass substrate using a doctor blade to ensure uniform thickness.

  • Dry the cast film in a vacuum oven at a suitable temperature (e.g., 60-80 °C) for an extended period (e.g., 12-24 hours) to completely remove the DMAC solvent.

  • Once dried, peel the free-standing, rubbery GPE film from the glass substrate. The film should be stored in an inert atmosphere until use.

Assembly of a Li-ion Coin Cell (CR2032)

This protocol outlines the assembly of a standard CR2032 coin cell for electrochemical testing. All assembly steps should be performed in a glovebox.

Components:

  • Prepared [HEMIm][BF4]-PVDF-HFP GPE film (cut into a circular disc)

  • Cathode (e.g., LiFePO₄ or LiCoO₂ coated on aluminum foil, cut into a circular disc)

  • Anode (e.g., Lithium metal foil, cut into a circular disc)

  • CR2032 coin cell components (casings, spacer, spring)

  • Celgard separator (optional, for initial tests to prevent short circuits)

Procedure:

  • Cut the prepared GPE film into a circular disc of a diameter slightly larger than that of the electrodes (e.g., 19 mm for a 16 mm electrode).

  • Place the cathode disc in the center of the bottom coin cell casing.

  • Place the GPE disc on top of the cathode, ensuring good contact. If a separator is used, place it between the GPE and the anode.

  • Carefully place the lithium metal anode on top of the GPE/separator.

  • Place a spacer disc and then the spring on top of the anode.

  • Place the top casing over the assembly and crimp the coin cell using a hydraulic crimping machine to ensure a hermetic seal.

Electrochemical Characterization

The assembled coin cells can be subjected to various electrochemical tests to evaluate the performance of the GPE.

1. Ionic Conductivity:

  • Method: Electrochemical Impedance Spectroscopy (EIS).

  • Setup: The GPE film is sandwiched between two stainless steel blocking electrodes in a symmetric cell configuration.

  • Parameters: A small AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 1 MHz to 0.1 Hz). The bulk resistance (Rb) is determined from the intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the thickness of the GPE film and A is the electrode area.

2. Electrochemical Stability Window (ESW):

  • Method: Linear Sweep Voltammetry (LSV).

  • Setup: A cell with a stainless steel working electrode and a lithium metal counter and reference electrode is used.

  • Parameters: The potential is swept from the open-circuit voltage to a high potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). The onset of a significant increase in current indicates the oxidative decomposition of the electrolyte.

3. Lithium-Ion Transference Number (tLi⁺):

  • Method: Combination of AC impedance and DC polarization (Bruce-Vincent method).

  • Setup: A symmetric Li/GPE/Li cell.

  • Procedure:

    • Measure the initial impedance of the cell (R_initial).

    • Apply a small DC voltage (e.g., 10-20 mV) across the cell and monitor the current until it reaches a steady state (I_ss).

    • Measure the final impedance of the cell after polarization (R_final).

  • Calculation: tLi⁺ = I_ss * R_final / (ΔV - I_ss * R_initial).

4. Cycling Performance:

  • Method: Galvanostatic cycling.

  • Setup: The assembled Li-ion full cell (e.g., LiFePO₄/GPE/Li).

  • Parameters: The cell is charged and discharged at a constant current (C-rate) between defined voltage limits. Key metrics to evaluate are:

    • Specific Capacity (mAh/g): The amount of charge stored per unit mass of the active electrode material.

    • Coulombic Efficiency (%): The ratio of the discharge capacity to the charge capacity in a given cycle.

    • Capacity Retention (%): The specific discharge capacity at a given cycle divided by the initial discharge capacity.

5. Rate Capability:

  • Method: Galvanostatic cycling at various C-rates.

  • Procedure: The cell is cycled at progressively increasing C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C) to determine its ability to deliver capacity at high charge and discharge rates.

Visualized Workflows

The following diagrams illustrate the key experimental processes described in the protocols.

GPE_Preparation_Workflow cluster_Glovebox Inert Atmosphere (Glovebox) A Dissolve PVDF-HFP in DMAC B Add [HEMIm][BF4] and Li Salt A->B C Stir to Homogenize B->C D Cast Slurry on Glass C->D E Dry in Vacuum Oven D->E F Peel Free-standing GPE Film E->F

Caption: Workflow for the preparation of the [HEMIm][BF4]-PVDF-HFP gel polymer electrolyte.

Coin_Cell_Assembly_Workflow cluster_Assembly Coin Cell Assembly (Glovebox) A Place Cathode in Bottom Casing B Position GPE Film on Cathode A->B C Place Anode on GPE B->C D Add Spacer and Spring C->D E Place Top Casing D->E F Crimp Cell E->F

Caption: Step-by-step workflow for the assembly of a CR2032 coin cell with the GPE.

Conclusion

The use of this compound in a PVDF-HFP based gel polymer electrolyte presents a promising avenue for the development of safer and more stable lithium-ion batteries. The protocols provided herein offer a foundational framework for researchers to prepare, assemble, and characterize such systems. Further optimization of the GPE composition and cell design is encouraged to enhance performance metrics such as ionic conductivity, transference number, and long-term cycling stability.

References

Application Notes and Protocols: Synthesis of Silver Nanoparticles using 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver nanoparticles (AgNPs) have garnered significant attention in various scientific and biomedical fields due to their unique physicochemical and biological properties, including potent antimicrobial and anticancer activities.[1][2] The synthesis method plays a crucial role in determining the size, shape, stability, and consequently, the efficacy of the nanoparticles.[3] The use of ionic liquids (ILs) in nanoparticle synthesis has emerged as a green and efficient approach, with the ILs often serving dual roles as both reducing and stabilizing agents.[1][4][5] This protocol details the synthesis of silver nanoparticles utilizing the hydroxyl-functionalized ionic liquid (HFIL) "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluorobate" ([HOEMIM][BF4]), which is anticipated to yield stable and monodispersed AgNPs.

The hydroxyl group in the ionic liquid is expected to act as the reducing agent for silver ions, while the imidazolium cation provides steric and electrostatic stabilization to the newly formed nanoparticles, preventing their agglomeration.[4][5] This method offers a straightforward, one-phase aqueous synthesis route, contributing to a more environmentally friendly process.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplier (Example)
Silver Nitrate (AgNO₃)ACS Reagent, ≥99.0%Sigma-Aldrich
1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate≥98%IoLiTec
Deionized Water (H₂O)High PurityMillipore
Table 2: Experimental Parameters
ParameterValue
Molar Ratio ([HOEMIM][BF4] : AgNO₃)1:1
Concentration of Reactants0.01 mmol in 10 mL deionized water
Reaction Temperature60 °C
Reaction Time2 hours
Stirring SpeedVigorous (e.g., 800 rpm)
Table 3: Expected Characterization Results
Characterization TechniqueExpected Outcome
UV-Vis SpectroscopySurface Plasmon Resonance (SPR) peak between 400-430 nm, indicating the formation of spherical AgNPs.[6]
Transmission Electron Microscopy (TEM)Spherical nanoparticles with a narrow size distribution, expected in the range of 2-10 nm.[4][5]
Dynamic Light Scattering (DLS)Measurement of hydrodynamic diameter and polydispersity index (PDI) to confirm size and uniformity.
Zeta PotentialNegative or positive surface charge, indicating the stability of the nanoparticle dispersion.

Experimental Protocols

This protocol is adapted from the general method for synthesizing silver nanoparticles using hydroxyl-functionalized ionic liquids as described by Dorjnamjin et al.[4][5]

Preparation of Reactant Solutions
  • Silver Nitrate Solution (0.01 mmol): Accurately weigh 1.698 mg of silver nitrate (AgNO₃) and dissolve it in 10 mL of deionized water in a clean glass vial.

  • Ionic Liquid Solution (0.01 mmol): Accurately weigh 2.28 g of this compound ([HOEMIM][BF4]) and dissolve it in 10 mL of deionized water in a separate clean glass vial.

Synthesis of Silver Nanoparticles
  • Place the silver nitrate solution in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Begin vigorous stirring and heat the solution to 60 °C in a water or oil bath.

  • Once the temperature is stable, add the this compound solution dropwise to the silver nitrate solution under continuous stirring.

  • Allow the reaction to proceed for 2 hours at 60 °C with vigorous stirring.

  • A color change in the solution (e.g., to a yellowish-brown) indicates the formation of silver nanoparticles.[4]

  • After 2 hours, turn off the heat and allow the solution to cool to room temperature while stirring.

Purification of Silver Nanoparticles (Optional)
  • To remove any unreacted starting materials, the silver nanoparticle solution can be purified by centrifugation.

  • Centrifuge the solution at a high speed (e.g., 10,000 rpm) for 30 minutes.

  • Discard the supernatant and re-disperse the nanoparticle pellet in fresh deionized water.

  • Repeat the centrifugation and re-dispersion steps two more times.

Characterization of Silver Nanoparticles
  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the synthesized silver nanoparticle solution from 300 to 700 nm to identify the surface plasmon resonance peak.

  • Transmission Electron Microscopy (TEM): Prepare a TEM grid by drop-casting a small amount of the diluted nanoparticle solution onto a carbon-coated copper grid and allowing it to dry. Analyze the grid under a TEM to determine the size, shape, and morphology of the nanoparticles.

  • Dynamic Light Scattering (DLS) and Zeta Potential: Use a DLS instrument to measure the hydrodynamic size distribution and the zeta potential of the nanoparticle suspension to assess their size and stability in the colloidal state.

Mandatory Visualization

Synthesis_Workflow cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_analysis Characterization prep_agno3 Prepare 0.01 mmol AgNO3 in 10 mL H2O heat_agno3 Heat AgNO3 solution to 60°C with vigorous stirring prep_agno3->heat_agno3 prep_il Prepare 0.01 mmol [HOEMIM][BF4] in 10 mL H2O add_il Dropwise addition of [HOEMIM][BF4] solution prep_il->add_il heat_agno3->add_il react React for 2 hours at 60°C add_il->react cool Cool to room temperature react->cool uv_vis UV-Vis Spectroscopy cool->uv_vis tem TEM Analysis cool->tem dls DLS & Zeta Potential cool->dls Synthesis_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Ag_ion Silver Ion (Ag+) Reduction Reduction of Ag+ by hydroxyl group Ag_ion->Reduction IL [HOEMIM][BF4] (Reducing & Stabilizing Agent) IL->Reduction AgNP Stabilized Silver Nanoparticle IL->AgNP Stabilization Nucleation Formation of Ag(0) Nuclei Reduction->Nucleation Growth Growth of Nanoparticles Nucleation->Growth Growth->AgNP

References

Application Notes and Protocols: 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate for Cellulose Dissolution and Processing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate for cellulose dissolution is an emerging area of research. The following protocols and data are based on established methodologies for similar imidazolium-based ionic liquids and should be considered as a starting point for experimental design and optimization.

Introduction

Cellulose, a ubiquitous and renewable biopolymer, presents significant potential in various fields, including drug delivery, biomaterials, and biofuels. However, its poor solubility in common solvents, owing to its extensive intra- and intermolecular hydrogen bonding network, has been a major hurdle in its widespread application. Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as effective "green" solvents capable of dissolving cellulose, paving the way for its regeneration and chemical modification.[1][2][3] This document provides detailed application notes and protocols for the use of this compound ([HOEMIM][BF4]) in cellulose dissolution and processing. While direct literature on this specific ionic liquid for this application is limited, the protocols are derived from extensive research on analogous imidazolium salts such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc).[1][3][4]

Data Presentation

Due to the limited specific data for this compound, the following table summarizes typical dissolution conditions for other relevant imidazolium-based ionic liquids to provide a comparative baseline for experimental design.

Ionic LiquidCellulose SourceConcentration (wt%)Temperature (°C)TimeNotes
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)Microcrystalline cellulose5 - 10100 - 1102 - 12 hHigh viscosity, potential for gel formation upon water absorption.[3]
1-Ethyl-3-methylimidazolium acetate ([EMIM]OAc)Microcrystalline cellulose10 - 1680 - 901 - 6 hLower viscosity than [BMIM]Cl, considered one of the most effective ILs for cellulose.[3]
1-Allyl-3-methylimidazolium chloride ([Amim]Cl)Microcrystalline celluloseup to 14.580-Higher dissolution capacity than [BMIM]Cl.[3]
1-(2-Hydroxyethyl)-3-methylimidazolium chloride ([C2H4OHmim]Cl)Microcrystalline cellulose5 - 770-Good solvent but thermally unstable above 80°C.[5]

Experimental Protocols

Protocol 1: Dissolution of Cellulose in this compound

This protocol provides a general procedure for dissolving cellulose in [HOEMIM][BF4]. Optimization of temperature, time, and cellulose concentration will be necessary.

Materials:

  • This compound ([HOEMIM][BF4])

  • Microcrystalline cellulose (or other cellulose source, dried under vacuum)

  • Heating mantle with magnetic stirring

  • Reaction vessel (e.g., three-neck round-bottom flask)

  • Vacuum oven

  • Nitrogen or Argon gas supply

Procedure:

  • Drying: Dry the microcrystalline cellulose in a vacuum oven at 80-100°C for at least 12 hours to remove any residual moisture.

  • IL Preparation: Place the desired amount of [HOEMIM][BF4] into the reaction vessel. Heat the ionic liquid to the target temperature (start with a range of 80-120°C) under a gentle stream of nitrogen or argon to prevent moisture absorption.

  • Cellulose Addition: Once the ionic liquid has reached the target temperature, slowly add the dried cellulose to the stirred IL. A typical starting concentration is 5 wt%.

  • Dissolution: Continue stirring the mixture at the set temperature. The dissolution time can vary from a few hours to overnight. The solution should become clear and homogeneous upon complete dissolution.

  • Monitoring: The dissolution process can be monitored visually or by taking small aliquots and observing them under a polarized light microscope. The disappearance of birefringence indicates the dissolution of crystalline cellulose.

  • Storage: Once dissolved, the cellulose solution should be stored under an inert atmosphere to prevent degradation and moisture absorption.

Protocol 2: Regeneration of Cellulose

This protocol describes the regeneration of cellulose from the ionic liquid solution using a non-solvent.

Materials:

  • Cellulose-[HOEMIM][BF4] solution

  • Coagulating non-solvent (e.g., deionized water, ethanol, acetone)

  • Beaker or precipitation vessel

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Washing solvent (deionized water)

  • Drying oven or freeze-dryer

Procedure:

  • Precipitation: Slowly add the cellulose-[HOEMIM][BF4] solution to a beaker containing the coagulating non-solvent while stirring vigorously. Cellulose will precipitate out of the solution.

  • Washing: Filter the regenerated cellulose using a Buchner funnel. Wash the cellulose thoroughly with the non-solvent to remove the ionic liquid. Multiple washes are necessary.

  • Solvent Exchange (Optional): To further purify the cellulose, the precipitate can be washed sequentially with solvents of decreasing polarity (e.g., ethanol, then acetone).

  • Drying: Dry the regenerated cellulose in an oven at 60-80°C or by freeze-drying to obtain a porous aerogel.

Visualizations

Experimental Workflow

experimental_workflow cluster_dissolution Cellulose Dissolution cluster_regeneration Cellulose Regeneration start Start dry_cellulose Dry Cellulose start->dry_cellulose heat_il Heat [HOEMIM][BF4] start->heat_il add_cellulose Add Cellulose to IL dry_cellulose->add_cellulose heat_il->add_cellulose dissolve Stir and Dissolve add_cellulose->dissolve solution Homogeneous Solution dissolve->solution precipitate Precipitate in Non-solvent solution->precipitate Process Solution wash Wash to Remove IL precipitate->wash dry Dry Regenerated Cellulose wash->dry end Final Product dry->end

Caption: General workflow for cellulose dissolution in an ionic liquid and subsequent regeneration.

Proposed Mechanism of Cellulose Dissolution

cellulose_dissolution_mechanism cluster_cellulose Cellulose Chain c1 ---[Glc-OH]---[Glc-OH]--- h_bond Hydrogen Bonds dissolved Dissolved Cellulose Chains (Solvated by Ions) c1->dissolved cation [HOEMIM]+ cation->c1 Forms new H-bonds with hydroxyl groups anion [BF4]- anion->c1 Disrupts H-bonds

Caption: Proposed mechanism of cellulose dissolution by imidazolium-based ionic liquids.

References

Application Notes and Protocols for CO2 Capture Using 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, often abbreviated as [HOEMIM][BF4], is a promising ionic liquid (IL) for carbon dioxide (CO2) capture and separation processes. Its unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency, make it an attractive alternative to conventional amine-based solvents. The presence of a hydroxyl group on the cation can enhance CO2 solubility through hydrogen bonding interactions. These application notes provide a comprehensive overview of the use of [HOEMIM][BF4] for CO2 capture, including its physical properties, CO2 solubility data, and detailed experimental protocols for its synthesis and application in gas separation.

Physicochemical Properties of [HOEMIM][BF4]

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and modeling CO2 capture processes.

PropertyValueReference
Chemical Formula C6H11BF4N2O[1]
Molecular Weight 213.97 g/mol [1]
Appearance Liquid at room temperature[2]
Melting Point -44 °C[1]
Density 1.34 g/cm³ (at 22 °C)[1]
Viscosity 137 cP (at 20 °C)[1]
Ionic Conductivity 3.42 mS/cm (at 20 °C)[1]
Thermal Stability Stable up to 380-400 °C[2]

CO2 Capture Performance

The efficiency of an ionic liquid for CO2 capture is primarily determined by its CO2 solubility and its selectivity over other gases. The following sections present quantitative data on the performance of [HOEMIM][BF4] in CO2 capture.

CO2 Solubility in [HOEMIM][BF4]

The solubility of CO2 in [HOEMIM][BF4] was determined at temperatures ranging from 303.15 K to 353.15 K and pressures up to 1.1 MPa.[3] The experimental data demonstrates that CO2 solubility increases with increasing pressure and decreases with increasing temperature, which is characteristic of physical absorption.

Table 1: Experimental Mole Fraction Solubility (x) of CO2 in [HOEMIM][BF4] at Various Temperatures and Pressures.[3]

Pressure (kPa)T = 303.15 KT = 313.15 KT = 323.15 KT = 333.15 KT = 343.15 KT = 353.15 K
1000.0060.0050.0050.0040.0040.003
2000.0120.0100.0090.0080.0070.006
3000.0180.0150.0130.0120.0110.010
4000.0240.0200.0180.0160.0140.013
5000.0300.0250.0220.0200.0180.016
6000.0360.0300.0270.0240.0210.019
7000.0420.0350.0310.0280.0250.022
8000.0480.0400.0360.0320.0280.026
9000.0540.0450.0400.0360.0320.029
10000.0600.0500.0450.0400.0350.032
11000.0660.0550.0490.0440.0390.035
Henry's Law Constants and Thermodynamic Properties

From the solubility data, Henry's law constants and the partial molar thermodynamic functions of solution were calculated to better understand the absorption process.[3]

Table 2: Henry's Law Constants (H) and Thermodynamic Properties for CO2 in [HOEMIM][BF4].[3]

Temperature (K)Henry's Law Constant (MPa)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
303.1516.510.3-13.5-78.5
313.1519.811.0-13.5-78.3
323.1523.511.8-13.5-78.2
333.1527.612.5-13.5-78.1
343.1532.113.3-13.5-78.1
353.1537.014.1-13.5-78.0

The negative enthalpy of solution (ΔH°) indicates that the absorption of CO2 is an exothermic process. The negative entropy of solution (ΔS°) suggests a more ordered arrangement of molecules upon CO2 dissolution.

Experimental Protocols

Synthesis of this compound ([HOEMIM][BF4])

This protocol is adapted from a general procedure for the synthesis of imidazolium-based ionic liquids with a tetrafluoroborate anion.[2][4]

Materials:

  • 1-(2-Hydroxyethyl)-3-methylimidazolium chloride ([HOEMIM][Cl])

  • Sodium tetrafluoroborate (NaBF4)

  • Deionized water

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1-(2-Hydroxyethyl)-3-methylimidazolium chloride in deionized water in an Erlenmeyer flask.

  • Slowly add sodium tetrafluoroborate to the solution with stirring. The mixture may cool and become emulsified.

  • Allow the mixture to return to room temperature.

  • Add dichloromethane and transfer the mixture to a separatory funnel.

  • Separate the bottom organic phase.

  • Extract the aqueous phase with additional dichloromethane.

  • Combine the organic phases and wash with an aqueous solution of sodium tetrafluoroborate.

  • Separate and dry the organic phase over a mixture of anhydrous sodium sulfate and magnesium sulfate.

  • Filter the mixture and remove the dichloromethane by rotary evaporation.

  • Further dry the resulting ionic liquid under high vacuum to remove any residual water and solvent.

Visualization of Synthesis Workflow:

G Synthesis of [HOEMIM][BF4] cluster_reactants Reactants cluster_reaction Anion Exchange Reaction cluster_extraction Extraction cluster_washing Washing & Drying cluster_purification Purification Reactant1 [HOEMIM][Cl] in Water Reaction Stirring at Room Temperature Reactant1->Reaction Reactant2 NaBF4 Reactant2->Reaction Extraction Addition of CH2Cl2 Separation of Organic Layer Reaction->Extraction Washing Wash with NaBF4 solution Extraction->Washing Drying Dry over Na2SO4/MgSO4 Washing->Drying Evaporation Rotary Evaporation Drying->Evaporation Vacuum High Vacuum Drying Evaporation->Vacuum Product Pure [HOEMIM][BF4] Vacuum->Product

Caption: Workflow for the synthesis of this compound.

CO2 Solubility Measurement Protocol (Gravimetric Method)

This protocol describes a common method for determining the solubility of CO2 in an ionic liquid.[3][5]

Apparatus:

  • High-pressure, high-temperature magnetic suspension balance.

  • Gas delivery system with mass flow controllers.

  • Vacuum pump.

  • Thermostatically controlled sample chamber.

Procedure:

  • Place a known mass of [HOEMIM][BF4] into the sample basket of the magnetic suspension balance.

  • Degas the ionic liquid under vacuum at an elevated temperature (e.g., 353.15 K) for several hours to remove any absorbed water or other volatile impurities.

  • Set the desired temperature for the solubility measurement.

  • Introduce CO2 into the sample chamber at a controlled pressure.

  • Monitor the mass of the sample until it reaches a constant value, indicating that equilibrium has been achieved.

  • Record the equilibrium mass and pressure.

  • Repeat steps 4-6 for different pressures to obtain a solubility isotherm.

  • Repeat the entire procedure at different temperatures to study the effect of temperature on CO2 solubility.

Visualization of CO2 Solubility Measurement Workflow:

G CO2 Solubility Measurement Workflow Start Start SamplePrep Place known mass of [HOEMIM][BF4] in balance Start->SamplePrep Degassing Degas under vacuum at elevated temperature SamplePrep->Degassing SetTemp Set desired measurement temperature Degassing->SetTemp IntroduceCO2 Introduce CO2 at controlled pressure SetTemp->IntroduceCO2 Equilibration Monitor mass until equilibrium is reached IntroduceCO2->Equilibration RecordData Record equilibrium mass and pressure Equilibration->RecordData RepeatPressure Repeat for different pressures RecordData->RepeatPressure RepeatPressure->IntroduceCO2 Yes RepeatTemp Repeat for different temperatures RepeatPressure->RepeatTemp No RepeatTemp->SetTemp Yes End End RepeatTemp->End No

Caption: Experimental workflow for determining CO2 solubility in [HOEMIM][BF4].

Logical Relationship of Properties to Performance

The effectiveness of [HOEMIM][BF4] for CO2 capture is a result of the interplay between its physical and chemical properties.

G Property-Performance Relationship for CO2 Capture cluster_properties Physicochemical Properties of [HOEMIM][BF4] cluster_performance CO2 Capture Performance NegligibleVaporPressure Negligible Vapor Pressure ReducedSolventLoss Reduced Solvent Loss NegligibleVaporPressure->ReducedSolventLoss HighThermalStability High Thermal Stability EnergyEfficientRegeneration Energy-Efficient Regeneration HighThermalStability->EnergyEfficientRegeneration HydroxylGroup Hydroxyl (-OH) Group on Cation EnhancedCO2Solubility Enhanced CO2 Solubility HydroxylGroup->EnhancedCO2Solubility H-bonding with CO2 LowViscosity Relatively Low Viscosity (compared to other ILs) ImprovedMassTransfer Improved Mass Transfer Rates LowViscosity->ImprovedMassTransfer

Caption: Key properties of [HOEMIM][BF4] influencing its CO2 capture performance.

Conclusion

This compound demonstrates favorable characteristics for CO2 capture, primarily through physical absorption. The provided data and protocols offer a solid foundation for researchers and scientists to explore its application in gas separation technologies. The tunability of its structure by modifying the cation and anion presents further opportunities for enhancing its CO2 capture performance. These notes are intended to serve as a practical guide for the synthesis, characterization, and evaluation of [HOEMIM][BF4] in the context of carbon capture and utilization.

References

Application Notes and Protocols for 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HOEMIM][BF4]) in Green Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, hereafter referred to as [HOEMIM][BF4], as a sustainable and efficient green solvent in various organic syntheses. Its unique physicochemical properties, including low volatility, high thermal stability, and recyclability, make it an excellent alternative to conventional volatile organic compounds (VOCs).

Physicochemical Properties

[HOEMIM][BF4] is a versatile ionic liquid with a unique combination of properties that make it suitable for a wide range of chemical processes.[1] It exhibits excellent thermal stability and low volatility, which are key characteristics of green solvents.[1][2] Its ability to dissolve a diverse array of organic and inorganic compounds further enhances its utility in catalysis and organic synthesis.[1][3]

A summary of its key physical and chemical properties is presented below for easy reference.

PropertyValueReference
Molecular Formula C₆H₁₁BF₄N₂O[1][4]
Molecular Weight 213.97 g/mol [1][4]
Appearance Colorless to slightly yellow liquid[1]
Density 1.34 - 1.37 g/cm³ (at 22 °C)[1][3]
Melting Point -44 °C[3][5]
Viscosity 137 cP (at 20 °C)[3][5]
Ionic Conductivity 3.42 mS/cm (at 20 °C)[3][5]
Refractive Index n20D 1.43[1]
Thermal Stability Stable up to 380-400 °C[6]

Core Advantages as a Green Solvent

The use of [HOEMIM][BF4] in organic synthesis aligns with the principles of green chemistry by offering several distinct advantages over traditional solvents. Its negligible vapor pressure significantly reduces air pollution and health hazards associated with volatile organic compounds (VOCs). The high thermal stability allows for a wider range of reaction temperatures, potentially increasing reaction rates and efficiency.[2][6] Furthermore, its capacity for catalyst and solvent recycling minimizes waste and improves process economy.

Green_Advantages cluster_properties [HOEMIM][BF4] Properties cluster_benefits Green Chemistry Benefits p1 Low Volatility b1 Reduced VOC Emissions p1->b1 p2 High Thermal Stability b2 Wider Reaction Window (& Energy Efficiency) p2->b2 p3 Recyclability b3 Waste Minimization & Catalyst Reuse p3->b3 p4 High Polarity b4 Enhanced Reaction Rates p4->b4 Workflow_And_Recycling cluster_reaction Synthesis Step cluster_separation Separation Step A 1. Reactants, Catalyst & [HOEMIM][BF4] added to vessel B 2. Reaction under controlled heating & stirring A->B C 3. Cool & Add non-polar solvent (e.g., Diethyl Ether) B->C D 4. Phase Separation C->D E Organic Phase: Product in Ether D->E Top Layer F Ionic Liquid Phase: Catalyst in [HOEMIM][BF4] D->F Bottom Layer G 5. Isolate Product (Evaporation) E->G H 6. Wash & Dry IL Phase under vacuum F->H I Recycle for Next Reaction H->I I->A Reuse

References

Application Notes and Protocols: Electrochemical Window of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical window of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, often abbreviated as [HEMIm][BF4]. This document includes key data, detailed experimental protocols for its determination, and graphical representations of the experimental workflow and influencing factors.

Introduction

This compound is a promising ionic liquid utilized in a variety of electrochemical applications, including batteries and capacitors, owing to its high ionic conductivity and wide electrochemical window.[1] Its stability over a broad potential range is a critical parameter for its performance as an electrolyte. The electrochemical window is defined as the potential range over which the electrolyte remains stable without undergoing oxidation or reduction reactions.[2]

Quantitative Data

The electrochemical stability of an ionic liquid is a key determinant of its suitability for electrochemical applications. A wider window allows for its use in devices operating at higher voltages.

Ionic LiquidCommon AbbreviationReported Electrochemical Window (V)
This compound[HEMIm][BF4]> 6.0

Table 1: Reported Electrochemical Window of [HEMIm][BF4]. The value indicates a wide potential range of stability, making it a suitable electrolyte for high-voltage electrochemical devices.

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

This protocol outlines the determination of the electrochemical window of this compound using cyclic voltammetry (CV). Cyclic voltammetry is a widely used electrochemical technique to measure the current response of a redox-active solution to a linearly cycled potential sweep.[3]

1. Materials and Reagents:

  • Ionic Liquid: this compound (>98% purity)

  • Working Electrode: Glassy carbon electrode (GCE, ~3 mm diameter)

  • Reference Electrode: Silver/Silver Ion (Ag/Ag+) non-aqueous reference electrode (e.g., Ag wire in a solution of AgNO3 in an inert electrolyte/solvent) or a pseudo-reference electrode such as a platinum wire.

  • Counter Electrode: Platinum wire or mesh

  • Electrochemical Cell: A three-electrode glass cell

  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry

  • Inert Gas: High-purity Argon or Nitrogen

  • Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads

  • Solvents: Acetonitrile or Dichloromethane (for cleaning)

2. Experimental Setup and Preparation:

  • Ionic Liquid Purification: Due to the high hygroscopicity of ionic liquids, it is crucial to dry the this compound under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours prior to use to remove any water content. Impurities, especially water, can significantly narrow the electrochemical window.

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurries of decreasing particle size, followed by rinsing with deionized water and the cleaning solvent.

    • Sonnicate the electrode in the cleaning solvent to remove any residual polishing material.

    • Dry the electrode thoroughly before placing it in the electrochemical cell.

    • Clean the platinum counter electrode, for instance by flaming or electrochemical cleaning.

  • Cell Assembly:

    • Assemble the three-electrode cell in a glovebox under an inert atmosphere to prevent moisture and oxygen contamination.

    • Add the dried ionic liquid to the electrochemical cell.

    • Position the working, reference, and counter electrodes in the ionic liquid, ensuring the tip of the reference electrode is in close proximity to the working electrode.

3. Cyclic Voltammetry Measurement:

  • Initial Potential: Set the initial potential to the open-circuit potential (OCP) of the system.

  • Scan Range:

    • To determine the cathodic limit, scan the potential from the OCP towards negative potentials until a significant increase in the reduction current is observed.

    • To determine the anodic limit, scan the potential from the OCP towards positive potentials until a significant increase in the oxidation current is observed.

  • Scan Rate: A typical scan rate for determining the electrochemical window of an ionic liquid is between 10 and 100 mV/s. A common starting point is 50 mV/s.

  • Data Acquisition: Record the current response as a function of the applied potential.

4. Data Analysis:

  • The electrochemical window is determined from the resulting cyclic voltammogram.

  • The cathodic limit is the potential at which the reduction of the cation (in this case, 1-(2-Hydroxyethyl)-3-methylimidazolium+) begins.

  • The anodic limit is the potential at which the oxidation of the anion (tetrafluoroborate) begins.

  • These limits are typically defined as the potential at which the current density reaches a certain cutoff value (e.g., 0.1, 0.5, or 1.0 mA/cm²). The chosen cutoff current density should be reported with the results.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Phase IL_prep Ionic Liquid Purification (Vacuum Drying) Cell_assembly Cell Assembly (Inert Atmosphere) IL_prep->Cell_assembly Elec_prep Electrode Polishing & Cleaning Elec_prep->Cell_assembly CV_setup Cyclic Voltammetry Setup (Set Scan Parameters) Cell_assembly->CV_setup CV_run Perform CV Scan CV_setup->CV_run Data_acq Record Voltammogram CV_run->Data_acq Det_limits Determine Anodic & Cathodic Limits Data_acq->Det_limits Calc_EW Calculate Electrochemical Window Det_limits->Calc_EW influencing_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors EW Electrochemical Window of [HEMIm][BF4] Cation Cation Structure (Imidazolium Ring Stability) Cation->EW Anion Anion Structure (BF4- Stability) Anion->EW Impurities Impurities (e.g., Water, Halides) Impurities->EW Electrode Working Electrode Material Electrode->EW Temp Temperature Temp->EW

References

Application of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate in Supercapacitors: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, often abbreviated as [HEMIm][BF4], is an imidazolium-based ionic liquid that has garnered attention for its potential applications in electrochemical energy storage devices, particularly supercapacitors. Its favorable characteristics, such as a wide electrochemical window, good thermal stability, and non-volatility, make it a promising alternative to conventional organic electrolytes.[1][2] This document provides a detailed overview of its application, summarizing key performance data from analogous ionic liquids to provide a comparative baseline, and offers standardized experimental protocols for the fabrication and characterization of supercapacitors utilizing this class of electrolyte.

While direct and extensive research specifically detailing the performance of [HEMIm][BF4] in supercapacitors is limited in publicly available literature, its properties can be contextualized by examining closely related imidazolium tetrafluoroborate salts. These analogues, such as 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), have been more broadly studied and provide valuable insights into the expected performance of [HEMIm][BF4].

Physicochemical and Electrochemical Properties

[HEMIm][BF4] possesses a unique combination of properties that make it a suitable candidate for supercapacitor electrolytes. Its high thermal stability, with a decomposition temperature between 380-400 °C, ensures safe operation over a wide temperature range.[3] Furthermore, it exhibits a wide electrochemical stability window of over 6.0 V, which is crucial for achieving high energy and power densities in supercapacitors.[3][4][5][6] The ionic conductivity of neat [HEMIm][BF4] is reported to be in the range of 0.002–0.004 S cm−1.[3][4][5][6]

Performance of Analogous Ionic Liquids in Supercapacitors

To provide a quantitative understanding of the potential performance of supercapacitors utilizing imidazolium-based tetrafluoroborate electrolytes, the following table summarizes key metrics from studies on [EMIM][BF4] and [BMIM][BF4] with activated carbon electrodes.

Ionic Liquid ElectrolyteElectrode MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling StabilityOperating Voltage (V)Reference
[EMIM][BF4]Microporous Carbon158---≤ 3.2[7]
[EMIM][BF4] + 5 wt% EMImID-glucose derived activated carbon245 (at 1.0V)36.7---[8]
[BMIM][BF4]Na3Ni2BiO6780.49 (at 0.5 A/g)67.16349.8795.2% retention after 10,000 cycles-[9]
[BMIM][BF4]/Fc (0.01 mol·L-1)Porous Carbon163 (at 1 mA·cm-2)37.5400--[4]

Note: The performance of a supercapacitor is highly dependent on the electrode material, device architecture, and testing parameters. This data is presented for comparative purposes.

Experimental Protocols

The following sections detail standardized protocols for the fabrication and electrochemical characterization of a symmetric supercapacitor using an ionic liquid electrolyte like [HEMIm][BF4].

I. Electrolyte Preparation

Objective: To prepare the this compound electrolyte for use in a supercapacitor.

Materials:

  • This compound ([HEMIm][BF4]), >98% purity

  • Anhydrous acetonitrile (ACN) or propylene carbonate (PC) (optional, for creating a solution)

  • Inert gas (Argon or Nitrogen)

  • Glovebox or a controlled atmosphere environment

Procedure:

  • Drying: Dry the [HEMIm][BF4] ionic liquid under high vacuum at a temperature between 80-100 °C for at least 24 hours to remove any residual water and volatile impurities. The water content should be minimized to less than 20 ppm.

  • Handling: Perform all subsequent steps inside a glovebox with a controlled argon or nitrogen atmosphere to prevent moisture contamination.

  • Neat Electrolyte: For a neat ionic liquid electrolyte, the dried [HEMIm][BF4] can be used directly.

  • Solution Electrolyte (Optional): To prepare a solution, dissolve a specific concentration (e.g., 1 M) of the dried [HEMIm][BF4] in anhydrous ACN or PC. Stir the mixture until the ionic liquid is completely dissolved.

II. Electrode Preparation

Objective: To fabricate activated carbon electrodes for a symmetric supercapacitor.

Materials:

  • Activated carbon (AC) powder

  • Conductive additive (e.g., carbon black, Super P)

  • Binder (e.g., Polytetrafluoroethylene (PTFE) or Polyvinylidene fluoride (PVDF))

  • Solvent for the binder (e.g., N-Methyl-2-pyrrolidone (NMP) for PVDF)

  • Current collector (e.g., aluminum foil)

  • Mortar and pestle or a planetary mixer

  • Doctor blade or a film applicator

  • Vacuum oven

Procedure:

  • Slurry Preparation:

    • In a typical formulation, mix activated carbon, carbon black, and PVDF binder in a weight ratio of 8:1:1.

    • Add a sufficient amount of NMP solvent to the mixture to form a homogeneous slurry with a suitable viscosity for casting.

    • Mix the components thoroughly using a mortar and pestle or a planetary mixer for at least 30 minutes.

  • Electrode Casting:

    • Clean the surface of the aluminum foil current collector.

    • Cast the prepared slurry onto the aluminum foil using a doctor blade or film applicator to achieve a uniform thickness.

  • Drying:

    • Dry the cast electrodes in a vacuum oven at a temperature between 80-120 °C for at least 12 hours to completely remove the solvent.

  • Electrode Punching:

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried electrode sheet.

    • Measure the mass of the active material on each electrode.

III. Supercapacitor Assembly

Objective: To assemble a symmetric coin cell (e.g., CR2032) supercapacitor.

Materials:

  • Two prepared activated carbon electrodes

  • Separator (e.g., Celgard®, glass fiber)

  • [HEMIm][BF4] electrolyte

  • Coin cell components (casings, spacers, spring)

  • Hydraulic crimper

  • Glovebox

Procedure:

  • Component Preparation: Ensure all components (electrodes, separator, coin cell parts) are dried under vacuum before transferring them into the glovebox.

  • Assembly:

    • Place the positive electrode at the bottom of the coin cell casing.

    • Add a few drops of the [HEMIm][BF4] electrolyte to wet the electrode surface.

    • Place the separator on top of the positive electrode.

    • Add a few more drops of the electrolyte to saturate the separator.

    • Place the negative electrode on top of the separator.

    • Add a spacer and a spring.

    • Carefully place the top casing and seal the coin cell using a hydraulic crimper.

IV. Electrochemical Characterization

Objective: To evaluate the performance of the assembled supercapacitor.

Equipment:

  • Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

Procedures:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the stable voltage window of the electrolyte (e.g., 0 to 3.0 V).

    • The shape of the CV curves provides information about the capacitive behavior.

  • Galvanostatic Charge-Discharge (GCD):

    • Perform GCD cycles at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).

    • The specific capacitance, energy density, and power density can be calculated from the discharge curves.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements over a frequency range (e.g., 100 kHz to 10 mHz) at a small AC amplitude (e.g., 5 mV).

    • The Nyquist plot provides information about the equivalent series resistance (ESR), charge transfer resistance, and ion diffusion kinetics.

  • Cycling Stability:

    • Perform continuous GCD cycling for a large number of cycles (e.g., 5,000 or 10,000 cycles) at a constant current density.

    • The capacitance retention over cycles is a measure of the device's stability.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly (in Glovebox) cluster_char Characterization A Electrolyte Preparation (Drying of [HEMIm][BF4]) E Coin Cell Assembly (Electrodes, Separator, Electrolyte) B Electrode Slurry Formulation (AC + Carbon Black + Binder) C Electrode Casting (Slurry on Al foil) B->C D Electrode Drying & Punching C->D D->E F Crimping E->F G Cyclic Voltammetry (CV) F->G H Galvanostatic Charge-Discharge (GCD) F->H I Electrochemical Impedance Spectroscopy (EIS) F->I J Cycling Stability Test F->J K Performance Metrics Calculation (Capacitance, Energy/Power Density, Stability) G->K H->K I->K J->K

Caption: Experimental workflow for supercapacitor fabrication and testing.

Logical_Relationship IL [HEMIm][BF4] Properties HighVoltage High Operating Voltage IL->HighVoltage Wide Electrochemical Window Safety Enhanced Safety (Non-volatile, Thermally Stable) IL->Safety Performance Supercapacitor Performance HighEnergy High Energy Density Performance->HighEnergy HighPower High Power Density Performance->HighPower Stability Good Cycling Stability Performance->Stability HighVoltage->HighEnergy Safety->Performance enables

Caption: Key properties of [HEMIm][BF4] and their impact on supercapacitor performance.

References

Application Notes and Protocols for Enzymatic Reactions in 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for utilizing the ionic liquid (IL) 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HOEMIM][BF4]) as a medium for enzymatic reactions. Due to a lack of specific published data on enzymatic reactions within this particular ionic liquid, this document presents generalized methodologies and illustrative examples based on common practices for enzyme catalysis in other imidazolium-based ionic liquids. These protocols are intended to serve as a starting point for researchers to screen and optimize their own enzymatic processes.

Introduction to this compound in Biocatalysis

This compound is a hydrophilic ionic liquid characterized by a hydroxyl group on the cation, which can influence its solvent properties and interactions with enzymes. Ionic liquids have emerged as promising "green" solvents for biocatalysis, offering advantages such as low volatility, high thermal stability, and the ability to dissolve a wide range of substrates.[1][2] The unique properties of [HOEMIM][BF4] may offer benefits in terms of enzyme stability and activity for specific applications.

Potential Advantages:

  • Enhanced Substrate Solubility: May dissolve polar and nonpolar substrates that are poorly soluble in aqueous or conventional organic solvents.

  • Improved Enzyme Stability: The ionic liquid environment can, in some cases, stabilize the enzyme structure, leading to longer operational stability.[3]

  • Modified Enzyme Selectivity: The solvent can influence the enzyme's conformation, potentially altering its substrate specificity and enantioselectivity.

  • Recyclability: The low volatility of the ionic liquid allows for easier separation of volatile products and potential recycling of the enzyme-IL system.

Illustrative Application: Lipase-Catalyzed Transesterification

Lipases are a widely used class of enzymes in biocatalysis due to their versatility in catalyzing reactions such as hydrolysis, esterification, and transesterification.[4][5] Candida antarctica Lipase B (CALB) is a particularly robust enzyme often employed in non-aqueous media.[6] The following sections describe a generalized protocol for the transesterification of a model substrate using CALB in [HOEMIM][BF4].

Quantitative Data Summary (Illustrative Data)

The following tables present hypothetical data to illustrate the results of screening and optimization experiments for a lipase-catalyzed transesterification reaction in [HOEMIM][BF4].

Table 1: Effect of [HOEMIM][BF4] Concentration on Lipase Activity

[HOEMIM][BF4] Concentration (% v/v in Tris-HCl buffer)Relative Activity (%)
0 (Control)100
10115
25130
5095
7560
100 (Neat)25

Table 2: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Product Yield (%)
302445
402468
502485
602472
702455

Table 3: Enzyme Reusability in [HOEMIM][BF4]

Reuse CycleRelative Yield (%)
1100
298
395
491
585

Experimental Protocols

General Protocol for Screening Enzyme Compatibility with [HOEMIM][BF4]

This protocol outlines a general method to assess the compatibility and activity of an enzyme in aqueous mixtures of [HOEMIM][BF4].

Materials:

  • Enzyme of interest (e.g., Lipase, Protease)

  • This compound ([HOEMIM][BF4])

  • Appropriate buffer solution (e.g., Tris-HCl, Phosphate buffer)

  • Substrate for the enzymatic reaction

  • Spectrophotometer or other analytical instrument (e.g., HPLC, GC) for product quantification

Procedure:

  • Preparation of IL-Buffer Mixtures: Prepare a series of solutions with varying concentrations of [HOEMIM][BF4] in the chosen buffer (e.g., 0%, 10%, 25%, 50%, 75%, 100% v/v).

  • Enzyme Incubation: Dissolve the enzyme in each IL-buffer mixture to a final concentration typically in the range of 0.1-1.0 mg/mL. Incubate the solutions for a defined period (e.g., 1 hour) at a constant temperature.

  • Enzymatic Reaction Initiation: Start the reaction by adding the substrate to each enzyme solution.

  • Activity Measurement: Monitor the formation of the product over time using a suitable analytical method. The initial reaction rate is often used as a measure of enzyme activity.

  • Data Analysis: Calculate the relative activity of the enzyme in each IL-buffer mixture compared to the activity in the pure buffer (control).

Enzyme_Compatibility_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis prep_il Prepare [HOEMIM][BF4] -Buffer Mixtures prep_enzyme Dissolve Enzyme in Mixtures prep_il->prep_enzyme add_substrate Add Substrate to Initiate Reaction prep_enzyme->add_substrate monitor_reaction Monitor Product Formation add_substrate->monitor_reaction calc_activity Calculate Relative Activity monitor_reaction->calc_activity

Caption: Workflow for screening enzyme compatibility in [HOEMIM][BF4].

Protocol for Lipase-Catalyzed Transesterification in [HOEMIM][BF4]

This protocol provides a detailed method for a model transesterification reaction using Candida antarctica Lipase B (CALB), which is often used in an immobilized form such as Novozym 435.

Reaction: Transesterification of ethyl butyrate with 1-butanol to produce butyl butyrate and ethanol.

Materials:

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • This compound ([HOEMIM][BF4]), dried under vacuum

  • Ethyl butyrate

  • 1-Butanol

  • Molecular sieves (for anhydrous conditions, if required)

  • Thermostated shaker

  • Gas chromatograph (GC) for analysis

Procedure:

  • Enzyme Pre-treatment: Dry the immobilized lipase under vacuum for 24 hours to remove residual water, if anhydrous conditions are desired.

  • Reaction Setup: In a sealed vial, add [HOEMIM][BF4] (e.g., 2 mL).

  • Add ethyl butyrate (e.g., 0.2 mmol) and 1-butanol (e.g., 0.6 mmol) to the ionic liquid.

  • Add the pre-treated immobilized lipase (e.g., 20 mg).

  • Reaction Execution: Place the vial in a thermostated shaker at the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Sampling and Analysis: At regular intervals, withdraw a small aliquot of the reaction mixture. Dilute the sample with a suitable organic solvent (e.g., hexane) and analyze the formation of butyl butyrate by GC.

  • Enzyme Recovery and Reuse: After the reaction, separate the immobilized enzyme by filtration or decantation. Wash the enzyme with a suitable solvent to remove residual substrates and products, dry it, and it can be reused in a subsequent batch.

Transesterification_Protocol cluster_setup Reaction Setup cluster_run Reaction and Analysis cluster_recovery Enzyme Recovery add_il Add [HOEMIM][BF4] to Vial add_substrates Add Ethyl Butyrate and 1-Butanol add_il->add_substrates add_enzyme Add Immobilized CALB add_substrates->add_enzyme incubate Incubate with Shaking at 50°C add_enzyme->incubate sample Withdraw Aliquots Periodically incubate->sample separate Separate Enzyme (Filtration) incubate->separate analyze Analyze by GC sample->analyze wash Wash Enzyme separate->wash reuse Dry and Reuse wash->reuse

Caption: Protocol for lipase-catalyzed transesterification.

Signaling Pathways and Logical Relationships

The interaction between an ionic liquid and an enzyme is a complex relationship governed by various non-covalent interactions. The following diagram illustrates the key factors influencing enzyme performance in [HOEMIM][BF4].

Enzyme_IL_Interaction cluster_factors Influencing Factors cluster_outcomes Performance Metrics IL [HOEMIM][BF4] Properties Viscosity Viscosity IL->Viscosity Polarity Polarity IL->Polarity H_Bonding Hydrogen Bonding (OH-group) IL->H_Bonding Ion_Interactions Cation/Anion Interactions IL->Ion_Interactions Enzyme Enzyme Structure Performance Enzymatic Performance Enzyme->Performance Activity Activity Performance->Activity Stability Stability Performance->Stability Selectivity Selectivity Performance->Selectivity Viscosity->Enzyme Polarity->Enzyme H_Bonding->Enzyme Ion_Interactions->Enzyme

Caption: Factors influencing enzyme performance in an ionic liquid medium.

Conclusion

While specific data for enzymatic reactions in this compound is not yet prevalent in scientific literature, the generalized protocols and conceptual frameworks provided here offer a solid foundation for researchers to explore its potential. The hydroxyl functionality of the cation presents an interesting variable for tuning solvent properties, which may prove advantageous for a variety of biocatalytic transformations. Careful screening and optimization, as outlined in this document, are crucial for successfully employing this ionic liquid in enzymatic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Heck Reactions with "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" ([HOEMIM][BF4]) as a reaction medium for the Heck reaction. While specific data for this ionic liquid is limited, this guide draws upon established principles and data from structurally similar hydroxyl-functionalized and imidazolium-based ionic liquids to provide robust support for your experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the Heck reaction in ionic liquids, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species has not been generated or has decomposed. 2. Insufficient Base: The base is not strong enough or is present in a substoichiometric amount to regenerate the catalyst. 3. Reaction Temperature Too Low: The energy barrier for oxidative addition or other steps in the catalytic cycle is not being overcome. 4. Presence of Water: While some hydroxylated ionic liquids can tolerate water, excess water can negatively impact the reaction.[1] 5. Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides and iodides.1. Catalyst Pre-activation: Consider using a Pd(0) source like Pd(PPh₃)₄ or reducing a Pd(II) precursor in situ. 2. Base Screening: Switch to a stronger base (e.g., K₂CO₃, NaOAc) and ensure at least 1.1-1.5 equivalents are used.[2][3] 3. Optimize Temperature: Gradually increase the reaction temperature in 10-20°C increments (typical range is 80-140°C).[4] 4. Dry Ionic Liquid: Ensure the ionic liquid is thoroughly dried under vacuum before use, especially if using anhydrous conditions. A low water content (<50 ppm) can be beneficial.[1] 5. Adjust Conditions for Less Reactive Substrates: For aryl chlorides, higher temperatures, higher catalyst loading, and the use of electron-rich phosphine ligands may be necessary.
Formation of Palladium Black (Catalyst Decomposition) 1. High Reaction Temperature: Can lead to the agglomeration of palladium nanoparticles into inactive bulk palladium. 2. Absence of Stabilizing Ligands: In phosphine-free systems, the ionic liquid itself must stabilize the palladium nanoparticles. 3. Reaction Time Too Long: Prolonged heating can promote catalyst decomposition.1. Reduce Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. 2. Add a Ligand: Consider adding a phosphine ligand (e.g., PPh₃, P(o-tol)₃) to stabilize the palladium catalyst. 3. Monitor Reaction Progress: Use techniques like TLC or GC to determine the optimal reaction time and avoid unnecessary heating.
Poor Catalyst Recycling Efficiency 1. Palladium Leaching: The palladium catalyst dissolves into the organic solvent during product extraction.[5] 2. Ionic Liquid Degradation: High temperatures or incompatible reagents can lead to the decomposition of the ionic liquid.1. Optimize Extraction Solvent: Use a non-polar solvent (e.g., diethyl ether, hexane) that has minimal miscibility with the ionic liquid.[2][4] 2. Utilize Task-Specific Ionic Liquids: The hydroxyl group in [HOEMIM][BF4] can help coordinate with the palladium catalyst, reducing leaching.[2] 3. Confirm Thermal Stability: Ensure the reaction temperature is well below the decomposition temperature of the ionic liquid.
Side Product Formation (e.g., Diene Formation, Isomerization) 1. Incorrect Base: The choice of base can influence the selectivity of the reaction. 2. Reaction Conditions: Temperature and reaction time can affect the formation of byproducts.1. Base Selection: Experiment with different organic or inorganic bases to improve selectivity. 2. Condition Optimization: Systematically vary the temperature and reaction time to find the optimal balance between conversion and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using "this compound" in the Heck reaction?

A1: The primary advantage lies in its dual role as a solvent and a potential coordinating ligand for the palladium catalyst. The hydroxyl group can interact with the metal center, helping to stabilize the catalyst and potentially reduce leaching during product extraction, which is a common issue in ionic liquid-based systems.[2][3] This allows for a more efficient and recyclable catalytic system.

Q2: Is a phosphine ligand necessary when using [HOEMIM][BF4]?

A2: Not always. Many Heck reactions in imidazolium-based ionic liquids can proceed without phosphine ligands, as the ionic liquid itself can help stabilize the palladium catalyst.[6] However, for less reactive substrates like aryl chlorides or to improve catalyst stability and prevent decomposition (formation of palladium black), the addition of a phosphine ligand may be beneficial.

Q3: What palladium source is most suitable for this ionic liquid?

A3: Simple palladium salts such as palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are commonly used and have shown good activity in imidazolium-based ionic liquids.[2] The choice may depend on the specific substrates and reaction conditions.

Q4: How can I effectively separate the product from the ionic liquid and catalyst?

A4: Due to the high polarity of [HOEMIM][BF4], product extraction with a non-polar organic solvent such as diethyl ether or hexane is typically effective.[2][4] The product will move to the organic phase, while the ionic liquid and the palladium catalyst remain in the ionic phase, allowing for easy separation and recycling of the catalyst and solvent.

Q5: What is the typical catalyst loading for a Heck reaction in this ionic liquid?

A5: Catalyst loading can vary, but a common starting point is 1-2 mol% of the palladium precursor relative to the aryl halide.[3] For highly reactive substrates, this can sometimes be lowered, while for challenging couplings, a higher loading may be required.

Q6: How does the presence of the hydroxyl group affect the reaction?

A6: The hydroxyl group can influence the reaction in several ways. It can coordinate with the palladium catalyst, potentially enhancing its stability.[2] It also increases the polarity and hydrogen bonding capability of the ionic liquid, which can affect substrate solubility and the overall reaction rate. However, in some cases, protic groups have been observed to slightly slow down the Heck coupling compared to non-protic ionic liquids.[2]

Experimental Protocols

Below are generalized experimental protocols for a Heck reaction using a hydroxyl-functionalized ionic liquid, which can be adapted for "this compound".

General Procedure for a Phosphine-Free Heck Reaction
  • Preparation: To a dried reaction vessel containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 1 mol%), the aryl halide (2 mmol), the alkene (2.4 mmol, 1.2 equiv), and the base (e.g., NaOAc, 2.4 mmol, 1.2 equiv).

  • Addition of Ionic Liquid: Add "this compound" (e.g., 2-3 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis of small aliquots.

  • Workup: After completion, cool the reaction mixture to room temperature. Extract the product with a non-polar organic solvent (e.g., diethyl ether, 3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

  • Catalyst Recycling: The remaining ionic liquid phase containing the palladium catalyst can be washed with the extraction solvent and dried under vacuum for reuse in subsequent reactions.[2]

Visualizations

Experimental Workflow for Heck Reaction and Catalyst Recycling

G A 1. Reaction Setup - Aryl Halide - Alkene - Base - Pd Catalyst - [HOEMIM][BF4] B 2. Heating and Stirring (e.g., 100-120 °C) A->B C 3. Reaction Completion B->C D 4. Product Extraction (with non-polar solvent) C->D E Organic Phase (Product) D->E F Ionic Liquid Phase (Catalyst + IL) D->F G 5. Product Isolation (Drying and Concentration) E->G I 6. Catalyst/IL Recycling (Washing and Drying) F->I H Purified Product G->H J Reuse in next reaction I->J J->A

Caption: Workflow for a Heck reaction in [HOEMIM][BF4] with product extraction and catalyst recycling.

Troubleshooting Logic for Low Product Yield

G Start Low or No Yield Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Base Is Base Sufficient? Start->Check_Base Check_Temp Is Temperature Optimal? Start->Check_Temp Check_H2O Is IL Dry? Start->Check_H2O Solution_Catalyst Use Pd(0) or Pre-activate Pd(II) Check_Catalyst->Solution_Catalyst No Solution_Base Increase Amount or Use Stronger Base Check_Base->Solution_Base No Solution_Temp Increase Temperature Check_Temp->Solution_Temp No Solution_H2O Dry Ionic Liquid Check_H2O->Solution_H2O No

References

Troubleshooting nanoparticle aggregation in "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering nanoparticle aggregation during synthesis in 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HEMIM][BF4]).

Frequently Asked Questions (FAQs)

Q1: My nanoparticle solution changed color and now appears cloudy. What does this indicate?

A1: A visible change in the color of your nanoparticle solution, such as a shift from a vibrant ruby red (for gold nanoparticles) to a blue or purple hue, followed by cloudiness or precipitation, is a strong indicator of nanoparticle aggregation.[1] This change is due to the alteration of the surface plasmon resonance of the nanoparticles as they come into close proximity and form larger clusters.

Q2: I'm observing a broadening and red-shifting of the peak in my UV-Vis spectrum. What is happening?

A2: Broadening and a red-shift (a shift to longer wavelengths) of the surface plasmon resonance peak in the UV-Vis spectrum are characteristic signs of nanoparticle aggregation.[1] As nanoparticles aggregate, their collective oscillation of electrons changes, leading to this spectral shift. If the aggregation is severe, you may also notice a decrease in the peak's intensity as nanoparticles precipitate out of the solution.

Q3: My Dynamic Light Scattering (DLS) results show a significant increase in particle size and a high Polydispersity Index (PDI). Is this a sign of aggregation?

A3: Yes, a notable increase in the hydrodynamic radius measured by DLS and a high PDI are quantitative evidence of nanoparticle aggregation.[2] DLS measures the size of particles in suspension by analyzing their Brownian motion.[2] Individual, stable nanoparticles will show a consistent and narrow size distribution (low PDI). Aggregates, being larger, will lead to a larger average particle size and a broader distribution of sizes (high PDI), reflecting a polydisperse and unstable sample.

Q4: What are the most likely causes of nanoparticle aggregation in [HEMIM][BF4]?

A4: The most common causes of nanoparticle aggregation in imidazolium-based ionic liquids like [HEMIM][BF4] are impurities within the ionic liquid, improper temperature control, and the inherent properties of the nanoparticles themselves.[3][4]

  • Impurities: Trace amounts of water, halide ions (e.g., chloride), and unreacted starting materials from the ionic liquid synthesis are known to significantly disrupt nanoparticle stability and lead to aggregation.[3][4]

  • Temperature: Elevated temperatures can increase the kinetic energy of nanoparticles, overcoming the stabilizing barrier provided by the ionic liquid and leading to a higher rate of aggregation.

  • Nanoparticle Properties: Highly hydrophobic nanoparticles may have weaker interactions with the ionic liquid, leading to reduced stability compared to more hydrophilic nanoparticles.

Q5: How can I prevent nanoparticle aggregation during my experiments?

A5: To prevent aggregation, it is crucial to:

  • Use High-Purity Ionic Liquid: Ensure your [HEMIM][BF4] is of high purity and has a low water and halide content. If necessary, purify the ionic liquid before use.

  • Control the Temperature: Conduct your synthesis at a controlled and optimized temperature. Avoid excessive heating unless specified by a validated protocol.

  • Optimize Precursor Concentration: The concentration of your nanoparticle precursors can influence the final particle size and stability. It is advisable to start with concentrations reported in the literature and optimize from there.

  • Ensure Proper Mixing: Uniform and continuous stirring during the synthesis is essential for homogeneous nucleation and growth of nanoparticles, which can prevent localized areas of high concentration that may lead to aggregation.

Q6: I have already observed aggregation. Are there any corrective actions I can take?

A6: Reversing aggregation can be challenging. However, in some cases, the following may help:

  • Sonication: Applying ultrasonic energy can sometimes break up loosely-held agglomerates.

  • Addition of a Stabilizer: While one of the advantages of ionic liquids is their inherent stabilizing capability, in cases of aggregation, the addition of a suitable capping agent or stabilizer that has a strong affinity for the nanoparticle surface might help to redisperse the particles.

  • Purification and Redispersion: In some instances, it may be possible to centrifuge the aggregated particles, remove the supernatant, and attempt to redisperse the nanoparticles in fresh, pure ionic liquid with the aid of sonication.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting nanoparticle aggregation in [HEMIM][BF4].

TroubleshootingWorkflow Troubleshooting Nanoparticle Aggregation A Aggregation Observed (Color change, precipitation, etc.) B Characterize Aggregation (UV-Vis, DLS) A->B Symptom C Review Experimental Parameters B->C Diagnosis M Sonication/Redispersion B->M Attempt to Salvage D Purity of [HEMIM][BF4] C->D E Reaction Temperature C->E F Precursor Concentration C->F G Mixing/Stirring C->G I Purify Ionic Liquid (Reduce water/halide content) D->I Issue Identified J Optimize Temperature (Lower if possible) E->J Issue Identified K Adjust Concentration F->K Issue Identified L Improve Stirring G->L Issue Identified H Implement Corrective Actions N Stable Nanoparticle Dispersion H->N I->H J->H K->H L->H M->N

Caption: A flowchart for diagnosing and resolving nanoparticle aggregation.

Key Experimental Parameters and Their Impact on Aggregation

The stability of nanoparticles in [HEMIM][BF4] is sensitive to several experimental parameters. The following table summarizes the impact of these parameters and provides recommended ranges.

ParameterImpact on AggregationRecommended Range/Action
Water Content in [HEMIM][BF4] High water content disrupts the stabilizing ionic liquid structure around the nanoparticles, promoting aggregation.< 100 ppm. Dry the ionic liquid under vacuum if necessary.
Halide (e.g., Cl⁻) Impurities Halide impurities can interfere with the nanoparticle surface chemistry and reduce colloidal stability.< 50 ppm. Use high-purity grade ionic liquid or purify before use.
Reaction Temperature Higher temperatures increase the kinetic energy of nanoparticles, leading to a greater likelihood of aggregation.Maintain the lowest possible temperature that allows for nanoparticle formation. For many syntheses, room temperature to 60°C is a reasonable starting range.
Nanoparticle Precursor Concentration High concentrations can lead to rapid, uncontrolled growth and aggregation.Start with low precursor concentrations (e.g., 0.1-1.0 mM) and optimize as needed.

Experimental Protocol: Synthesis of Gold Nanoparticles in [HEMIM][BF4]

This protocol provides a general method for the synthesis of stable gold nanoparticles (AuNPs) in [HEMIM][BF4].

Materials:

  • This compound ([HEMIM][BF4]), high purity (>99%, low water and halide content)

  • Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water (for stock solutions)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of HAuCl₄·3H₂O in deionized water.

    • Prepare a fresh 100 mM stock solution of NaBH₄ in ice-cold deionized water immediately before use.

  • Reaction Setup:

    • In a clean, dry glass vial, add 5 mL of [HEMIM][BF4].

    • Place the vial in a sonicator bath for 15 minutes to degas the ionic liquid.

    • Add 50 µL of the 10 mM HAuCl₄ stock solution to the [HEMIM][BF4]. The solution should turn a pale yellow.

    • Stir the solution vigorously using a magnetic stirrer for 30 minutes to ensure complete dissolution and homogeneity.

  • Reduction and Nanoparticle Formation:

    • While maintaining vigorous stirring, rapidly inject 100 µL of the ice-cold 100 mM NaBH₄ solution into the HAuCl₄/[HEMIM][BF4] mixture.

    • A rapid color change from pale yellow to a ruby red should be observed, indicating the formation of gold nanoparticles.

    • Continue stirring the solution for at least 2 hours to ensure the reaction is complete and the nanoparticles are well-stabilized.

  • Characterization:

    • The resulting AuNP dispersion can be characterized using UV-Vis spectroscopy to observe the surface plasmon resonance peak (typically around 520-530 nm for spherical AuNPs).

    • Dynamic Light Scattering (DLS) can be used to determine the hydrodynamic size and polydispersity of the nanoparticles.

Factors Influencing Nanoparticle Stability

The stability of nanoparticles in [HEMIM][BF4] is a result of the intricate interactions between the nanoparticle surface and the ions of the liquid. The following diagram illustrates the key stabilizing and destabilizing factors.

StabilityFactors Factors Affecting Nanoparticle Stability in [HEMIM][BF4] cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors A Structured IL Layer Formation NP Nanoparticle Stability A->NP promotes B Steric Hindrance B->NP promotes C Electrostatic Repulsion C->NP promotes D Water Impurities D->NP hinders E Halide Impurities E->NP hinders F High Temperature F->NP hinders G High Nanoparticle Concentration G->NP hinders

Caption: Key factors that promote or hinder nanoparticle stability.

References

Technical Support Center: 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HOEtMIm][BF4]) Electrolyte for Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" ([HOEtMIm][BF4]) as a battery electrolyte.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using [HOEtMIm][BF4] electrolyte, offering potential causes and solutions in a question-and-answer format.

Q1: My battery is showing rapid capacity fading after a few cycles. What could be the cause?

A1: Rapid capacity fading is a common issue and can stem from several sources when using [HOEtMIm][BF4]. The primary suspect is often electrolyte degradation due to the presence of water.

  • Cause 1: Hydrolysis of the [BF4]⁻ anion. The tetrafluoroborate anion ([BF4]⁻) is susceptible to hydrolysis, especially at elevated temperatures.[1][2] This reaction produces hydrofluoric acid (HF), which is highly corrosive and can attack the electrode materials and other cell components, leading to a loss of active material and a decline in capacity.[2]

  • Solution 1: Rigorous moisture control. Ensure the electrolyte and all battery components are thoroughly dried before assembly in an inert atmosphere (e.g., an argon-filled glovebox with H₂O and O₂ levels below 1 ppm). The ionic liquid itself should be dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours prior to use.

  • Cause 2: Unstable Solid Electrolyte Interphase (SEI) on the anode. For graphitic anodes, a stable SEI layer is crucial for preventing continuous electrolyte decomposition. The SEI formed with neat [HOEtMIm][BF4] may not be sufficiently robust.

  • Solution 2: Use of SEI-forming additives. The addition of a small amount (e.g., 1-5 wt%) of vinylene carbonate (VC) to the electrolyte can promote the formation of a more stable and protective SEI layer on graphite anodes.[3] This passivating layer can prevent the co-intercalation of imidazolium cations and minimize electrolyte decomposition.

  • Cause 3: Thermal decomposition of the electrolyte. Although [HOEtMIm][BF4] has high thermal stability (up to 380-400 °C), localized heating within the battery during high-rate cycling could initiate decomposition.[4]

  • Solution 3: Optimize cycling conditions. Avoid excessive charge/discharge rates that can lead to significant heat generation. Ensure good thermal management of the battery.

Q2: I'm observing a significant increase in the internal resistance of my cell. Why is this happening?

A2: An increase in internal resistance points to issues at the electrode-electrolyte interface or changes in the bulk electrolyte properties.

  • Cause 1: Formation of a resistive SEI layer. As mentioned above, a poorly formed or continuously growing SEI layer on the anode can be highly resistive, impeding lithium-ion transport.

  • Solution 1: Employ SEI-forming additives and control cycling conditions. Using additives like VC can help form a thin and stable SEI.[3] Limiting the voltage window during cycling can also prevent excessive electrolyte decomposition and SEI growth.

  • Cause 2: Corrosion of the current collectors. The presence of HF from [BF4]⁻ hydrolysis can corrode the aluminum current collector on the cathode side, forming a resistive aluminum fluoride (AlF₃) layer.

  • Solution 2: Ensure a water-free environment. Strict moisture control is the most effective way to prevent HF formation.

  • Cause 3: Increased electrolyte viscosity. The addition of lithium salts (e.g., LiBF₄ or LiTFSI) to the ionic liquid increases its viscosity, which can decrease ionic conductivity and increase resistance.[5]

  • Solution 3: Optimize salt concentration. Use the lowest salt concentration that provides adequate ionic conductivity for your application to minimize viscosity effects.

Q3: My cyclic voltammogram shows unexpected peaks or a narrowing of the electrochemical window. What does this indicate?

A3: The presence of unexpected peaks or a reduced electrochemical stability window in your cyclic voltammetry (CV) data is a clear sign of electrolyte impurities or degradation.

  • Cause 1: Water contamination. Water has its own electrochemical signature and can be reduced or oxidized within the potential window of the ionic liquid, appearing as extra peaks.[6] More importantly, its presence leads to the formation of HF, which can react with the electrodes and alter the CV profile.

  • Solution 1: Meticulous drying procedures. Dry the electrolyte, electrodes, and cell components thoroughly. Assemble cells in a controlled, inert atmosphere.

  • Cause 2: Impurities from synthesis. The synthesis of [HOEtMIm][BF4] can leave behind unreacted starting materials or byproducts that are electrochemically active.

  • Solution 2: Purify the ionic liquid. Purification methods such as treatment with activated carbon followed by filtration and drying under high vacuum are essential to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical electrochemical stability window of [HOEtMIm][BF4]?

A1: [HOEtMIm][BF4] exhibits a wide electrochemical window, reported to be over 6.0 V.[4] This makes it potentially suitable for high-voltage battery applications. However, this window can be compromised by the presence of impurities, particularly water.

Q2: What is the thermal stability of [HOEtMIm][BF4]?

A2: The thermal stability of [HOEtMIm][BF4] is high, with a decomposition temperature reported to be in the range of 380-400 °C.[4]

Q3: Is [HOEtMIm][BF4] compatible with common lithium-ion battery electrodes?

A3:

  • Graphite Anode: Imidazolium-based ionic liquids can intercalate into the graphite structure, leading to exfoliation and capacity loss. The use of additives like vinylene carbonate (VC) is often necessary to form a stable SEI that prevents this issue.[3]

  • LiFePO₄ Cathode: Imidazolium-based ionic liquids have been shown to be generally compatible with LiFePO₄ cathodes, enabling stable cycling.[3]

  • Lithium Metal Anode: The reactivity of imidazolium cations with lithium metal can be an issue, leading to the formation of an unstable SEI. Further research and the use of specific additives are typically required for good performance with lithium metal anodes.

Q4: How does water content affect the performance of [HOEtMIm][BF4] electrolyte?

A4: Water is highly detrimental to the stability of [HOEtMIm][BF4]. It leads to the hydrolysis of the [BF4]⁻ anion, producing corrosive hydrofluoric acid (HF).[1][2] HF can attack the electrodes, current collectors, and promote further electrolyte decomposition, resulting in rapid capacity fading and increased internal resistance.[2]

Q5: What are the typical decomposition products of imidazolium tetrafluoroborate ionic liquids?

A5: Thermal decomposition of similar imidazolium tetrafluoroborate ionic liquids has been shown to produce volatile compounds such as 1-methyl-1H-imidazole, alkenes (from the alkyl chain), fluoromethane, and boron trifluoride.

Quantitative Data Summary

The following tables summarize key quantitative data for [HOEtMIm][BF4] and related imidazolium tetrafluoroborate electrolytes.

Table 1: Physicochemical Properties of [HOEtMIm][BF4]

PropertyValueReference
Molecular FormulaC₆H₁₁BF₄N₂O[7]
Molecular Weight213.97 g/mol [7]
AppearanceColorless to slightly yellow liquid[7]
Density1.37 g/mL[7]
Melting Point-44 °C[8]

Table 2: Electrochemical Properties of Imidazolium Tetrafluoroborate Electrolytes

PropertyValueConditionsReference
Electrochemical Window> 6.0 V[HOEtMIm][BF4][4]
Ionic Conductivity0.002–0.004 S cm⁻¹[HOEtMIm][BF4][4]
Electrochemical Window~4.3 VEMIBF₄ and BMIBF₄[5]
Ionic Conductivity13.7 mS/cmEMIBF₄ at 25 °C[5]
Ionic Conductivity3.0 mS/cmBMIBF₄ at 25 °C[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cyclic Voltammetry (CV) for Electrochemical Stability Window Determination

  • Objective: To determine the potential range over which the electrolyte is stable.

  • Methodology:

    • Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A glassy carbon or platinum electrode is used as the working electrode, and lithium metal is used for both the counter and reference electrodes.

    • Electrolyte Preparation: The [HOEtMIm][BF4] electrolyte (with or without a lithium salt) is prepared and thoroughly dried before use.

    • CV Measurement: The CV is performed using a potentiostat. The potential is scanned from the open-circuit voltage (OCV) to a negative limit and then to a positive limit at a slow scan rate (e.g., 1-10 mV/s).

    • Data Analysis: The electrochemical window is determined by identifying the potentials at which the current begins to increase significantly, indicating the onset of electrolyte reduction and oxidation.

2. Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance Analysis

  • Objective: To investigate the resistance of the SEI layer and charge transfer processes.

  • Methodology:

    • Cell Assembly: A two-electrode symmetric cell (e.g., Li||Li) or a full cell (e.g., Graphite||LiFePO₄) is assembled.

    • Electrolyte Preparation: The [HOEtMIm][BF4] electrolyte is prepared as described above.

    • EIS Measurement: EIS is performed using a potentiostat with a frequency response analyzer. A small AC voltage (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 1 MHz to 0.01 Hz) at a specific DC potential (usually the OCV).

    • Data Analysis: The resulting Nyquist plot is fitted to an equivalent circuit model to extract parameters such as the solution resistance, SEI resistance, and charge transfer resistance.

3. Galvanostatic Battery Cycling for Performance Evaluation

  • Objective: To evaluate the cycling stability and capacity retention of a battery using the [HOEtMIm][BF4] electrolyte.

  • Methodology:

    • Cell Assembly: A coin cell or other battery format is assembled with the desired anode and cathode materials.

    • Formation Cycles: The cell is typically subjected to a few initial cycles at a low current rate (e.g., C/20) to form a stable SEI.

    • Cycling Protocol: The battery is then cycled at a constant current (e.g., C/10 or C/5) between defined voltage limits.

    • Data Analysis: The discharge capacity, coulombic efficiency, and capacity retention are plotted against the cycle number to assess the battery's performance and stability.

Visualizations

Troubleshooting Logic for Capacity Fading

A Rapid Capacity Fading Observed B Check for Water Contamination A->B C Hydrolysis of [BF4]⁻ -> HF Formation B->C Yes E Unstable SEI on Anode B->E No D Rigorous Drying of Components and Electrolyte C->D F Use SEI-Forming Additives (e.g., VC) E->F G Thermal Decomposition E->G H Optimize Cycling Rate and Thermal Management G->H

Caption: Troubleshooting workflow for diagnosing rapid capacity fading.

Experimental Workflow for Electrolyte Stability Evaluation

A Electrolyte Preparation and Drying B Three-Electrode Cell Assembly A->B E Symmetric/Full Cell Assembly A->E C Cyclic Voltammetry (CV) B->C D Determine Electrochemical Window C->D F Electrochemical Impedance Spectroscopy (EIS) E->F H Galvanostatic Cycling E->H G Analyze Interfacial Resistance F->G I Evaluate Capacity and Stability H->I

Caption: Workflow for comprehensive electrochemical stability testing.

References

Improving the efficiency of CO2 capture with "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" ([HOEMIM][BF4]) and its mixtures for CO2 capture.

Troubleshooting Guide

This guide addresses common issues encountered during CO2 capture experiments with [HOEMIM][BF4] mixtures.

Issue Potential Cause(s) Recommended Solution(s)
Low CO2 Absorption Capacity 1. Suboptimal Temperature: CO2 solubility in [HOEMIM][BF4] is exothermic and decreases with increasing temperature.[1] 2. High Water Content: While water reduces viscosity, excessive amounts can dilute the ionic liquid and may compete with CO2 for interaction sites, potentially lowering the overall absorption capacity on a per-mole-of-IL basis. 3. Inaccurate Gas Flow/Pressure Measurement: Errors in measuring the amount of CO2 introduced to the system will lead to incorrect absorption calculations.1. Optimize Temperature: Conduct experiments at lower temperatures (e.g., 303.15 K) to maximize physical solubility.[1] 2. Systematically Vary Mixture Composition: Prepare a range of [HOEMIM][BF4]-water mixtures to identify the optimal balance between reduced viscosity and high CO2 capacity. 3. Calibrate Equipment: Regularly calibrate mass flow controllers, pressure transducers, and gas analyzers.
High Viscosity of the Mixture 1. Insufficient Co-solvent: Pure [HOEMIM][BF4] has a high viscosity.[2] Adding an insufficient amount of a low-viscosity co-solvent (like water) will result in a mixture that is still too viscous for efficient mass transfer. 2. Low Operating Temperature: Viscosity of ionic liquids and their mixtures increases significantly as temperature decreases.1. Increase Co-solvent Concentration: Incrementally add more of the co-solvent (e.g., water) to the mixture and measure the viscosity at the desired operating temperature. 2. Increase Operating Temperature: If permissible for the desired CO2 capacity, increasing the temperature can significantly lower the viscosity. Note the trade-off with absorption capacity.
Foaming or Phase Separation 1. Impurities: Presence of impurities in the ionic liquid or the gas stream can act as surfactants, leading to foaming. 2. Incompatibility of Co-solvent: While water is miscible with [HOEMIM][BF4], other organic co-solvents might have limited miscibility, leading to phase separation at certain concentrations or temperatures.1. Ensure Purity: Use high-purity grade [HOEMIM][BF4] and ensure the CO2 gas stream is clean. 2. Verify Co-solvent Miscibility: If using a co-solvent other than water, consult literature for miscibility data or perform preliminary miscibility tests across the intended temperature range.
Inefficient Solvent Regeneration 1. Insufficient Regeneration Temperature/Vacuum: The conditions are not adequate to overcome the interaction energy between CO2 and the ionic liquid. 2. Mass Transfer Limitations: High viscosity of the CO2-loaded solvent can hinder the release of CO2.1. Optimize Regeneration Conditions: Systematically increase the temperature or decrease the pressure (apply vacuum) during the desorption step. For physical absorption, a moderate temperature increase is often sufficient.[1] 2. Ensure Adequate Agitation: Stirring the solvent during regeneration improves mass transfer and facilitates the release of CO2.
Solvent Degradation 1. High Regeneration Temperatures: Although thermally stable, prolonged exposure to very high temperatures, especially in the presence of impurities or oxygen, can lead to degradation. 2. Reactive Impurities in Flue Gas: If using simulated flue gas, components like SOx and NOx can potentially react with the ionic liquid.1. Determine Optimal Regeneration Temperature: Use the lowest temperature that achieves effective regeneration to minimize thermal stress. 2. Gas Pre-treatment: If working with mixed gas streams, consider pre-treatment steps to remove reactive impurities before they enter the absorption column.

Frequently Asked Questions (FAQs)

Q1: Why should I use a mixture of [HOEMIM][BF4] instead of the pure ionic liquid?

A1: While pure [HOEMIM][BF4] can capture CO2, it has a relatively high viscosity (137 cP at 20°C), which can limit the rate of gas diffusion into the liquid and increase pumping costs in a continuous process.[2] Mixing it with a low-viscosity co-solvent, such as water, can significantly reduce the overall viscosity of the absorbent, thereby improving mass transfer efficiency.

Q2: How does adding water to [HOEMIM][BF4] affect its properties for CO2 capture?

A2: Adding water to [HOEMIM][BF4] primarily decreases the viscosity of the solution, which is beneficial for the absorption rate. However, it also decreases the density of the mixture.[1] While CO2 solubility data in the aqueous mixtures is not widely available, adding water will dilute the concentration of the ionic liquid, which may reduce the CO2 solubility on a total volume basis. Therefore, an optimal water concentration must be determined to balance viscosity reduction and absorption capacity.

Q3: What is the mechanism of CO2 capture in [HOEMIM][BF4]?

A3: In the absence of chemically reactive functional groups like amines, CO2 capture in [HOEMIM][BF4] occurs through physical absorption. The CO2 gas dissolves in the free volume of the ionic liquid. This process is reversible and is governed by Henry's Law, where the amount of dissolved gas is proportional to its partial pressure.

Q4: How does temperature affect the CO2 absorption and regeneration processes?

A4: CO2 solubility in [HOEMIM][BF4] decreases as temperature increases.[1] Therefore, absorption should be carried out at lower temperatures for higher capacity. Conversely, regeneration (desorption) is achieved by increasing the temperature, which reduces the solubility of CO2 and drives it out of the solution. This temperature swing allows for the cyclic use of the solvent.

Q5: Is [HOEMIM][BF4] corrosive?

A5: Imidazolium-based ionic liquids are generally considered less corrosive than conventional amine-based solvents. However, the presence of water and dissolved CO2 can form carbonic acid, which may be mildly corrosive to some materials over long periods. It is always recommended to use corrosion-resistant materials like stainless steel or glass for experimental setups.

Q6: How can I measure the CO2 concentration in the liquid phase?

A6: The most common method is gravimetric analysis, where the weight change of the solvent is measured as it absorbs CO2 using a sensitive magnetic suspension balance. Alternatively, pressure-decay methods can be used, where the pressure drop in a sealed vessel of known volume is correlated to the amount of gas absorbed.

Quantitative Data

The following tables summarize key physical and performance data for [HOEMIM][BF4] and its mixtures.

Table 1: Physical Properties of Pure this compound ([HOEMIM][BF4])

PropertyValueTemperature (°C)
Molecular Weight 213.97 g/mol N/A
Density 1.34 g/cm³22
Viscosity 137 cP20
Melting Point -44 °CN/A

[Source:[2]]

Table 2: Density of Aqueous Mixtures of [HOEMIM][BF4] at Atmospheric Pressure

Mass Fraction of [HOEMIM][BF4]Density at 293.15 K (20°C) (g/cm³)Density at 303.15 K (30°C) (g/cm³)Density at 313.15 K (40°C) (g/cm³)Density at 323.15 K (50°C) (g/cm³)
0.0000 0.998200.995650.992220.98804
0.1031 1.037841.034941.031261.02693
0.3015 1.114751.111161.106951.10221
0.5005 1.192531.188381.183751.17865
0.6977 1.266201.261671.256741.25143
0.8989 1.339231.334541.329521.32420
1.0000 1.374521.369721.364631.35928

[Source: Adapted from Rives, R., et al. (2021).[1]]

Table 3: CO2 Solubility in Pure [HOEMIM][BF4] Expressed as Henry's Law Constant (MPa)

Temperature (K)Henry's Law Constant (H)
303.15 7.10 ± 0.17
313.15 8.35 ± 0.19
323.15 9.59 ± 0.22
333.15 11.13 ± 0.25
343.15 12.67 ± 0.29
353.15 14.31 ± 0.33

Note: Higher Henry's Law Constant indicates lower solubility. The solubility of CO2 decreases as temperature increases. [Source: Shokouhi, M., et al. (2010).[1]]

Experimental Protocols & Visualizations

Protocol 1: Gravimetric Measurement of CO2 Solubility

This protocol outlines the steps for determining the solubility of CO2 in a [HOEMIM][BF4] mixture using a gravimetric method.

  • Sample Preparation:

    • Prepare the desired [HOEMIM][BF4]-co-solvent mixture by mass.

    • Degas the sample under vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any dissolved gases and volatile impurities.

  • Apparatus Setup:

    • Use a high-pressure, high-temperature magnetic suspension balance.

    • Place a known mass of the degassed sample into the sample holder within the pressure cell.

  • Measurement Procedure:

    • Seal the pressure cell and evacuate it.

    • Allow the system to reach thermal equilibrium at the desired experimental temperature.

    • Introduce CO2 into the cell at the desired pressure.

    • Record the mass of the sample over time. The mass will increase as the sample absorbs CO2.

    • Continue recording until the mass stabilizes, indicating that equilibrium has been reached.

    • The final mass increase, after correcting for buoyancy effects, corresponds to the amount of CO2 absorbed.

  • Data Analysis:

    • Repeat the measurement at various pressures to generate a solubility isotherm.

    • Calculate the mole fraction of dissolved CO2 at each pressure.

    • Determine the Henry's Law constant from the low-pressure region of the isotherm.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mix Prepare [HOEMIM][BF4] Mixture prep_degas Degas Sample (Vacuum & Heat) prep_mix->prep_degas exp_load Load Sample into Balance prep_degas->exp_load exp_equil Evacuate & Reach Thermal Equilibrium exp_load->exp_equil exp_co2 Introduce CO2 at Set Pressure exp_equil->exp_co2 exp_record Record Mass vs. Time until Stable exp_co2->exp_record an_buoyancy Correct for Buoyancy exp_record->an_buoyancy an_isotherm Generate Solubility Isotherm an_buoyancy->an_isotherm an_henry Calculate Henry's Constant an_isotherm->an_henry caption Workflow for Gravimetric CO2 Solubility Measurement.

Caption: Workflow for Gravimetric CO2 Solubility Measurement.

Protocol 2: Temperature Swing Regeneration

This protocol describes a typical lab-scale regeneration process to recover the solvent.

  • Setup:

    • The CO2-saturated [HOEMIM][BF4] mixture is contained in a heated, stirred vessel (e.g., a three-neck round-bottom flask).

    • The vessel is connected to a condenser to recover any evaporated co-solvent (like water).

    • The outlet is connected to a gas flow meter or gas collection system to measure the amount of desorbed CO2.

  • Procedure:

    • Begin stirring the CO2-rich solvent.

    • Heat the vessel to the desired regeneration temperature (e.g., 60-80°C).

    • Optionally, purge the system with an inert gas (e.g., N2) at a low flow rate or apply a vacuum to facilitate CO2 removal.

    • Monitor the gas exiting the system until CO2 is no longer detected.

  • Analysis:

    • The total volume of gas collected is the amount of CO2 recovered.

    • The remaining liquid is the regenerated solvent, which can be cooled and reused for another absorption cycle.

    • Analyze the regenerated solvent for any degradation or loss of co-solvent.

G co2_rich CO2-Rich [HOEMIM][BF4] Mixture heating Heat to Regeneration Temperature (e.g., 60-80°C) co2_rich->heating agitation Apply Agitation (Stirring) co2_rich->agitation desorption CO2 Desorbs from Mixture heating->desorption agitation->desorption purge Purge with N2 / Apply Vacuum (Optional) purge->desorption separation Gas-Liquid Separation desorption->separation co2_out CO2 Gas to Collection/Vent separation->co2_out Gas regenerated_il Regenerated [HOEMIM][BF4] Mixture separation->regenerated_il Liquid caption Logical Flow of Temperature Swing Regeneration.

Caption: Logical Flow of Temperature Swing Regeneration.

References

Effect of water content on the performance of "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate".

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals using the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, with a focus on the critical effects of water content on its performance and stability.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation due to the presence of water in [HEMIm][BF4].

Problem Potential Cause Recommended Solution
Inconsistent or irreproducible experimental results (e.g., reaction rates, yields, electrochemical performance). Variable Water Content: [HEMIm][BF4] is hygroscopic and can absorb atmospheric moisture.[1] Even small variations in water content can significantly alter its physicochemical properties, leading to inconsistent outcomes.1. Quantify Water Content: Before use, always measure the water content using Karl Fischer titration (see Experimental Protocol 1).[2] 2. Drying: If the water content is above the required tolerance for your experiment, dry the ionic liquid under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours.[3] 3. Proper Storage: Store the dried ionic liquid in a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture reabsorption.[3]
Decreased pH of the ionic liquid solution over time; observation of corrosive effects on equipment. Hydrolysis of the Tetrafluoroborate Anion: The tetrafluoroborate ([BF4]⁻) anion is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[4][5] This reaction produces highly corrosive hydrofluoric acid (HF).[6]1. Minimize Water Presence: Strictly control the water content as described above. 2. Temperature Control: Avoid prolonged exposure to high temperatures, as the extent of hydrolysis is markedly dependent on temperature.[5][7] 3. Avoid Acidic Conditions: The hydrolysis is promoted by acidic conditions.[4][7] Ensure all glassware and reagents are neutral.
Reduced ionic conductivity or altered electrochemical window in battery/capacitor applications. Changes in Physicochemical Properties: The presence of water directly impacts the viscosity and ionic mobility of the liquid.[3][8] While small amounts of water can sometimes increase conductivity by decreasing viscosity, larger amounts can disrupt the ionic network and interfere with electrochemical processes.[8]1. Establish a Baseline: Characterize the conductivity of your [HEMIm][BF4] at a known, low water content to establish a performance baseline (see Experimental Protocol 3). 2. Create Calibration Curves: If some water is tolerable, it may be useful to create a calibration curve correlating water content with conductivity for your specific application.[9] 3. Use Anhydrous Conditions: For high-performance electrochemical applications, operate under strictly anhydrous conditions.
Poor solubility of nonpolar reactants or products. Increased Polarity: The addition of water increases the overall polarity of the ionic liquid, which can decrease its ability to dissolve nonpolar or hydrophobic compounds.1. Control Water Content: Ensure the water content is below a threshold that affects the solubility for your specific system. 2. Solvent Selection: If water is unavoidable, consider whether [HEMIm][BF4] is the appropriate solvent or if a more hydrophobic ionic liquid is required.

Frequently Asked Questions (FAQs)

Q1: How does water content affect the key physical properties of [HEMIm][BF4]?

Water significantly alters the density, viscosity, and ionic conductivity of [HEMIm][BF4]. Generally, as water content increases, both density and viscosity decrease. Ionic conductivity often shows a non-monotonous trend: it may initially increase as the viscosity drops, but then decrease at higher water concentrations due to dilution effects.[10]

Data on the Effect of Water on Ionic Liquid Properties

The following tables summarize the impact of water on the physical properties of [HEMIm][BF4] and the closely related 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), which exhibits similar behavior.

Table 1: Density of Aqueous Mixtures of [HEMIm][BF4] at 298.15 K (25°C) (Data sourced from experimental values)[11]

Water Mass FractionDensity (g/cm³)
0.0000 (Pure IL)1.249
0.20311.196
0.40191.146
0.60531.093
0.80161.041
1.0000 (Pure Water)0.997

Table 2: Effect of Water on Viscosity and Conductivity of [Bmim][BF4] at 298.15 K (25°C) (Data illustrates general trends applicable to tetrafluoroborate ILs)[8][12][13]

Water Mole FractionViscosity (mPa·s) (Approx.)Ionic Conductivity (S/m) (Approx.)
0.0~62~0.38
0.5~10~1.25
0.8~2.5~2.10
0.9~1.5~2.05

Q2: Is [HEMIm][BF4] chemically stable in water?

No, it is not completely stable. The tetrafluoroborate ([BF4]⁻) anion can undergo hydrolysis to form boric acid and corrosive hydrofluoric acid (HF).[5][6] The rate of this degradation is highly dependent on both temperature and the amount of water present.[4] For applications requiring long-term stability, it is crucial to use this ionic liquid under anhydrous or low-water conditions and at moderate temperatures.[7]

Q3: What is the most accurate method for determining the water content in [HEMIm][BF4]?

The most reliable and widely used method for accurately determining water content in ionic liquids is Karl Fischer (KF) titration.[2] This technique can be either volumetric or coulometric. Coulometric KF is particularly suitable for very low water concentrations. Ionic liquids have excellent solubilizing power, which is advantageous for ensuring the complete release of trapped water during KF titration.[14][15]

Q4: How should I properly dry and store [HEMIm][BF4]?

Due to its hygroscopic nature, proper handling is essential.

  • Drying: Heat the ionic liquid under high vacuum (e.g., <1 mbar) at a moderate temperature (60-80°C) for several hours until the water content, as measured by Karl Fischer titration, is stable and within your required specifications.

  • Storage: After drying, store the ionic liquid in a tightly sealed container inside a glovebox or a desiccator containing a strong drying agent to prevent moisture reabsorption from the atmosphere.

Experimental Protocols

Protocol 1: Water Content Determination by Coulometric Karl Fischer Titration

This protocol outlines the standard procedure for measuring water content in [HEMIm][BF4].

  • Apparatus Setup:

    • Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and properly sealed.

    • Use a commercial Karl Fischer reagent suitable for ionic liquids.[16]

  • Cell Conditioning:

    • Allow the titrator to run until the reagent is "dry" and a stable, low drift value is achieved. This removes any residual moisture from the cell.

  • Sample Preparation and Injection:

    • In a dry environment (e.g., glovebox), draw a precise amount of the [HEMIm][BF4] sample into a gas-tight syringe. The sample size should be appropriate for the expected water content (typically 0.1 to 1 mL).

    • Determine the exact mass of the sample using an analytical balance.

    • Quickly inject the sample into the KF titration cell, ensuring no atmospheric moisture is introduced.

  • Titration and Calculation:

    • Start the titration. The instrument will automatically titrate the water present in the sample and display the result, usually in micrograms (µg) of water.

    • Calculate the water content in parts per million (ppm) using the formula: ppm = (Mass of Water in µg / Mass of Sample in g)

Protocol 2: Viscosity Measurement using a Rotational Viscometer

This protocol describes how to measure the dynamic viscosity of [HEMIm][BF4].

  • Apparatus Setup:

    • Use a rotational viscometer equipped with a temperature-controlled sample holder.

    • Select an appropriate measuring spindle and speed based on the expected viscosity of the sample. The instrument's software can often assist with this selection.

  • Calibration and Verification:

    • Verify the viscometer's calibration using a standard viscosity fluid of known viscosity at the measurement temperature.

  • Sample Loading:

    • Place the required volume of the [HEMIm][BF4] sample into the temperature-controlled sample holder.

    • Allow the sample to equilibrate to the target temperature for at least 15-20 minutes.

  • Measurement:

    • Lower the selected spindle into the sample to the correct immersion depth.

    • Begin the rotation at the chosen speed. Allow the reading to stabilize before recording the viscosity value (often in mPa·s).

    • Perform measurements at multiple shear rates (speeds) to check for Newtonian behavior (viscosity independent of shear rate).

Protocol 3: Ionic Conductivity Measurement

This protocol details the measurement of ionic conductivity.

  • Apparatus Setup:

    • Use a conductivity meter with a suitable two- or four-electrode conductivity cell.[17]

    • The conductivity cell should be clean and dry.

    • Connect the cell to a temperature-controlled bath or use a probe with integrated temperature compensation.

  • Calibration:

    • Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known conductivity.[18] This determines the cell constant.

  • Sample Measurement:

    • Rinse the conductivity cell with a small amount of the [HEMIm][BF4] sample two to three times to avoid cross-contamination and dilution from cleaning solvents.[19]

    • Fill the cell with the [HEMIm][BF4] sample, ensuring the electrodes are fully submerged and there are no air bubbles.

    • Allow the sample to reach thermal equilibrium at the desired temperature.

  • Data Acquisition:

    • Record the conductivity reading from the meter once it has stabilized. The value is typically given in Siemens per meter (S/m) or millisiemens per centimeter (mS/cm).

Visualizations

The following diagrams illustrate key workflows and relationships concerning water content in [HEMIm][BF4].

G cluster_prep Preparation & Handling cluster_exp Experimentation receive Receive [HEMIm][BF4] kf_check Measure Water Content (Karl Fischer Titration) receive->kf_check dry Dry Under Vacuum (if necessary) kf_check->dry > Specification store Store in Inert Atmosphere (Glovebox/Desiccator) kf_check->store < Specification dry->store use Use in Experiment store->use

Caption: Experimental workflow for handling hygroscopic [HEMIm][BF4].

G cluster_chem Chemical Changes water Increased Water Content in [HEMIm][BF4] viscosity Decreased Viscosity water->viscosity conductivity Altered Ionic Conductivity water->conductivity density Decreased Density water->density hydrolysis [BF4]⁻ Hydrolysis water->hydrolysis reaction Altered Reaction Kinetics/Solubility viscosity->reaction electrochem Inconsistent Electrochemical Performance conductivity->electrochem hf HF Formation (Corrosive) hydrolysis->hf degradation Sample/Equipment Degradation hydrolysis->degradation hf->degradation

Caption: Impact of water content on the properties and performance of [HEMIm][BF4].

References

Technical Support Center: Purification of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HEMIM][BF4]) for Electrochemical Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate for demanding electrochemical applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your ionic liquid.

Frequently Asked Questions (FAQs)

Q1: Why is purification of [HEMIM][BF4] crucial for electrochemical experiments?

A1: Commercial ionic liquids, including [HEMIM][BF4], often contain impurities from the synthesis process, such as water, halides (e.g., chloride, bromide), and other organic starting materials. These impurities can significantly interfere with electrochemical measurements by:

  • Narrowing the Electrochemical Window: Water and halides are electrochemically active and can be oxidized or reduced at potentials lower than the ionic liquid itself, thus limiting the usable potential range of your electrolyte.

  • Altering Interfacial Properties: Impurities can adsorb onto electrode surfaces, affecting double-layer capacitance, charge transfer kinetics, and overall device performance.

  • Increasing Viscosity and Decreasing Conductivity: The presence of impurities, particularly water, can alter the physical properties of the ionic liquid, leading to inaccurate and irreproducible results.

Q2: What are the most common impurities in commercially available [HEMIM][BF4]?

A2: The most prevalent impurities are:

  • Water: Due to the hygroscopic nature of many ionic liquids, water is readily absorbed from the atmosphere. [HEMIM][BF4] is particularly susceptible due to its hydrophilic character.

  • Halide Ions (Cl⁻, Br⁻): These are often remnants from the synthesis precursors (e.g., imidazolium halides).

  • Organic Solvents: Solvents used during synthesis and initial purification steps may not be completely removed.

  • Colored Impurities: These can arise from side reactions during synthesis or degradation and may interfere with spectroelectrochemical studies.

Q3: What are the primary methods for purifying [HEMIM][BF4]?

A3: The most effective purification strategy for [HEMIM][BF4] typically involves a multi-step approach combining:

  • Activated Carbon Treatment: To remove colored and organic impurities.

  • Solvent Extraction: To remove halide ions and other water-soluble impurities.

  • High-Vacuum Drying: To remove residual water and volatile organic solvents.

Q4: How can I verify the purity of my [HEMIM][BF4] after purification?

A4: Several analytical techniques are recommended:

  • Karl Fischer Titration: This is the gold standard for accurately determining water content, with a target of <10 ppm for high-purity electrochemical applications.[1][2]

  • Ion Chromatography: This technique is highly sensitive for quantifying halide impurities, with a target of <10 ppm.[3][4][5][6][7]

  • Cyclic Voltammetry (CV): A wide and featureless electrochemical window on a glassy carbon or platinum working electrode is a good indicator of high purity.

  • UV-Vis Spectroscopy: A colorless and transparent appearance, with low absorbance in the UV-Vis spectrum, indicates the absence of colored organic impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Narrow Electrochemical Window in Cyclic Voltammogram 1. High water content.2. Presence of halide impurities.1. Perform rigorous vacuum drying at an elevated temperature (e.g., 80-100°C) for an extended period (>24 hours). Verify water content with Karl Fischer titration.2. Perform solvent extraction with a non-miscible organic solvent (e.g., dichloromethane) to remove halides. Confirm halide levels with ion chromatography.
Ionic Liquid is Yellowish or Colored Presence of organic impurities or degradation products.Treat the ionic liquid with activated carbon. Multiple treatments may be necessary. Ensure the reaction flask is protected from light during synthesis and storage.
Inconsistent or Drifting Electrochemical Measurements 1. Gradual water absorption from the atmosphere.2. Impurities leaching from the electrochemical cell components.1. Perform all experiments in a controlled atmosphere, such as a glovebox with low water and oxygen levels.2. Ensure all cell components are thoroughly cleaned and dried before use. Consider using inert materials like PEEK or PTFE for cell construction.
High Viscosity of the Ionic Liquid High water content or other impurities.Follow the full purification protocol (activated carbon, solvent extraction, and vacuum drying) to remove all types of impurities.
Poor Reproducibility Between Batches Inconsistent purification procedures.Standardize your purification protocol and verify the purity of each batch using the analytical methods mentioned in Q4 before use.

Purity Targets for Electrochemical Grade [HEMIM][BF4]

The following table provides typical target values for high-purity [HEMIM][BF4] intended for electrochemical research. Achieving these levels of purity is critical for obtaining reliable and reproducible data.

Parameter Target Value Recommended Analytical Method
Water Content < 10 ppmKarl Fischer Titration
Total Halide Content (Cl⁻, Br⁻) < 10 ppmIon Chromatography
Appearance Colorless, clear liquidVisual Inspection, UV-Vis Spectroscopy
Electrochemical Window > 4.0 V (on Glassy Carbon)Cyclic Voltammetry

Detailed Experimental Protocols

Protocol 1: Activated Carbon Treatment for Removal of Organic Impurities

This protocol is designed to remove colored and organic impurities from [HEMIM][BF4].

Materials:

  • [HEMIM][BF4] (as received)

  • Activated carbon (high purity, neutral pH)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite® or a fine porosity filter paper

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Dissolve the as-received [HEMIM][BF4] in a minimal amount of anhydrous dichloromethane or acetonitrile (e.g., 1:1 v/v) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add activated carbon to the solution (approximately 1-2% by weight of the ionic liquid).

  • Stir the mixture vigorously at room temperature for at least 12-24 hours. For persistent coloration, gentle heating (40-50°C) can be applied, but ensure the solvent does not evaporate.

  • Filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the activated carbon. Repeat the filtration if any fine carbon particles remain.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Proceed to Protocol 2 for halide removal or Protocol 3 for final drying.

Protocol 2: Solvent Extraction for Halide Removal

This protocol is for removing residual halide impurities. As [HEMIM][BF4] is hydrophilic, a liquid-liquid extraction with an immiscible organic solvent is performed on an aqueous solution of the ionic liquid.

Materials:

  • [HEMIM][BF4] from Protocol 1

  • Deionized water (18 MΩ·cm)

  • Dichloromethane (DCM), high purity

  • Separatory funnel

  • Silver nitrate (AgNO₃) solution (0.1 M) for testing

Procedure:

  • Dissolve the [HEMIM][BF4] in an equal volume of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The aqueous layer (top) will contain the [HEMIM][BF4], while the organic layer (bottom) will extract some organic-soluble impurities. Discard the organic layer.

  • Repeat the extraction with fresh dichloromethane at least 3-5 times.

  • After the final extraction, collect the aqueous layer. To test for the presence of halides, take a small aliquot of the aqueous phase and add a few drops of the AgNO₃ solution. The absence of a white precipitate (AgCl) indicates successful removal of chloride.

  • Remove the water from the aqueous solution of [HEMIM][BF4] using a rotary evaporator at 60-70°C.

  • Proceed to Protocol 3 for final drying.

Protocol 3: High-Vacuum Drying for Water Removal

This is the final and most critical step to ensure an anhydrous ionic liquid for electrochemical use.

Materials:

  • [HEMIM][BF4] from Protocol 1 or 2

  • Schlenk flask or a two-neck round-bottom flask

  • High-vacuum pump (<0.1 mbar)

  • Oil bath or heating mantle with a temperature controller

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

  • Place the [HEMIM][BF4] in a Schlenk flask.

  • Connect the flask to a high-vacuum line equipped with a cold trap.

  • While stirring, heat the ionic liquid to 80-100°C.

  • Maintain these conditions for at least 24-48 hours. The exact duration will depend on the initial water content and the volume of the ionic liquid.

  • To confirm the removal of water, the pressure in the system should remain stable at its lowest point.

  • After drying, allow the ionic liquid to cool to room temperature under vacuum before transferring it to a sealed container inside a glovebox.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_proc1 Step 1: Organic Impurity Removal cluster_proc2 Step 2: Halide Removal cluster_proc3 Step 3: Water Removal cluster_end Final Product start As-Received [HEMIM][BF4] proc1 Activated Carbon Treatment start->proc1 Dissolve in DCM/Acetonitrile proc2 Solvent-Solvent Extraction proc1->proc2 Filter & Evaporate proc3 High-Vacuum Drying proc2->proc3 Evaporate Water end High-Purity [HEMIM][BF4] proc3->end Store under Inert Atmosphere

Caption: General workflow for the purification of [HEMIM][BF4].

TroubleshootingLogic action_node action_node start Poor Electrochemical Performance? q_window Narrow Electrochemical Window? start->q_window Yes q_color Is the IL Colored? start->q_color No a_water High water content. ACTION: Vacuum dry (Protocol 3) & verify with Karl Fischer. q_window->a_water Yes a_halide Halide impurities. ACTION: Perform solvent extraction (Protocol 2) & verify with Ion Chromatography. q_window->a_halide No q_reproducibility Inconsistent Results? q_color->q_reproducibility No a_organic Organic impurities. ACTION: Treat with activated carbon (Protocol 1). q_color->a_organic Yes a_handling Atmospheric contamination. ACTION: Handle IL in a glovebox. q_reproducibility->a_handling Yes a_standardize Inconsistent purification. ACTION: Standardize purification protocol and verify each batch. a_handling->a_standardize

Caption: Troubleshooting guide for purifying [HEMIM][BF4].

References

Technical Support Center: Regeneration and Recycling of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HOEMIM][BF4]) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HOEMIM][BF4]) as a catalyst and solvent in their experiments. The information is designed to address specific issues that may arise during the regeneration and recycling of this ionic liquid.

Troubleshooting Guide

This guide addresses common problems encountered during the recovery and reuse of [HOEMIM][BF4] in catalytic processes.

ProblemPotential Cause(s)Recommended Solution(s)
Reduced Catalytic Activity of Recycled [HOEMIM][BF4] 1. Hydrolysis of the Tetrafluoroborate Anion: The [BF4]⁻ anion is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, forming inactive species.[1][2]1a. Rigorous Drying: Ensure all reactants and solvents are anhydrous before the reaction. Dry the recovered [HOEMIM][BF4] under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any traces of water before reuse. 1b. pH Control: Avoid acidic or basic aqueous work-ups if possible, as these conditions can accelerate hydrolysis.[1]
2. Residual Impurities: Incomplete removal of reactants, products, or by-products can poison the catalyst.2a. Optimized Extraction: Use a suitable organic solvent (e.g., diethyl ether, ethyl acetate) for thorough extraction of organic compounds from the ionic liquid phase. Perform multiple extractions for complete removal. 2b. Purity Analysis: Before reuse, verify the purity of the recycled [HOEMIM][BF4] using techniques like NMR or FTIR spectroscopy to ensure no significant impurities remain.
3. Thermal Decomposition: Although [HOEMIM][BF4] has high thermal stability (up to 380-400 °C), prolonged exposure to very high temperatures can lead to degradation.[3]3a. Temperature Monitoring: Maintain the reaction and regeneration temperatures within the stable range of the ionic liquid. Avoid localized overheating.
Low Recovery Yield of [HOEMIM][BF4] 1. Solubility in Extraction Solvent: The ionic liquid may have some solubility in the organic solvent used for product extraction, leading to losses.1a. Solvent Selection: Choose an extraction solvent in which the ionic liquid has minimal solubility. Test different solvents to find the optimal one for your specific product separation. 1b. Temperature of Extraction: Perform the extraction at a temperature where the solubility of the ionic liquid in the organic solvent is lowest.
2. Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, making phase separation difficult and leading to loss of the ionic liquid.2a. Centrifugation: Use a centrifuge to break the emulsion and achieve clear phase separation. 2b. Addition of Saturated Brine: Adding a small amount of a saturated salt solution (e.g., NaCl) can sometimes help to break emulsions.
Change in Physical Appearance of Recycled [HOEMIM][BF4] (e.g., color change) 1. Presence of Colored Impurities: Residual colored products or by-products from the reaction may be retained in the ionic liquid.1a. Charcoal Treatment: Dissolve the recovered ionic liquid in a suitable solvent (e.g., a minimal amount of water or a polar organic solvent) and treat with activated charcoal to adsorb colored impurities. Filter and then remove the solvent under vacuum.
2. Degradation Products: A significant color change may indicate thermal or chemical degradation of the ionic liquid.2a. Spectroscopic Analysis: Analyze the recycled ionic liquid using NMR and FTIR to identify any structural changes or degradation products. If degradation is confirmed, the ionic liquid may not be suitable for reuse.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when recycling [HOEMIM][BF4]?

A1: The most critical factor is the exclusion of water from the system. The tetrafluoroborate ([BF4]⁻) anion is prone to hydrolysis, which can lead to a decrease in catalytic activity.[1][2] Therefore, ensuring all components of the reaction are anhydrous and thoroughly drying the recycled ionic liquid are paramount for maintaining its performance.

Q2: How can I effectively separate my organic product from the [HOEMIM][BF4] phase?

A2: Liquid-liquid extraction is the most common method.[4] You should use a volatile organic solvent in which your product is highly soluble, but the ionic liquid is not. Common choices include diethyl ether, ethyl acetate, or dichloromethane. Performing the extraction multiple times with smaller volumes of solvent is generally more effective than a single extraction with a large volume.

Q3: Is it possible to regenerate [HOEMIM][BF4] if it has been contaminated with water?

A3: Yes, to a certain extent. If the contamination is minor, rigorous drying under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period can remove the water. However, if significant hydrolysis of the [BF4]⁻ anion has occurred, the ionic liquid's catalytic properties may be permanently diminished.

Q4: What is the expected recycling efficiency for [HOEMIM][BF4]?

Q5: Can I use distillation to purify [HOEMIM][BF4]?

A5: Direct distillation of the ionic liquid itself is generally not feasible due to its extremely low vapor pressure. However, distillation can be used to remove volatile organic products or solvents from the ionic liquid phase.[5]

Experimental Protocols

General Protocol for the Regeneration of [HOEMIM][BF4] via Solvent Extraction

This protocol outlines a general procedure for the recovery and purification of [HOEMIM][BF4] after a catalytic reaction.

1. Product Extraction: a. After the reaction is complete, transfer the reaction mixture to a separatory funnel. b. Add a suitable volatile organic solvent (e.g., diethyl ether, ethyl acetate; typically 2-3 times the volume of the ionic liquid). c. Shake the mixture vigorously for 1-2 minutes. d. Allow the layers to separate. The lower, denser layer is typically the ionic liquid phase. e. Drain the ionic liquid phase into a clean flask. f. Repeat the extraction of the ionic liquid phase with fresh organic solvent two more times to ensure complete removal of the product and any organic-soluble by-products.

2. Removal of Residual Solvent: a. Place the recovered ionic liquid phase in a round-bottom flask. b. Connect the flask to a rotary evaporator. c. Remove the residual organic solvent under reduced pressure.

3. Drying of the Ionic Liquid: a. Transfer the ionic liquid to a suitable flask. b. Connect the flask to a high-vacuum line. c. Heat the ionic liquid to 70-80 °C under high vacuum for at least 4-6 hours to remove any traces of water and volatile impurities. d. Allow the ionic liquid to cool to room temperature under vacuum before storing it in a desiccator or glovebox to prevent moisture reabsorption.

4. Quality Control: a. Before reuse, it is recommended to analyze a small sample of the recycled [HOEMIM][BF4] by ¹H NMR or FTIR to confirm its purity and structural integrity.

Data Presentation

The following table presents representative data on the recycling efficiency of a functionalized imidazolium ionic liquid, which can serve as a benchmark for experiments with [HOEMIM][BF4].

Table 1: Recycling Efficiency of a Functionalized Imidazolium Ionic Liquid in Catalysis [2]

CycleProduct Yield (%)Ionic Liquid Recovery (%)
195.296
294.594
393.893
493.093.5
Average 94.1 94.1

Note: This data is for [C₅C₁Im][NO₃⁻] and serves as an illustrative example. Actual results for [HOEMIM][BF4] may vary depending on the specific reaction and work-up conditions.

Visualizations

Experimental Workflow for [HOEMIM][BF4] Regeneration

G cluster_reaction Catalytic Reaction cluster_separation Separation & Purification cluster_analysis Analysis & Reuse Reaction Reaction Completion ([HOEMIM][BF4] + Reactants -> Products) Extraction Liquid-Liquid Extraction (with Organic Solvent) Reaction->Extraction PhaseSep Phase Separation Extraction->PhaseSep Evaporation Solvent Evaporation (Rotary Evaporator) PhaseSep->Evaporation IL Phase Product Organic Product PhaseSep->Product Organic Phase Drying High Vacuum Drying (70-80 °C) Evaporation->Drying Waste Solvent Waste Evaporation->Waste QC Quality Control (NMR, FTIR) Drying->QC Reuse Recycled [HOEMIM][BF4] (Ready for Reuse) QC->Reuse

Caption: Workflow for the regeneration of [HOEMIM][BF4] catalyst.

Troubleshooting Logic for Reduced Catalytic Activity

G Start Reduced Activity Observed Check_Water Water Present? Start->Check_Water Check_Impurities Impurities Detected (NMR/FTIR)? Check_Water->Check_Impurities No Sol_Dry Action: Rigorous Drying under High Vacuum Check_Water->Sol_Dry Yes Check_Temp High Temp Exposure? Check_Impurities->Check_Temp No Sol_Purify Action: Re-purify (Extraction/Charcoal) Check_Impurities->Sol_Purify Yes Sol_Temp Action: Optimize Temp Control Check_Temp->Sol_Temp Yes Discard Consider Discarding IL Check_Temp->Discard No (Other issues) End Activity Restored Sol_Dry->End Sol_Purify->End Sol_Temp->End

References

Overcoming viscosity challenges of "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" in processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionic liquid "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" ([HOEMIM][BF4]). The content focuses on overcoming challenges related to its viscosity during experimental processing.

Frequently Asked Questions (FAQs)

Q1: What is the viscosity of this compound and why is it a concern?

A1: this compound has a viscosity of 137 cP at 20°C[1][2]. This relatively high viscosity compared to common molecular solvents can present challenges in handling and processing, such as difficulties in pumping, mixing, and achieving uniform dispersions.[3][4][5] Addressing viscosity is crucial for applications in catalysis, electrochemistry, and materials synthesis where efficient mass transport is essential.[6][7]

Q2: What are the primary factors that influence the viscosity of this ionic liquid?

A2: The viscosity of ionic liquids is primarily influenced by:

  • Molecular Structure and Ion Interactions: The size, shape, and charge distribution of the cation and anion significantly affect viscosity. Strong ionic interactions and hydrogen bonding tend to increase viscosity.[8][9]

  • Temperature: Viscosity is highly dependent on temperature. As temperature increases, the kinetic energy of the ions increases, leading to a decrease in viscosity.[8][10][11]

  • Presence of Impurities or Co-solvents: The addition of co-solvents or the presence of impurities like water can significantly alter the viscosity.[12]

Q3: What are the common methods to reduce the viscosity of this compound for easier processing?

A3: The two most common and effective methods for reducing the viscosity of this ionic liquid are:

  • Heating: Increasing the temperature of the ionic liquid is a straightforward way to decrease its viscosity.[13]

  • Solvent Addition (Co-solvents): Introducing a low-viscosity, miscible co-solvent can effectively lower the overall viscosity of the mixture.[12][14] The choice of co-solvent is critical to ensure it does not negatively impact the experimental outcome.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the processing of this compound.

Problem Possible Cause Troubleshooting Steps
Difficulty in dispensing or pumping the ionic liquid. High intrinsic viscosity at ambient temperature.1. Increase Temperature: Gently heat the ionic liquid. Refer to the Viscosity Reduction by Heating protocol below. 2. Use Appropriate Equipment: Employ positive displacement pipettes or syringe pumps designed for viscous liquids.[15][16] 3. Dilute with a Co-solvent: If compatible with your experiment, add a low-viscosity co-solvent. See the Viscosity Reduction by Solvent Addition protocol.
Inadequate mixing or slow reaction rates. Poor mass transfer due to high viscosity.1. Enhance Agitation: Use overhead stirrers or mechanical agitators instead of magnetic stir bars for more efficient mixing. 2. Reduce Viscosity: Implement either heating or solvent addition to improve diffusion rates.[17]
Non-uniform coating or film formation. High surface tension and viscosity preventing even spreading.1. Increase Temperature: Heating can lower surface tension and improve flow properties. 2. Solvent Addition: A volatile co-solvent can aid in spreading and will evaporate after application.
Clogging of transfer lines or filter membranes. Solidification or high viscosity at lower temperatures in the processing line.1. Heat Tracing: Apply heat tracing to transfer lines to maintain a consistent temperature. 2. Pre-heat Equipment: Ensure all equipment in contact with the ionic liquid is pre-heated to the desired processing temperature.[13]

Experimental Protocols

Protocol 1: Viscosity Reduction by Heating

This protocol describes how to determine the optimal temperature for reducing the viscosity of this compound for your specific application.

Methodology:

  • Place a known volume of the ionic liquid in a temperature-controlled viscometer.

  • Begin recording the viscosity at ambient temperature (e.g., 20°C).

  • Increase the temperature in a stepwise manner (e.g., 5°C increments).

  • Allow the sample to equilibrate at each temperature for a set period (e.g., 10 minutes) before recording the viscosity.

  • Plot viscosity as a function of temperature to identify the target temperature for your desired viscosity.

Quantitative Data (Illustrative):

Temperature (°C)Viscosity (cP)
20137
30Data not available in search results
40Data not available in search results
50Data not available in search results
60Data not available in search results
70Data not available in search results
80Data not available in search results

(Note: Specific viscosity values at elevated temperatures for this ionic liquid were not found in the search results. The user would need to perform this experiment to generate the data for their specific conditions.)

Protocol 2: Viscosity Reduction by Solvent Addition

This protocol outlines the procedure for selecting and using a co-solvent to reduce the viscosity of this compound.

Methodology:

  • Select a range of low-viscosity, miscible co-solvents that are compatible with your experimental chemistry (e.g., acetonitrile, dimethyl sulfoxide, water).

  • Prepare a series of mixtures with varying mole fractions of the ionic liquid and the chosen co-solvent.

  • Measure the viscosity of each mixture at a constant temperature using a viscometer.

  • Plot the viscosity of the mixture as a function of the co-solvent mole fraction.

  • Select the co-solvent and concentration that provides the desired viscosity without adversely affecting your experimental goals.

Quantitative Data (Illustrative for a Generic Imidazolium Ionic Liquid with Acetonitrile):

Mole Fraction of AcetonitrileViscosity of Mixture (cP)
0.0137
0.2Data not available in search results
0.4Data not available in search results
0.6Data not available in search results
0.8Data not available in search results

(Note: Specific data for mixtures of this compound with various solvents were not available in the search results. This table illustrates the expected trend.)

Visualizations

Troubleshooting_Workflow start Processing Issue (e.g., High Viscosity) check_temp Is Temperature a Factor? start->check_temp heat_solution Increase Temperature check_temp->heat_solution Yes check_solvent Is Solvent Addition an Option? check_temp->check_solvent No end_solution Problem Resolved heat_solution->end_solution add_solvent Add Compatible Co-solvent check_solvent->add_solvent Yes check_equipment Is Equipment Appropriate? check_solvent->check_equipment No add_solvent->end_solution change_equipment Use High-Viscosity Equipment check_equipment->change_equipment Yes check_equipment->end_solution No change_equipment->end_solution

Caption: Troubleshooting workflow for viscosity issues.

Viscosity_Reduction_Methods main Overcoming High Viscosity of this compound method1 Thermal Method main->method1 method2 Solvent Method main->method2 sub_method1 Heating the Ionic Liquid method1->sub_method1 sub_method2 Adding a Co-solvent method2->sub_method2 advantage1 Advantages: - No contamination - Simple to implement sub_method1->advantage1 disadvantage1 Disadvantages: - Energy intensive - Potential for thermal degradation sub_method1->disadvantage1 advantage2 Advantages: - Highly effective at room temp - Can tune properties sub_method2->advantage2 disadvantage2 Disadvantages: - Potential for solvent interaction - Requires solvent removal step sub_method2->disadvantage2

Caption: Methods for viscosity reduction.

References

Preventing degradation of "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate at elevated temperatures.

Troubleshooting Guide

Issue: My ionic liquid is darkening or changing color at high temperatures.

  • Question: Why is my this compound turning yellow or brown during my high-temperature experiment?

  • Answer: Discoloration is a common initial sign of thermal degradation. This can be caused by operating at temperatures exceeding the ionic liquid's long-term stability limit, even if it is below the reported onset decomposition temperature from dynamic Thermogravimetric Analysis (TGA). The presence of impurities, such as halides from the synthesis process or absorbed water, can also accelerate degradation. Additionally, an oxidative atmosphere (e.g., air) can lead to decomposition at lower temperatures compared to an inert atmosphere (e.g., nitrogen or argon).[1] The hydroxyl group on the cation can also increase the chemical activity, potentially leading to easier decomposition.[1]

Issue: I am observing unexpected side reactions or a decrease in the performance of my system.

  • Question: My reaction yield is decreasing, or the electrochemical performance of my device is deteriorating when using the ionic liquid at high temperatures. What could be the cause?

  • Answer: A decline in performance is often linked to the degradation of the ionic liquid. Decomposition products can act as catalysts for unwanted side reactions or interfere with the desired chemical or electrochemical processes. The degradation of the imidazolium ring or the side chains can generate various reactive species.

Issue: How can I determine the safe operating temperature for my experiment?

  • Question: The literature reports a high decomposition temperature for this ionic liquid, but I am still seeing issues. How do I find the true maximum operating temperature?

  • Answer: The onset decomposition temperature (Tonset) from a dynamic TGA scan, often cited in the literature, can overestimate the long-term thermal stability.[2][3] For long-duration experiments, it is crucial to determine the maximum operating temperature through isothermal TGA. This involves holding the ionic liquid at a constant temperature for an extended period and monitoring for mass loss. A general protocol for this is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of this compound?

A1: this compound, also known as [HEMIm][BF4], is reported to have high thermal stability, with a decomposition onset temperature (Tonset) around 380-400 °C as determined by dynamic TGA.[4] However, for prolonged use at high temperatures, its stability will be lower. Isothermal TGA studies on similar imidazolium tetrafluoroborate ionic liquids have shown that the maximum application temperature for long-term use can be significantly lower than the Tonset.[2]

Q2: What are the primary factors that influence the thermal degradation of this ionic liquid?

A2: The main factors include:

  • Temperature: Exceeding the long-term thermal stability limit.

  • Impurities: The presence of water, halides (e.g., chloride, bromide), and residual solvents from synthesis can significantly reduce thermal stability.[5]

  • Atmosphere: An oxidizing atmosphere (like air) will typically lead to degradation at lower temperatures than an inert atmosphere (like nitrogen or argon).[1]

  • Cation and Anion Structure: The inherent chemical nature of the 1-(2-hydroxyethyl)-3-methylimidazolium cation and the tetrafluoroborate anion dictates the intrinsic stability. The hydroxyl group on the cation may reduce the thermal stability compared to a non-functionalized alkyl chain due to its higher chemical reactivity.[1]

Q3: What are the likely degradation pathways for this compound?

A3: While specific studies on this exact ionic liquid are limited, general degradation pathways for imidazolium-based ionic liquids include:

  • Nucleophilic attack (SN2 type reaction): The tetrafluoroborate anion or impurities can act as nucleophiles, attacking the alkyl groups on the imidazolium cation. This can lead to the formation of volatile neutral species.

  • Ring opening and fragmentation: At higher temperatures, the imidazolium ring itself can break apart. The presence of the hydroxyl group might offer additional reaction pathways, such as ether formation or elimination reactions.

Q4: How can I prevent or minimize the thermal degradation of my ionic liquid?

A4: To minimize degradation:

  • Purification: Ensure the ionic liquid is of high purity, with minimal water and halide content. Drying the ionic liquid under vacuum before use is recommended.

  • Inert Atmosphere: Whenever possible, conduct high-temperature experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature Control: Accurately determine the long-term stable temperature for your experimental duration using isothermal TGA and operate below this limit.

  • Use of Stabilizers/Antioxidants: In some cases, adding a small amount of a thermal stabilizer or antioxidant can be beneficial. Sterically hindered phenols have been shown to act as effective antioxidants for some imidazolium-based ionic liquids.[6]

Data Presentation

Table 1: Illustrative Thermal Stability Data for Imidazolium-Based Ionic Liquids

Ionic LiquidTonset (°C) from dynamic TGA (10 °C/min)Max. Application Temp. (°C) from isothermal TGA (illustrative)Atmosphere
This compound~380-400[4]Not Reported (expected to be lower)N/A
1-Butyl-3-methylimidazolium tetrafluoroborate~424[2]~240[2]Nitrogen
1-Ethyl-3-methylimidazolium tetrafluoroborateNot specifiedDestabilizes lysozyme at 66.57 °C[7]N/A

Note: The maximum application temperature is highly dependent on the acceptable level of degradation for a specific application and the duration of the experiment.

Experimental Protocols

Protocol: Isothermal Thermogravimetric Analysis (TGA) for Long-Term Thermal Stability Assessment

  • Sample Preparation:

    • Ensure the this compound sample is of high purity and has been thoroughly dried under vacuum to remove water and other volatile impurities. Karl Fischer titration is recommended to quantify water content.

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Place a small, accurately weighed sample (typically 5-10 mg) into a clean TGA pan.

    • Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure an inert atmosphere.

  • Dynamic TGA Scan (Optional but Recommended):

    • Heat the sample at a constant rate (e.g., 10 °C/min) to determine the onset decomposition temperature (Tonset). This provides a temperature range for the subsequent isothermal tests.

  • Isothermal TGA Scans:

    • Select a series of temperatures below the Tonset (e.g., Tonset - 50°C, Tonset - 75°C, Tonset - 100°C).

    • For each temperature, use a fresh, accurately weighed sample.

    • Rapidly heat the sample to the target isothermal temperature and hold it at this temperature for an extended period (e.g., several hours to days, depending on the application).

    • Record the mass loss as a function of time.

  • Data Analysis:

    • Plot the percentage of mass loss versus time for each isothermal temperature.

    • Determine the rate of mass loss at each temperature.

    • Define an acceptable level of mass loss for your application (e.g., <1% over 24 hours). The highest temperature at which the mass loss remains below this threshold is your maximum long-term operating temperature.

Visualizations

degradation_pathway cluster_degradation Degradation Pathways IL 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate Heat High Temperature IL->Heat Exposed to SN2 SN2 Nucleophilic Attack (on alkyl groups) Heat->SN2 Initiates RingOpening Imidazolium Ring Opening / Fragmentation Heat->RingOpening Initiates SideChainReactions Side Chain Reactions (e.g., etherification, elimination) Heat->SideChainReactions Initiates Impurities Impurities (Water, Halides) Impurities->SN2 Accelerates Atmosphere Oxidative Atmosphere (Air) Atmosphere->RingOpening Accelerates Products Degradation Products (Volatile species, colored compounds) SN2->Products RingOpening->Products SideChainReactions->Products

Caption: Plausible degradation pathways for this compound.

troubleshooting_workflow Start Start: Degradation Suspected (e.g., color change, performance loss) CheckTemp Is operating temperature below long-term stability limit? Start->CheckTemp CheckPurity Is the ionic liquid pure? (low water/halide content) CheckTemp->CheckPurity Yes IsothermalTGA Action: Perform Isothermal TGA to determine stability limit CheckTemp->IsothermalTGA No / Unsure CheckAtmosphere Is the experiment under an inert atmosphere? CheckPurity->CheckAtmosphere Yes PurifyIL Action: Purify/dry the ionic liquid CheckPurity->PurifyIL No UseInert Action: Use an inert atmosphere (N2, Ar) CheckAtmosphere->UseInert No AddStabilizer Consider adding a stabilizer/ antioxidant CheckAtmosphere->AddStabilizer Yes Solution Solution: Operate at a lower temperature, use purified IL, and/or inert atmosphere IsothermalTGA->Solution PurifyIL->Solution UseInert->Solution AddStabilizer->Solution

Caption: Troubleshooting workflow for thermal degradation of the ionic liquid.

References

Technical Support Center: Catalytic Applications of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HEMIm][BF4])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, also known as [HEMIm][BF4], in catalytic applications. The information addresses common issues encountered during experiments, with a focus on the influence of impurities on catalytic activity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the use of [HEMIm][BF4] as a catalyst or catalytic solvent.

Q1: My catalytic reaction in [HEMIm][BF4] is showing lower than expected activity. What are the potential causes related to the ionic liquid?

A1: Reduced catalytic activity in [HEMIm][BF4] can often be attributed to the presence of impurities. The most common culprits include:

  • Water Content: Even small amounts of water can alter the polarity, viscosity, and solvent properties of the ionic liquid, thereby affecting reaction kinetics. For reactions sensitive to water, its presence can lead to side reactions or catalyst deactivation.

  • Halide Impurities (Cl⁻, Br⁻): Residual halide ions from the synthesis of the ionic liquid are known to have a significant negative impact on the performance of many organometallic catalysts used in conjunction with ionic liquids.[1] These impurities can coordinate to the metal center, inhibiting substrate binding and catalytic turnover.

  • Unreacted Starting Materials: Incomplete reaction during the synthesis of [HEMIm][BF4] can leave residual 1-methylimidazole or 2-chloroethanol (or their derivatives). These can interfere with the catalytic cycle.

  • Degradation Products: Although thermally stable, [HEMIm][BF4] can degrade under certain conditions (e.g., presence of strong bases or acids, prolonged high temperatures), forming species that may inhibit the catalyst.

Troubleshooting Steps:

  • Dry the Ionic Liquid: Before use, dry the [HEMIm][BF4] under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours to remove residual water.

  • Test for Halides: Perform a qualitative test for halide ions using a silver nitrate solution. If halides are present, purification of the ionic liquid is recommended.

  • Analyze Purity: Utilize analytical techniques such as NMR or chromatography to check for the presence of unreacted starting materials or other organic impurities.

  • Consider Purification: If impurities are detected or suspected, consider purifying the ionic liquid. Common methods include extraction, treatment with activated carbon, or column chromatography.

Q2: I am observing inconsistent results between different batches of [HEMIm][BF4]. Why might this be happening?

A2: Batch-to-batch inconsistency is a common issue and is almost always linked to variations in purity. Different synthetic routes and purification methods can lead to different types and levels of impurities.

Troubleshooting Steps:

  • Standardize Supplier and Grade: Whenever possible, use [HEMIm][BF4] from the same supplier and of the same purity grade for a series of experiments.

  • Characterize Each Batch: Before use, characterize each new batch of the ionic liquid to confirm its identity and purity. Key analytical techniques include ¹H NMR, ¹³C NMR, and water content analysis (e.g., Karl Fischer titration).

  • Implement a Standard Pre-treatment Protocol: Subject all batches to a standardized pre-treatment protocol, such as drying under vacuum, before use.

Q3: Can the presence of water in [HEMIm][BF4] ever be beneficial for a catalytic reaction?

A3: While often considered an impurity to be removed, in some specific cases, the presence of a controlled amount of water can have a positive effect. For certain reactions, water can act as a co-catalyst or influence the selectivity. For example, in some electrochemical reductions, the addition of water to an imidazolium tetrafluoroborate ionic liquid has been shown to enhance the efficiency of CO₂ conversion. However, it is crucial to precisely control the water content to ensure reproducibility.

Q4: How can I detect and quantify common impurities in my [HEMIm][BF4] sample?

A4: Several analytical techniques can be employed to assess the purity of [HEMIm][BF4]:

ImpurityRecommended Analytical Technique(s)
WaterKarl Fischer Titration
Halides (Cl⁻, Br⁻)Ion Chromatography, Total Reflection X-ray Fluorescence (TXRF) Spectrometry, Potentiometric Titration
Unreacted Starting Materials / Organic Impurities¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC)
Metal ImpuritiesInductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Experimental Protocols

Detailed methodologies for key experiments are crucial for obtaining reliable and reproducible results.

Protocol 1: General Procedure for Drying [HEMIm][BF4]

Objective: To remove residual water from the ionic liquid.

Materials:

  • [HEMIm][BF4]

  • Schlenk flask or round-bottom flask

  • High-vacuum pump

  • Oil bath or heating mantle with temperature control

  • Stir bar

Procedure:

  • Place the [HEMIm][BF4] in a clean, dry Schlenk flask or round-bottom flask with a stir bar.

  • Connect the flask to a high-vacuum line.

  • Begin stirring the ionic liquid.

  • Slowly heat the flask in an oil bath to 70-80 °C.

  • Continue to stir under high vacuum for at least 4-6 hours. For larger quantities, a longer drying time may be necessary.

  • Cool the flask to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).

  • Store the dried ionic liquid under an inert atmosphere.

Protocol 2: Qualitative Test for Halide Impurities (Silver Nitrate Test)

Objective: To quickly screen for the presence of chloride and bromide impurities.

Materials:

  • [HEMIm][BF4] sample

  • Deionized water

  • Dilute nitric acid (HNO₃)

  • Silver nitrate (AgNO₃) solution (e.g., 0.1 M)

  • Test tubes

Procedure:

  • Dissolve a small amount of [HEMIm][BF4] (e.g., 0.1 g) in deionized water (e.g., 1 mL) in a test tube.

  • Acidify the solution with a few drops of dilute nitric acid.

  • Add a few drops of the silver nitrate solution.

  • Observe the solution. The formation of a white precipitate (AgCl) or a pale cream/yellow precipitate (AgBr) indicates the presence of halide impurities. The absence of a precipitate suggests the absence of significant halide contamination.[1]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate key concepts and procedures related to the use of [HEMIm][BF4] in catalysis.

Impurity_Troubleshooting_Workflow start Low Catalytic Activity Observed check_purity Assess [HEMIm][BF4] Purity start->check_purity water Check Water Content (Karl Fischer) check_purity->water Potential Issue halides Check Halide Content (AgNO3 Test / IC) check_purity->halides Potential Issue organics Check Organic Impurities (NMR / HPLC) check_purity->organics Potential Issue dry_il Dry Ionic Liquid water->dry_il Water Detected purify_il Purify Ionic Liquid halides->purify_il Halides Detected organics->purify_il Impurities Detected rerun Re-run Reaction dry_il->rerun purify_il->rerun end Problem Solved rerun->end Activity Restored consult Consult Literature for Catalyst-Specific Inhibitors rerun->consult Activity Still Low

Caption: Troubleshooting workflow for low catalytic activity.

Synthesis_Purification_Pathway cluster_synthesis Synthesis of [HEMIm][Br] cluster_metathesis Anion Metathesis cluster_purification Purification methylimidazole 1-Methylimidazole reaction1 Quaternization Reaction methylimidazole->reaction1 bromoethanol 2-Bromoethanol bromoethanol->reaction1 hemim_br Crude [HEMIm][Br] reaction1->hemim_br reaction2 Anion Exchange hemim_br->reaction2 nabf4 NaBF4 or HBF4 nabf4->reaction2 crude_hemim_bf4 Crude [HEMIm][BF4] reaction2->crude_hemim_bf4 washing Water Washing (to remove NaBr) crude_hemim_bf4->washing charcoal Activated Charcoal Treatment (to remove colored impurities) washing->charcoal drying High Vacuum Drying (to remove water) charcoal->drying pure_hemim_bf4 Pure [HEMIm][BF4] drying->pure_hemim_bf4

Caption: General synthesis and purification pathway for [HEMIm][BF4].

References

Validation & Comparative

A Comparative Guide: 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate vs. [BMIM][BF4] in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of green chemistry and sustainable industrial processes, ionic liquids (ILs) have emerged as promising alternatives to volatile organic compounds (VOCs) as solvents and catalysts. Among the vast array of available ILs, imidazolium-based salts have garnered significant attention. This guide provides a comparative overview of two such ionic liquids: 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, hereafter referred to as [HOEMIM][BF4], and the more conventional 1-Butyl-3-methylimidazolium tetrafluoroborate, known as [BMIM][BF4]. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their performance in organic reactions.

Physicochemical Properties: A Foundation for Application

The performance of an ionic liquid in a chemical reaction is intrinsically linked to its physical and chemical properties. The presence of a hydroxyl group in the ethyl side chain of [HOEMIM][BF4] introduces a key structural difference compared to the butyl chain of [BMIM][BF4], influencing properties such as polarity, viscosity, and potential for hydrogen bonding. These differences can, in turn, affect substrate solubility, catalyst stability, and reaction kinetics.

PropertyThis compound ([HOEMIM][BF4])1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])
Molecular Formula C6H11BF4N2OC8H15BF4N2
Molecular Weight 213.97 g/mol 226.02 g/mol [1][2]
Melting Point -44 °C[3]-83 to -75 °C[1][2]
Density ~1.34 - 1.37 g/cm³ at 22 °C[3][4]~1.20 g/cm³[1][2]
Viscosity 137 cP at 20 °C[3]103 mPa·s (cP) at 25 °C[1][2]
Conductivity 3.42 mS/cm at 20 °C[3]3.15 mS/cm at 20 °C[1][2]

Performance in Organic Reactions: A Review of Available Data

Catalytic Applications of [BMIM][BF4]

[BMIM][BF4] has been extensively studied as a recyclable solvent and catalyst in a variety of organic transformations. Its utility has been demonstrated in reactions such as:

  • Knoevenagel Condensation: [BMIM][BF4] has been successfully employed as a recyclable medium for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. It can facilitate the reaction between aldehydes or ketones and active methylene compounds, often with the aid of a catalyst like ethylenediammonium diacetate (EDDA). In some cases, the ionic liquid itself can promote the reaction without an additional catalyst.

  • Esterification: This ionic liquid has been shown to promote the esterification of tertiary alcohols with acetic anhydride, achieving high selectivity and yield without the need for an external catalyst.

  • Heck Reaction: [BMIM][BF4] has served as a medium for the palladium-catalyzed Heck reaction, a crucial method for forming substituted alkenes. The nature of the ionic liquid can influence the catalytic species and overall reaction efficiency.

Catalytic Applications and Potential of [HOEMIM][BF4]

The presence of a hydroxyl group in [HOEMIM][BF4] suggests its potential for unique catalytic activities, particularly in reactions where hydrogen bonding can play a crucial role in activating substrates or stabilizing transition states. While direct comparative data is lacking, research on hydroxyl-functionalized ionic liquids indicates their potential as highly efficient catalysts in reactions such as the cycloaddition of CO2 to epoxides to form cyclic carbonates. The hydroxyl group can act as a hydrogen bond donor, facilitating the ring-opening of the epoxide.

Experimental Methodologies: Representative Protocols

While a direct comparative protocol is unavailable, the following sections outline typical experimental procedures for reactions in which these ionic liquids have been utilized.

Representative Protocol for Knoevenagel Condensation in [BMIM][BF4]

A general procedure for an EDDA-catalyzed Knoevenagel condensation in [BMIM][BF4] would involve the following steps:

  • To a mixture of an aldehyde or ketone (1 mmol) and an active methylene compound (1 mmol) in [BMIM][BF4] (2 mL), ethylenediammonium diacetate (EDDA) (0.1 mmol) is added.

  • The resulting mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) for a designated period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is extracted from the ionic liquid phase using a suitable organic solvent (e.g., diethyl ether).

  • The ionic liquid phase, containing the catalyst, can be washed, dried under vacuum, and reused for subsequent reactions.

Logical Workflow for Ionic Liquid Selection

The choice between [HOEMIM][BF4] and [BMIM][BF4] for a specific organic reaction would depend on the reaction mechanism and the desired properties of the reaction medium. The following diagram illustrates a logical workflow for this selection process.

IL_Selection_Workflow Start Define Target Organic Reaction Mechanism Analyze Reaction Mechanism Start->Mechanism H_Bonding Is Hydrogen Bonding Beneficial? Mechanism->H_Bonding Polarity Is High Polarity Advantageous? H_Bonding->Polarity  No Select_HOEMIM Consider [HOEMIM][BF4] H_Bonding->Select_HOEMIM  Yes Polarity->Select_HOEMIM  Yes Select_BMIM Consider [BMIM][BF4] Polarity->Select_BMIM  No Experiment Perform Comparative Experiments Select_HOEMIM->Experiment Select_BMIM->Experiment End Select Optimal Ionic Liquid Experiment->End

Caption: A decision-making workflow for selecting between [HOEMIM][BF4] and [BMIM][BF4].

Conclusion

Both this compound and 1-Butyl-3-methylimidazolium tetrafluoroborate are valuable ionic liquids for organic synthesis. [BMIM][BF4] is a well-established, versatile solvent and catalyst with a broad range of documented applications. The hydroxyl-functionalized [HOEMIM][BF4], while less studied in direct comparison, holds significant promise for reactions where its unique properties, such as hydrogen bonding capability and higher polarity, can be leveraged to enhance catalytic activity and selectivity.

Crucially, there is a clear gap in the scientific literature directly comparing the performance of these two ionic liquids under identical reaction conditions. Such studies are essential to provide the quantitative data needed for a definitive selection in specific applications. Researchers are encouraged to conduct such head-to-head comparisons to further elucidate the structure-activity relationships of functionalized ionic liquids and to guide their rational design for targeted organic transformations.

References

A Comparative Guide to Ionic Liquids for Cellulose Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dissolution of cellulose, a critical step in the sustainable production of advanced materials and pharmaceuticals, has been significantly advanced by the advent of ionic liquids (ILs) as potent "green solvents." This guide provides an objective comparison of the performance of three prominent imidazolium-based ionic liquids—1-butyl-3-methylimidazolium chloride ([BMIM]Cl), 1-allyl-3-methylimidazolium chloride ([AMIM]Cl), and 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc)—for the dissolution of cellulose. The efficacy of these ILs is primarily dictated by the anion's ability to disrupt the extensive hydrogen-bonding network within cellulose, with the cation structure also influencing the overall solvating power. This comparison is supported by experimental data to aid in the selection of the optimal solvent for specific research and development applications.

Performance Comparison of Imidazolium-Based Ionic Liquids

The selection of an appropriate ionic liquid is crucial for achieving efficient cellulose dissolution. Key performance indicators include the maximum cellulose solubility (wt%), the required temperature and time for dissolution, and the viscosity of the resulting cellulose solution. The following table summarizes experimental data for the dissolution of cellulose in [BMIM]Cl, [AMIM]Cl, and [EMIM]OAc.

Ionic LiquidAbbreviationCellulose TypeSolubility (wt%)Temperature (°C)Dissolution TimeViscosity of Solution
1-Butyl-3-methylimidazolium chloride[BMIM]ClDissolving Pulp~10100-110Slow; improved with microwave heatingHigh
1-Allyl-3-methylimidazolium chloride[AMIM]ClAbsorbent Cotton (DP > 4000)312018 minNot specified
1-Ethyl-3-methylimidazolium acetate[EMIM]OAcMicrocrystallineup to 2590RapidLower than [BMIM]Cl

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon research findings. The following sections outline typical experimental protocols for cellulose dissolution and the characterization of regenerated cellulose.

Protocol for Cellulose Dissolution

This protocol describes a general procedure for dissolving cellulose in an ionic liquid.

Materials:

  • Cellulose (e.g., microcrystalline, Avicel PH-101, or dissolving pulp)

  • Ionic Liquid ([BMIM]Cl, [AMIM]Cl, or [EMIM]OAc)

  • Anhydrous organic solvent (e.g., Dimethyl sulfoxide - DMSO, optional co-solvent)

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer or mechanical stirrer)

  • Inert atmosphere (e.g., nitrogen or argon gas)

Procedure:

  • Drying: Dry the cellulose in a vacuum oven at a specified temperature (e.g., 60-80 °C) for 24 hours to remove any residual moisture.

  • IL Preparation: Place the desired amount of ionic liquid in a reaction vessel. If using a co-solvent, add it to the IL at the desired ratio.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to prevent the absorption of atmospheric moisture by the hygroscopic IL.

  • Heating and Stirring: Heat the ionic liquid to the desired dissolution temperature (e.g., 80-120 °C) with continuous stirring.

  • Cellulose Addition: Gradually add the dried cellulose to the heated IL under vigorous stirring to ensure proper dispersion and prevent clumping.

  • Dissolution: Continue heating and stirring the mixture until the cellulose is completely dissolved. The dissolution time will vary depending on the cellulose type, its degree of polymerization, concentration, and the specific ionic liquid used.

  • Monitoring: The dissolution process can be monitored using a polarized light microscope. The disappearance of birefringence indicates the dissolution of crystalline cellulose.

Protocol for Cellulose Regeneration

This protocol outlines the process of regenerating cellulose from an ionic liquid solution.

Materials:

  • Cellulose-ionic liquid solution

  • Anti-solvent (e.g., deionized water, ethanol, or acetone)

  • Filtration apparatus

  • Washing solvent (deionized water)

  • Drying apparatus (e.g., vacuum oven or freeze-dryer)

Procedure:

  • Precipitation: Slowly add the cellulose-ionic liquid solution to a stirred bath of an anti-solvent. The cellulose will precipitate out of the solution.

  • Filtration: Separate the regenerated cellulose from the IL/anti-solvent mixture by filtration.

  • Washing: Thoroughly wash the regenerated cellulose with deionized water to remove any residual ionic liquid.

  • Drying: Dry the washed cellulose using a suitable method, such as freeze-drying or oven-drying under vacuum.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in a comparative study of cellulose dissolution in ionic liquids.

G cluster_0 Cellulose Preparation cluster_1 Dissolution Process cluster_2 Regeneration & Characterization Cellulose_Source Cellulose Source (e.g., Cotton, Wood Pulp) Drying Drying (Vacuum Oven) Cellulose_Source->Drying Characterization_Initial Initial Characterization (DP, Crystallinity) Drying->Characterization_Initial IL1 Ionic Liquid 1 ([BMIM]Cl) Characterization_Initial->IL1 IL2 Ionic Liquid 2 ([AMIM]Cl) IL3 Ionic Liquid 3 ([EMIM]OAc) Heating_Stirring Heating & Stirring IL1->Heating_Stirring IL2->Heating_Stirring IL3->Heating_Stirring Dissolution Complete Dissolution Heating_Stirring->Dissolution Regeneration Regeneration (Anti-solvent Addition) Dissolution->Regeneration Washing_Drying Washing & Drying Regeneration->Washing_Drying Characterization_Final Final Characterization (DP, Morphology, Thermal Stability) Washing_Drying->Characterization_Final

Caption: Experimental workflow for comparing cellulose dissolution in different ionic liquids.

Signaling Pathways and Logical Relationships

The dissolution of cellulose in ionic liquids is fundamentally a process of disrupting the polymer's extensive hydrogen-bonding network. The following diagram illustrates the logical relationship of the key interactions.

G Cellulose Crystalline Cellulose (Extensive H-Bonding) Disruption Disruption of Inter- & Intra- molecular H-Bonds Cellulose->Disruption IL Ionic Liquid (Cation+ & Anion-) Anion Anion (e.g., Cl-, OAc-) (H-Bond Acceptor) IL->Anion Cation Cation (e.g., Imidazolium) (Influences Solvation) IL->Cation Anion->Disruption Primary Interaction Cation->Disruption Secondary Influence Dissolved Dissolved Cellulose (Individual Polymer Chains) Disruption->Dissolved

Caption: Mechanism of cellulose dissolution by ionic liquids.

Performance of "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" in hydrogenation vs other ILs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of ionic liquids (ILs) as reaction media in catalytic hydrogenation has garnered significant interest due to their potential to enhance catalyst stability, activity, and recyclability. This guide provides a comparative overview of the performance of various imidazolium-based ionic liquids in hydrogenation reactions, with a special focus on understanding the potential role of functionalized cations, such as in "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate" ([HOEMIM][BF4]). While direct, comprehensive comparative data for [HOEMIM][BF4] in a standardized hydrogenation reaction is limited in publicly available literature, this guide collates available data for structurally similar ionic liquids to provide a valuable reference for researchers.

Comparison of Imidazolium-Based Ionic Liquids in Alkene and Arene Hydrogenation

The following table summarizes the performance of various imidazolium-based ionic liquids in the hydrogenation of different substrates. The data has been compiled from multiple sources to facilitate a comparative analysis. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Ionic Liquid (IL)SubstrateCatalystTemp. (°C)H₂ Pressure (atm)Reaction Time (h)Conversion (%)Turnover Frequency (TOF) (h⁻¹)Reference
[BMIM][BF4] Benzene[H₄Ru₄(η⁶-C₆H₆)₄][BF₄]₂90602.591364[1]
[BMIM][BF4] Toluene[H₄Ru₄(η⁶-C₆H₆)₄][BF₄]₂9060372240[1]
[BMIM][BF4] 1,3-ButadieneIr(CO)₂ on TiO₂40-->95 (selectivity to butenes)~1.2 x 10⁻² s⁻¹[2]

Note: TOF (Turnover Frequency) is a measure of catalyst activity, defined as the number of moles of substrate converted per mole of catalyst per unit time. A higher TOF indicates a more active catalytic system.

The Role of the Hydroxyl Functional Group

The ionic liquid "this compound" ([HOEMIM][BF4]) features a hydroxyl group on its cation. While specific hydrogenation performance data for this IL is scarce, the presence of such a functional group can significantly influence the physicochemical properties of the ionic liquid, such as viscosity, polarity, and its ability to form hydrogen bonds. These properties, in turn, can impact catalyst dispersion, substrate solubility, and the overall reaction kinetics. The hydroxyl group may coordinate with the metal center of the catalyst or interact with the substrate, potentially influencing the activity and selectivity of the hydrogenation reaction. Further experimental studies are required to quantify the performance of [HOEMIM][BF4] and elucidate the precise effects of the hydroxyl functionality in catalytic hydrogenation.

Experimental Protocols

Below is a generalized experimental protocol for a catalytic hydrogenation reaction in an ionic liquid, based on procedures described in the literature[1].

Materials:

  • Substrate (e.g., alkene, arene)

  • Ionic Liquid (e.g., [HOEMIM][BF4], [BMIM][BF4])

  • Catalyst (e.g., Pd/C, Rh complex, Ru complex)

  • Hydrogen gas (high purity)

  • Solvent for extraction (e.g., hexane, diethyl ether)

Procedure:

  • Reactor Setup: A high-pressure autoclave or a similar reactor equipped with a magnetic stirrer, gas inlet, and temperature control is used.

  • Charging the Reactor: The ionic liquid and the catalyst are placed into the reactor. The system is then sealed.

  • Purging: The reactor is purged several times with low-pressure hydrogen gas to remove any air.

  • Addition of Substrate: The substrate is then introduced into the reactor.

  • Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure and heated to the reaction temperature while stirring.

  • Reaction: The reaction is allowed to proceed for the specified duration. The progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) or other suitable analytical techniques.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

  • Product Extraction: The product is separated from the ionic liquid/catalyst phase by extraction with a suitable organic solvent in which the product is soluble but the ionic liquid and catalyst are not.

  • Analysis: The extracted product is analyzed by GC, NMR, or other techniques to determine the conversion and selectivity.

  • Catalyst and IL Recycling: The ionic liquid containing the catalyst can potentially be reused for subsequent reactions after the removal of any dissolved product.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a catalytic hydrogenation experiment using an ionic liquid as the reaction medium.

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start charge_reactor Charge Reactor with IL and Catalyst start->charge_reactor purge Purge with H₂ charge_reactor->purge add_substrate Add Substrate purge->add_substrate pressurize_heat Pressurize with H₂ and Heat add_substrate->pressurize_heat react Stir at Reaction Conditions pressurize_heat->react monitor Monitor Reaction (e.g., GC) react->monitor cool_depressurize Cool and Depressurize react->cool_depressurize extract Extract Product cool_depressurize->extract analyze Analyze Product (Conversion, Selectivity) extract->analyze recycle Recycle IL/ Catalyst extract->recycle end End analyze->end

References

Experimental validation of the electrochemical window of "1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate".

Author: BenchChem Technical Support Team. Date: December 2025

An Experimental Comparison of the Electrochemical Window of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

The electrochemical window (EW) is a critical parameter for electrolytes used in energy storage devices, defining the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.[1][2][3] A wider electrochemical window allows for operation at higher voltages, which is crucial for developing high-energy-density batteries and supercapacitors.[2][4][5] This guide provides an objective comparison of the electrochemical window of the ionic liquid this compound, [HEMIm][BF4], with other common imidazolium-based ionic liquids, supported by experimental data and detailed protocols.

Comparative Analysis of Electrochemical Windows

The electrochemical stability of [HEMIm][BF4] is notably high compared to other widely used ionic liquids. Experimental data indicates that its electrochemical window can extend beyond 6.0 V.[6][7] This superior stability makes it a promising candidate for high-voltage electrochemical applications.[8][9] The following table summarizes the experimentally determined or calculated electrochemical windows of [HEMIm][BF4] and several alternative ionic liquids.

Ionic LiquidCationAnionElectrochemical Window (V)Reference
This compound [HEMIm] [BF4]⁻ >6.0 – 6.4 Yeon et al.[6]; Abbate et al.[7]
1-Butyl-3-methylimidazolium tetrafluoroborate[BMIM][BF4]⁻~4.2 - 5.1Liu et al.[10]; Zhang et al.[1][2]
1-Butyl-3-methylimidazolium hexafluorophosphate[BMIM][PF6]⁻~3.2 - 4.9Barisci et al.[2]; Zhang et al.[1][2]
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[EMIm][NTf2]⁻~3.0Appetecchi et al.
N,N-propylmethylpyrrolidinium bis(trifluoromethylsulfonyl)imide[P13][NTf2]⁻~5.7Barisci et al.[2]

Note: The reported values for electrochemical windows can vary significantly depending on the experimental conditions, such as the type of electrodes, scan rate, and the cutoff current density used for determination.[1][2]

Experimental Protocol for Determining the Electrochemical Window

The electrochemical window is typically determined using Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).[3][11][12] These techniques measure the current response of the ionic liquid as a potential is applied and swept linearly with time.[13]

Methodology: Linear Sweep Voltammetry
  • Preparation of the Electrolyte: The ionic liquid, [HEMIm][BF4], must be dried under vacuum at an elevated temperature to remove residual water and other volatile impurities, which can significantly affect the accuracy of the measurement.[1][2]

  • Electrochemical Cell Assembly: A standard three-electrode configuration is used inside an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from air and moisture.[12][14][15]

    • Working Electrode: An inert material with a known surface area, such as a glassy carbon or platinum disk electrode.

    • Reference Electrode: A stable reference, such as a silver wire or a Ag/Ag⁺ electrode.

    • Counter (Auxiliary) Electrode: A platinum wire or mesh with a surface area larger than the working electrode.

  • Instrumentation: The three electrodes are connected to a potentiostat, which controls the potential of the working electrode with respect to the reference electrode and measures the resulting current flow between the working and counter electrodes.[12]

  • Measurement Procedure:

    • Two separate LSV scans are performed to determine the anodic and cathodic limits.

    • Anodic Limit (Oxidation): The potential is swept from the open-circuit potential (OCP) towards more positive values at a constant scan rate (e.g., 5-20 mV/s).

    • Cathodic Limit (Reduction): A fresh cell is used, and the potential is swept from the OCP towards more negative values at the same scan rate.

    • The current is recorded as a function of the applied potential. The potential at which the current reaches a predefined cutoff current density (e.g., 0.5 or 1.0 mA/cm²) is defined as the oxidative or reductive limit of the electrolyte.[3][11]

  • Data Analysis: The electrochemical window is calculated as the difference between the anodic potential limit (Ea) and the cathodic potential limit (Ec).

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the experimental determination of an ionic liquid's electrochemical window.

G cluster_prep Preparation cluster_setup Cell Assembly cluster_measurement Measurement cluster_analysis Analysis IL_Drying Ionic Liquid Drying (Vacuum Oven) Glovebox Inert Atmosphere (Glovebox) IL_Drying->Glovebox Transfer Cell Assemble 3-Electrode Cell Glovebox->Cell Electrodes Prepare Electrodes (WE, RE, CE) Electrodes->Cell Potentiostat Connect to Potentiostat Cell->Potentiostat LSV Perform LSV Scans (Anodic & Cathodic) Potentiostat->LSV Voltammogram Record Voltammogram (Current vs. Potential) LSV->Voltammogram Limits Determine E_a and E_c (Cutoff Current) Voltammogram->Limits EW Calculate Electrochemical Window (EW = E_a - E_c) Limits->EW

References

A Comparative Analysis of CO2 Capture Capacities: 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate vs. Monoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the CO2 capture performance of the ionic liquid [HO-EMIM][BF4] against the benchmark aqueous Monoethanolamine (MEA) solution.

The escalating concentration of atmospheric carbon dioxide (CO2) has catalyzed extensive research into efficient and sustainable CO2 capture technologies. While aqueous monoethanolamine (MEA) solutions have been the industrial standard for post-combustion CO2 capture, they are beset by challenges such as high energy consumption for regeneration, solvent degradation, and corrosion. Ionic liquids (ILs) have emerged as a promising alternative due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. This guide provides a direct comparison of the CO2 capture capacity of a specific functionalized ionic liquid, 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HO-EMIM][BF4]), with the conventional 30 wt% aqueous MEA solution, supported by experimental data.

Quantitative Comparison of CO2 Capture Performance

The following table summarizes the CO2 absorption capacity of [HO-EMIM][BF4] and 30 wt% aqueous MEA under various temperatures and pressures. The data for [HO-EMIM][BF4] is based on the experimental work of Shokouhi et al. (2010), while the MEA data is a compilation from various established sources.

AbsorbentTemperature (K)Pressure (MPa)CO2 Solubility (mol CO2 / mol absorbent)
This compound ([HO-EMIM][BF4]) 303.15~0.1Data not explicitly found in abstracts
303.15~1.1Data not explicitly found in abstracts
313.15~0.1Data not explicitly found in abstracts
313.15~1.1Data not explicitly found in abstracts
323.15~0.1Data not explicitly found in abstracts
323.15~1.1Data not explicitly found in abstracts
333.15~0.1Data not explicitly found in abstracts
333.15~1.1Data not explicitly found in abstracts
343.15~0.1Data not explicitly found in abstracts
343.15~1.1Data not explicitly found in abstracts
353.15~0.1Data not explicitly found in abstracts
353.15~1.1Data not explicitly found in abstracts
30 wt% Aqueous Monoethanolamine (MEA) 313.15 (40 °C)0.015 (15 kPa)~0.4 - 0.5
313.15 (40 °C)0.101 (1 atm)~0.5 - 0.55
333.15 (60 °C)0.015 (15 kPa)~0.3 - 0.4
333.15 (60 °C)0.101 (1 atm)~0.4 - 0.45

Note: The specific CO2 solubility data for [HO-EMIM][BF4] from the primary literature by Shokouhi et al. (2010) was not directly accessible in the provided search results. The table indicates the experimental conditions under which the data were measured. Researchers are encouraged to consult the original publication for the precise values.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the accurate interpretation and replication of CO2 capture performance data. The gravimetric method is a widely used technique for determining the solubility of gases in ionic liquids.

Gravimetric Method for CO2 Solubility Measurement in [HO-EMIM][BF4]

Objective: To accurately measure the amount of CO2 absorbed by a known mass of the ionic liquid at a specific temperature and pressure.

Apparatus:

  • High-precision magnetic suspension balance

  • High-pressure absorption cell

  • Temperature-controlled jacket or chamber

  • Pressure transducer

  • Vacuum pump

  • CO2 gas cylinder of known purity

  • Data acquisition system

Procedure:

  • Sample Preparation: A precisely weighed sample of [HO-EMIM][BF4] is placed in the absorption cell.

  • Degassing: The ionic liquid is degassed under high vacuum for several hours to remove any dissolved gases, including air and moisture.

  • Temperature Stabilization: The absorption cell is brought to the desired experimental temperature and allowed to stabilize.

  • Initial Mass Measurement: The initial mass of the degassed ionic liquid is recorded using the magnetic suspension balance.

  • CO2 Introduction: CO2 is introduced into the absorption cell to the desired pressure.

  • Equilibrium: The system is allowed to reach equilibrium, which is indicated by a stable mass reading over a prolonged period. The mass of the ionic liquid will increase as it absorbs CO2.

  • Final Mass Measurement: The final mass of the ionic liquid with the absorbed CO2 is recorded.

  • Calculation: The mass of absorbed CO2 is calculated by subtracting the initial mass from the final mass. This is then converted to moles of CO2. The CO2 absorption capacity is expressed as moles of CO2 per mole of ionic liquid.

  • Data Collection: The procedure is repeated at various pressures and temperatures to generate a comprehensive solubility dataset.

Experimental Workflow and CO2 Capture Mechanism

The following diagrams illustrate the experimental workflow for determining CO2 solubility and the fundamental difference in the CO2 capture mechanism between a physical solvent like [HO-EMIM][BF4] and a chemical solvent like MEA.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Ionic Liquid prep2 Place in Absorption Cell prep1->prep2 prep3 Degas under Vacuum prep2->prep3 meas1 Set Temperature prep3->meas1 meas2 Record Initial Mass meas1->meas2 meas3 Introduce CO2 at Set Pressure meas2->meas3 meas4 Allow for Equilibration meas3->meas4 meas5 Record Final Mass meas4->meas5 calc1 Calculate Mass of Absorbed CO2 meas5->calc1 calc2 Calculate Moles of CO2 and IL calc1->calc2 calc3 Determine CO2 Solubility (mol/mol) calc2->calc3

Caption: Experimental workflow for gravimetric measurement of CO2 solubility.

capture_mechanisms cluster_physical Physical Absorption ([HO-EMIM][BF4]) cluster_chemical Chemical Absorption (MEA) co2_p CO2 dissolved CO2 (dissolved) co2_p->dissolved Van der Waals forces il [HO-EMIM][BF4] co2_c CO2 carbamate RNHCOO- + RNH3+ (Carbamate) co2_c->carbamate Covalent bond formation mea 2 RNH2 (MEA) mea->carbamate

Caption: Comparison of CO2 capture mechanisms.

Concluding Remarks

The selection of an appropriate solvent for CO2 capture is a critical decision in the development of sustainable and economically viable carbon capture technologies. While 30 wt% aqueous MEA is a well-established and effective chemical solvent, it suffers from significant drawbacks related to energy consumption and solvent stability. The ionic liquid this compound operates via a physical absorption mechanism, which generally requires less energy for regeneration.

Although the direct quantitative comparison of CO2 capture capacity at various conditions requires access to the full experimental data from the cited literature, the available information suggests that while the molar absorption capacity of [HO-EMIM][BF4] might be lower than that of MEA under certain conditions (due to the 1:2 stoichiometry of the MEA-CO2 reaction), the overall process economics could be more favorable for the ionic liquid due to lower regeneration energy, higher thermal stability, and negligible volatility. Further research focusing on the cyclic stability, absorption/desorption kinetics, and process modeling will be crucial in fully elucidating the potential of [HO-EMIM][BF4] as a next-generation CO2 capture solvent.

Benchmarking the Catalytic Efficiency of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HOEtMIM][BF4])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Catalytic Performance of a Versatile Ionic Liquid

The functionalized ionic liquid, 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, abbreviated as [HOEtMIM][BF4], is emerging as a promising catalyst and reaction medium in a variety of organic syntheses. Its unique properties, including a hydroxyl group for potential bifunctional catalysis and the well-established stability of the imidazolium core, make it a subject of significant interest. This guide provides an objective comparison of its catalytic efficiency with alternative catalysts, supported by available experimental data, to assist researchers in selecting the optimal catalytic system for their specific applications.

Catalytic Performance in CO2 Cycloaddition Reactions

One of the most well-documented applications of hydroxyl-functionalized imidazolium salts is in the cycloaddition of carbon dioxide (CO2) to epoxides, a green chemistry route to produce valuable cyclic carbonates. While direct quantitative data for [HOEtMIM][BF4] in this reaction is limited in readily available literature, a study on its close analog, 1-(2-Hydroxyethyl)-3-methylimidazolium bromide ([HOEtMIM][Br]), provides a strong benchmark.

In the synthesis of propylene carbonate from propylene oxide and CO2, [HOEtMIM][Br] demonstrated a catalytic efficiency of 68% .[1] This reaction was carried out at a CO2 pressure of 2.0 MPa and a temperature of 125°C for 60 minutes.[1] The anion of the ionic liquid is known to play a crucial role in the catalytic cycle of this reaction. Comparative studies on other imidazolium-based ionic liquids have shown that while bromide and other halide anions are effective, the tetrafluoroborate anion ([BF4]-) can, in some catalytic systems, lead to higher turnover frequencies.

For instance, in the cycloaddition of CO2 to propylene oxide, the non-functionalized ionic liquid 1-n-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) was found to be a highly active catalyst, achieving almost 100% selectivity for propylene carbonate. This suggests that the tetrafluoroborate anion is highly effective in this transformation.

Table 1: Comparison of Catalytic Performance in the Cycloaddition of CO2 and Propylene Oxide

CatalystAnionSubstrateProductReaction ConditionsYield/Efficiency
[HOEtMIM][Br] BromidePropylene OxidePropylene Carbonate2.0 MPa CO2, 125°C, 60 min68%
[bmim][BF4] TetrafluoroboratePropylene OxidePropylene CarbonateNot specifiedHigh
Other Imidazolium Halides Cl-, Br-, I-Various EpoxidesCyclic CarbonatesVariedHigh
Metal-Organic Frameworks (MOFs) -Various EpoxidesCyclic CarbonatesVariedHigh
Potassium Iodide/Acetic Acid -Propylene OxidePropylene Carbonate0.9 MPa CO2, 90°C, 15 minHigh

Performance in Palladium-Catalyzed Heck Reactions

[HOEtMIM][BF4] has also been investigated as a reaction medium for the Palladium-catalyzed Heck reaction, a cornerstone of C-C bond formation in organic synthesis. Research indicates that [HOEtMIM][BF4] serves as an efficient and recyclable solvent for the olefination of iodoarenes and bromoarenes, yielding the corresponding products in "good to excellent yields" under phosphine-free conditions.[2]

While specific quantitative data for [HOEtMIM][BF4] in this context is not detailed in the available abstracts, comparative studies on similar ionic liquids offer valuable insights. For example, the Heck reaction has been shown to proceed more efficiently in 1-butyl-3-methylimidazolium bromide ([bmim][Br]) compared to its tetrafluoroborate counterpart ([bmim][BF4]). This suggests that the halide anion may play a beneficial role in the catalytic cycle, potentially through the formation of N-heterocyclic carbene complexes with palladium.

However, other studies on hydroxyl-functionalized ionic liquids in Heck reactions have noted that while product isolation is straightforward and yields can be nearly quantitative, the reaction rates can be slower compared to those in standard, non-protic imidazolium ionic liquids.

Table 2: Qualitative Comparison of Catalysts in the Heck Reaction

Catalyst/Reaction MediumAnionSubstratesKey Observations
[HOEtMIM][BF4] TetrafluoroborateIodoarenes, BromoarenesGood to excellent yields, recyclable, phosphine-free.
[bmim][Br] BromideAryl halidesMore efficient than [bmim][BF4].
[bmim][BF4] TetrafluoroborateAryl halidesLess efficient than [bmim][Br].
Other Hydroxyl ILs VariedAryl iodidesNearly quantitative yields, but potentially slower rates.
Palladacycles -Aryl chloridesHigh turnover numbers (TONs) achievable.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of catalytic studies. Below is a representative protocol for the synthesis of a hydroxyl-functionalized imidazolium bromide, which can be adapted for the synthesis of the tetrafluoroborate salt through anion exchange. This is followed by a general procedure for the cycloaddition of CO2 to an epoxide.

Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium Bromide ([HOEtMIM][Br])

A general procedure for the synthesis of imidazolium-based ionic liquids involves the quaternization of an N-substituted imidazole. For [HOEtMIM][Br], this would typically involve the reaction of 1-methylimidazole with 2-bromoethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of 2-bromoethanol in a suitable solvent (e.g., acetonitrile) or neat.

  • Reaction Conditions: Heat the mixture under reflux for a specified period (e.g., 24-48 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified, often by washing with a solvent in which the ionic liquid is insoluble (e.g., ethyl acetate or diethyl ether) to remove unreacted starting materials.

  • Drying: The purified ionic liquid is then dried under high vacuum to remove any residual solvent and moisture.

To obtain the tetrafluoroborate salt, the bromide salt can be subjected to an anion exchange reaction with a tetrafluoroborate source, such as potassium tetrafluoroborate (KBF4) or tetrafluoroboric acid (HBF4).

General Procedure for CO2 Cycloaddition to Propylene Oxide

The following is a generalized protocol based on the reaction catalyzed by [HOEtMIM][Br].[1]

  • Reactor Charging: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer is charged with the ionic liquid catalyst ([HOEtMIM][Br]) and propylene oxide.

  • Pressurization: The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 2.0 MPa).

  • Reaction: The reaction mixture is heated to the target temperature (e.g., 125°C) and stirred for the specified duration (e.g., 60 minutes).

  • Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the excess CO2 is carefully vented.

  • Product Analysis: The reaction mixture is then analyzed by techniques such as gas chromatography (GC) or NMR spectroscopy to determine the conversion of propylene oxide and the yield of propylene carbonate.

Visualizing the Catalytic Workflow

The following diagrams illustrate the general workflows for the synthesis of the ionic liquid catalyst and its application in the cycloaddition of CO2 to an epoxide.

Synthesis_Workflow cluster_synthesis Ionic Liquid Synthesis cluster_anion_exchange Anion Exchange (Optional) Start 1-Methylimidazole + 2-Haloethanol Reaction Quaternization Reaction Start->Reaction Heat/Solvent Purification Purification (Washing/Drying) Reaction->Purification IL [HOEtMIM][X] Purification->IL IL_X [HOEtMIM][X] Exchange Anion Exchange IL_X->Exchange BF4_Source BF4- Source (e.g., KBF4) BF4_Source->Exchange IL_BF4 [HOEtMIM][BF4] Exchange->IL_BF4

Diagram 1: General synthesis workflow for 1-(2-Hydroxyethyl)-3-methylimidazolium salts.

CO2_Cycloaddition_Workflow cluster_reaction Catalytic CO2 Cycloaddition Reactants Epoxide + Catalyst Pressurization Pressurize with CO2 Reactants->Pressurization Heating Heat and Stir Pressurization->Heating Product_Formation Cyclic Carbonate Formation Heating->Product_Formation Analysis Analysis (GC/NMR) Product_Formation->Analysis

Diagram 2: Experimental workflow for CO2 cycloaddition catalyzed by an ionic liquid.

Conclusion

This compound is a promising catalyst, particularly for green chemistry applications such as CO2 utilization. While direct, comprehensive quantitative data for its catalytic efficiency across a wide range of reactions remains an area for further research, data from closely related analogues provide valuable benchmarks. The catalytic performance is significantly influenced by the choice of anion, and the hydroxyl functionality offers potential for enhanced activity and selectivity. The provided experimental outlines and workflows serve as a foundation for researchers to explore the catalytic potential of [HOEtMIM][BF4] in their own work. Further studies involving direct, side-by-side comparisons with other catalytic systems under identical conditions are necessary to fully elucidate its standing in the field of catalysis.

References

The Economic Edge of Innovation: A Comparative Guide to 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, sustainable, and economically viable chemical processes is paramount. In this context, ionic liquids (ILs) have emerged as a class of designer solvents with the potential to revolutionize various industrial applications. This guide provides a comprehensive cost-effectiveness analysis of a promising ionic liquid, 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate ([HEMIM][BF4]), comparing its performance with alternative solvents and supported by available experimental data.

Ionic liquids are salts with melting points below 100°C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. [HEMIM][BF4] distinguishes itself with a hydroxyl functional group, enhancing its potential for specific interactions and applications in catalysis, electrochemistry, and as a green solvent.[1][2] However, the industrial adoption of ionic liquids has been hampered by their perceived high cost compared to traditional volatile organic compounds (VOCs). This guide aims to provide an objective analysis of the cost-effectiveness of [HEMIM][BF4], considering not only the initial purchase price but also factors like performance, recyclability, and overall process efficiency.

Performance and Cost Comparison with Alternatives

A direct, comprehensive techno-economic analysis of [HEMIM][BF4] across various industrial applications is not yet extensively documented in publicly available literature. However, by examining studies on structurally similar ionic liquids and considering the unique properties of [HEMIM][BF4], we can construct a comparative framework. The primary alternatives to [HEMIM][BF4] include other imidazolium-based ionic liquids (e.g., 1-Butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF4]), deep eutectic solvents (DES), and conventional organic solvents.

Table 1: High-Level Comparison of [HEMIM][BF4] and its Alternatives

Feature[HEMIM][BF4][BMIM][BF4]Deep Eutectic Solvents (DES)Conventional Organic Solvents (e.g., Toluene, DMF)
Relative Cost HighHighLow to ModerateLow
Performance High (Tunable)High (Tunable)Moderate to High (Tunable)Application-dependent
Environmental Impact Low (Low volatility)Low (Low volatility)Very Low (Often biodegradable)High (Volatile, often toxic)
Recyclability High (Potential for multiple reuses)High (Potential for multiple reuses)Moderate to HighLow to Moderate
Key Advantages Hydroxyl functionality, high ionic conductivityWell-studied, versatileLow cost, low toxicity, often bio-basedLow cost, well-established processes
Key Disadvantages High initial cost, viscosityHigh initial cost, viscosityLower thermal stability than some ILsVolatility, toxicity, flammability
Deep Eutectic Solvents: A Major Cost-Effective Challenger

Deep eutectic solvents (DESs) are emerging as a highly promising alternative to ionic liquids, primarily due to their significantly lower production costs.[3] DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They share many of the desirable properties of ionic liquids, such as low volatility and tunable solvency, while often being biodegradable and derived from inexpensive, renewable resources.[4][5]

Table 2: Illustrative Cost Comparison of Ionic Liquids and Deep Eutectic Solvents

Solvent TypeTypical Price Range (per kg)
High-Purity Ionic Liquids (e.g., [HEMIM][BF4], [BMIM][BF4])$100 - $1000+
Deep Eutectic Solvents$10 - $100

Note: Prices are estimates and can vary significantly based on purity, quantity, and supplier.

Industrial Application Case Study: CO2 Capture

Experimental Protocols

To facilitate further research and direct comparison, this section outlines a general experimental protocol for evaluating the performance of [HEMIM][BF4] against an alternative solvent in a representative industrial application, such as a catalytic reaction.

General Experimental Protocol: Performance Evaluation of [HEMIM][BF4] in a Catalytic Esterification Reaction

Objective: To compare the catalytic efficiency, product yield, and recyclability of [HEMIM][BF4] with a conventional solvent (e.g., toluene) and a deep eutectic solvent (e.g., choline chloride:urea) in the esterification of a carboxylic acid with an alcohol.

Materials:

  • This compound ([HEMIM][BF4])

  • Toluene

  • Choline chloride

  • Urea

  • Carboxylic acid (e.g., acetic acid)

  • Alcohol (e.g., butanol)

  • Acid catalyst (e.g., sulfuric acid)

  • Standard analytical reagents

Methodology:

  • Solvent Preparation:

    • Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80°C until a homogeneous liquid is formed.

  • Reaction Setup:

    • Set up three parallel reactions in round-bottom flasks equipped with reflux condensers.

    • Flask 1: [HEMIM][BF4] as the solvent.

    • Flask 2: Toluene as the solvent.

    • Flask 3: Choline chloride:urea DES as the solvent.

    • To each flask, add the carboxylic acid, alcohol, and catalyst in equimolar amounts relative to the solvent volume.

  • Reaction Execution:

    • Heat the reaction mixtures to a specified temperature (e.g., 100°C) and stir for a set period (e.g., 4 hours).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC) to determine the concentration of the ester product.

  • Product Isolation and Yield Calculation:

    • After the reaction, cool the mixtures to room temperature.

    • For the toluene system, perform a liquid-liquid extraction with water to remove the catalyst and unreacted acid. Distill the toluene to isolate the ester.

    • For the [HEMIM][BF4] and DES systems, extract the ester product with a suitable organic solvent (e.g., diethyl ether).

    • Calculate the yield of the ester for each reaction.

  • Solvent Recycling:

    • For the [HEMIM][BF4] and DES systems, remove any residual extraction solvent under vacuum.

    • Characterize the recovered solvent using techniques like NMR or FTIR to check for degradation.

    • Reuse the recovered solvent in subsequent reaction cycles to evaluate its recyclability and impact on product yield.

Data to be Collected:

  • Ester yield at different time points for each solvent system.

  • Overall isolated yield of the ester.

  • Purity of the isolated ester (determined by GC-MS).

  • Yield of the ester in each recycling run for [HEMIM][BF4] and DES.

  • Energy consumption for each reaction and separation process.

Data Presentation

The quantitative data from such an experiment should be summarized in clearly structured tables for easy comparison.

Table 3: Hypothetical Performance Data for Esterification Reaction

Solvent SystemReaction Time (h)Ester Yield (%)Isolated Yield (%)Purity (%)
[HEMIM][BF4]49592>99
Toluene4858098
Choline Chloride:Urea49088>99

Table 4: Hypothetical Solvent Recycling Performance

Solvent SystemCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)
[HEMIM][BF4]929190
Choline Chloride:Urea888581

Visualization of Key Processes

Diagrams are crucial for understanding experimental workflows and the logical relationships in cost-effectiveness analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_recycling Recycling Prep_HEMIM [HEMIM][BF4] Reaction_HEMIM Esterification in [HEMIM][BF4] Prep_HEMIM->Reaction_HEMIM Prep_Toluene Toluene Reaction_Toluene Esterification in Toluene Prep_Toluene->Reaction_Toluene Prep_DES DES Preparation Reaction_DES Esterification in DES Prep_DES->Reaction_DES Analysis_HEMIM Product Extraction & Yield Calculation Reaction_HEMIM->Analysis_HEMIM Analysis_Toluene Extraction & Distillation & Yield Calculation Reaction_Toluene->Analysis_Toluene Analysis_DES Product Extraction & Yield Calculation Reaction_DES->Analysis_DES Recycle_HEMIM [HEMIM][BF4] Recovery & Reuse Analysis_HEMIM->Recycle_HEMIM Recycle_DES DES Recovery & Reuse Analysis_DES->Recycle_DES Recycle_HEMIM->Reaction_HEMIM Reuse Recycle_DES->Reaction_DES Reuse

Caption: Experimental workflow for comparing [HEMIM][BF4] with alternative solvents.

Cost_Effectiveness_Logic cluster_costs Cost Factors cluster_performance Performance Metrics cluster_output Overall Assessment Initial_Cost Initial Solvent Cost Cost_Effectiveness Cost-Effectiveness Initial_Cost->Cost_Effectiveness Energy_Cost Energy Consumption (Heating, Separation) Energy_Cost->Cost_Effectiveness Waste_Cost Waste Disposal Cost Waste_Cost->Cost_Effectiveness Yield Product Yield Yield->Cost_Effectiveness Purity Product Purity Purity->Cost_Effectiveness Reaction_Time Reaction Time Reaction_Time->Cost_Effectiveness Recyclability Solvent Recyclability Recyclability->Cost_Effectiveness

References

A Comparative Environmental Impact Assessment: 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate vs. Traditional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for "green" solvents in chemical synthesis and drug development has led to the exploration of ionic liquids (ILs) as potential replacements for traditional volatile organic compounds (VOCs). This guide provides a comparative environmental impact assessment of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, hereafter referred to as [HOEMIM][BF4], against three commonly used traditional solvents: methanol, acetone, and toluene. The assessment is based on available experimental data for key environmental indicators: biodegradability and ecotoxicity.

While ionic liquids are often touted for their low vapor pressure, reducing air pollution, a comprehensive evaluation of their environmental footprint requires scrutiny of their entire life cycle, including their fate and effects in aquatic ecosystems.[1]

Quantitative Environmental Impact Data

The following tables summarize the available quantitative data for [HOEMIM][BF4] and the selected traditional solvents. It is important to note that specific experimental data for the biodegradability and ecotoxicity of [HOEMIM][BF4] towards algae and daphnids is limited in publicly available literature. Therefore, data for a structurally similar imidazolium ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), is included for comparative purposes where direct data for [HOEMIM][BF4] is unavailable. This is clearly indicated in the tables.

Table 1: Biodegradability Data

SolventTest MethodDuration (days)ResultClassification
[HOEMIM][BF4] OECD 301F28Data Not Available-
[Bmim][BF4] (surrogate)OECD 301F28< 60%Not Readily Biodegradable
Methanol OECD 301F28> 60%Readily Biodegradable
Acetone OECD 301B28> 60%Readily Biodegradable
Toluene OECD 301F28> 60%Readily Biodegradable

Table 2: Aquatic Ecotoxicity Data

SolventTest OrganismTest MethodDurationEndpointValue (mg/L)
[HOEMIM][BF4] Danio rerio (Zebrafish)OECD 20396hLC503086.7
Raphidocelis subcapitata (Algae)OECD 20172hEC50Data Not Available
Daphnia magnaOECD 20248hEC50Data Not Available
[Bmim][BF4] (surrogate) Danio rerio (Zebrafish)OECD 20396hLC50185
Raphidocelis subcapitata (Algae)OECD 20172hEC501.2
Daphnia magnaOECD 20248hEC5015.5
Methanol Danio rerio (Zebrafish)OECD 20396hLC50> 100
Raphidocelis subcapitata (Algae)OECD 20172hEC50> 1000
Daphnia magnaOECD 20248hEC50> 100
Acetone Danio rerio (Zebrafish)OECD 20396hLC50> 100
Raphidocelis subcapitata (Algae)OECD 20172hEC50> 100
Daphnia magnaOECD 20248hEC50> 100
Toluene Danio rerio (Zebrafish)OECD 20396hLC5026
Raphidocelis subcapitata (Algae)OECD 20172hEC5012.5[2]
Daphnia magnaOECD 20248hEC50136.9[3]

Experimental Protocols

The data presented in this guide are based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized for assessing the environmental hazards of chemicals.

Ready Biodegradability - OECD 301 F (Manometric Respirometry Test)

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[4][5]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated in a closed flask with a headspace of air. The consumption of oxygen by the microorganisms is measured over a 28-day period.[4]

  • Procedure:

    • The test substance is added to a mineral medium to a final concentration that yields sufficient carbon for the microorganisms.

    • The medium is inoculated with a small volume of activated sludge from a wastewater treatment plant.

    • The mixture is placed in a sealed vessel connected to a manometer.

    • The vessels are incubated in the dark at a constant temperature (20-24°C).

    • Oxygen consumption is measured by the pressure change in the manometer and is recorded at regular intervals for 28 days.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[6][7]

Fish, Acute Toxicity Test - OECD 203

This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.

  • Principle: Fish are exposed to the test substance at a range of concentrations for 96 hours. Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 (Lethal Concentration for 50% of the population) is calculated.

  • Procedure:

    • Groups of fish (e.g., Zebrafish, Danio rerio) are exposed to at least five concentrations of the test substance in a geometric series.

    • A control group is maintained in water without the test substance.

    • The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

    • The number of dead fish in each concentration is recorded at specified intervals.

  • Endpoint: The 96-hour LC50 is determined statistically.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201

This test assesses the effects of a substance on the growth of freshwater microalgae.[8]

  • Principle: Exponentially growing cultures of a selected algal species (e.g., Raphidocelis subcapitata) are exposed to various concentrations of the test substance over a 72-hour period. The inhibition of growth in relation to a control is determined.

  • Procedure:

    • A nutrient-rich medium is prepared and inoculated with a small volume of a vibrant algal culture.

    • The test substance is added to create a series of concentrations.

    • The cultures are incubated under constant illumination and temperature for 72 hours.

    • Algal growth is measured at least every 24 hours by cell counts or a surrogate measurement like fluorescence.

  • Endpoint: The 72-hour EC50 (Effective Concentration for 50% of the population), based on the inhibition of growth rate, is calculated.

Daphnia sp. Acute Immobilisation Test - OECD 202

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.[9]

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids is determined.

  • Procedure:

    • Groups of daphnids are exposed to at least five concentrations of the test substance.

    • A control group is maintained in clean water.

    • The test is carried out in the dark at a constant temperature.

    • The number of immobilized daphnids in each concentration is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.

  • Endpoint: The 48-hour EC50 for immobilization is calculated.

Visualizing the Processes

To better understand the context of this comparison, the following diagrams illustrate the synthesis of the ionic liquid and a key mechanism of its potential toxicity.

G cluster_synthesis Synthesis of this compound 1-methylimidazole 1-Methylimidazole intermediate 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride 1-methylimidazole->intermediate Alkylation 2-chloroethanol 2-Chloroethanol 2-chloroethanol->intermediate product [HOEMIM][BF4] intermediate->product Anion Exchange NaBF4 Sodium Tetrafluoroborate NaBF4->product NaCl Sodium Chloride (byproduct) product->NaCl

A simplified reaction scheme for the synthesis of [HOEMIM][BF4].

G cluster_toxicity Oxidative Stress Pathway in Zebrafish Induced by Imidazolium ILs IL_exposure Imidazolium Ionic Liquid Exposure ROS_production Increased Reactive Oxygen Species (ROS) Production IL_exposure->ROS_production antioxidant_depletion Depletion of Antioxidant Defenses (e.g., SOD, CAT) ROS_production->antioxidant_depletion lipid_peroxidation Lipid Peroxidation (Membrane Damage) ROS_production->lipid_peroxidation dna_damage DNA Damage ROS_production->dna_damage apoptosis Cellular Apoptosis lipid_peroxidation->apoptosis dna_damage->apoptosis

A generalized signaling pathway for oxidative stress induced by imidazolium ionic liquids in zebrafish.

Discussion and Conclusion

Based on the available data, traditional solvents like methanol and acetone exhibit high biodegradability and low acute aquatic toxicity. Toluene is also readily biodegradable but demonstrates higher toxicity to aquatic organisms compared to methanol and acetone.

The surrogate data for [Bmim][BF4] indicates that some imidazolium-based ionic liquids are not readily biodegradable and can be highly toxic to aquatic life, particularly algae. The toxicity of imidazolium ILs is often linked to the length of the alkyl chain on the cation, with longer chains leading to increased toxicity.[10] The primary mechanism of toxicity for many ionic liquids involves the disruption of cell membranes and the induction of oxidative stress.[11]

References

A Comparative Guide to Validating the Purity of Synthesized 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate Using NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for validating the purity of the synthesized ionic liquid, 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to support the objective comparison of these analytical techniques.

Introduction

This compound (HO-EMIM BF4) is an imidazolium-based ionic liquid with a chemical formula of C6H11BF4N2O and a molecular weight of approximately 213.97 g/mol .[1][2][3][4] Its unique properties, including low viscosity, high thermal stability, and good solubility for various compounds, make it a promising solvent for applications in extraction, catalysis, electrochemistry, and polymerization.[1] Given that impurities such as residual halides from the synthesis process can significantly alter the physicochemical properties of ionic liquids, rigorous purity assessment is crucial.[5] This guide focuses on two powerful analytical techniques for this purpose: NMR spectroscopy for structural confirmation and detection of proton-containing impurities, and HPLC for the separation and quantification of non-volatile and thermally labile impurities.[5][6][7][8]

Overall Purity Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Validation cluster_results Data Analysis & Final Assessment cluster_decision Decision synthesis Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate purification Initial Purification (e.g., solvent extraction, activated carbon) synthesis->purification nmr_analysis NMR Spectroscopy (Structural Confirmation & Purity) purification->nmr_analysis Sample Preparation hplc_analysis HPLC Analysis (Impurity Profiling & Quantification) purification->hplc_analysis Sample Preparation nmr_data Analyze NMR Spectra (Chemical Shifts, Integration) nmr_analysis->nmr_data hplc_data Analyze HPLC Chromatogram (Peak Area, Retention Time) hplc_analysis->hplc_data purity_assessment Overall Purity Assessment (Combine NMR & HPLC data) nmr_data->purity_assessment hplc_data->purity_assessment pass Purity Meets Specifications purity_assessment->pass If Purity ≥ 99.5% fail Further Purification Required purity_assessment->fail If Purity < 99.5% fail->purification Re-purify cluster_structure 1-(2-Hydroxyethyl)-3-methylimidazolium Cation cluster_shifts Expected ¹H NMR Chemical Shifts (in DMSO-d6) structure H2 H-2: ~9.1 ppm (s) H4_5 H-4, H-5: ~7.7-7.8 ppm (d) N_CH2 N-CH₂: ~4.2 ppm (t) CH2_OH CH₂-OH: ~3.7 ppm (t) N_CH3 N-CH₃: ~3.8 ppm (s) OH OH: ~5.0 ppm (t) xaxis Retention Time (min) yaxis Absorbance (AU) origin xtick3 15 origin->xtick3 ytick2 1.0 origin->ytick2 xtick1 5 xtick2 10 ytick1 0.5 p_start p_main_start p_start->p_main_start p_main_peak 1-(2-Hydroxyethyl)-3-methylimidazolium p_main_start->p_main_peak p_main_end p_main_peak->p_main_end p_end p_main_end->p_end p_imp_start p_imp_peak Impurity p_imp_start->p_imp_peak p_imp_end p_imp_peak->p_imp_end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate, a comprehensive understanding of proper disposal procedures is paramount to ensure laboratory safety and environmental compliance. This guide provides immediate, essential safety and logistical information for the proper disposal of this ionic liquid.

1. Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage[1][2][3]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential to prevent eye contact[4].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for any signs of degradation before use[4].

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact. In cases of potential splashing, an apron or full-body suit may be necessary[2][4].

  • Respiratory Protection: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors or aerosols[4].

2. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For larger spills, contain the liquid using an inert absorbent material such as dry sand, earth, or vermiculite to prevent it from spreading[2].

  • Absorption: Carefully absorb the spilled material with a suitable absorbent.

  • Collection: Collect the absorbed material and any contaminated soil or other materials into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Spill Response Action Key Considerations
Personal Safety Always wear appropriate PPE.
Containment Prevent entry into drains and waterways.
Cleanup Materials Use non-reactive, inert absorbent materials.
Waste Disposal All contaminated materials must be treated as hazardous waste.

3. Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. As a hazardous chemical, it should not be disposed of down the drain or in regular trash[5].

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the ionic liquid.

    • Do not mix with other waste chemicals unless compatibility is confirmed to avoid potentially hazardous reactions.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include appropriate hazard symbols (e.g., corrosive, harmful).

    • Indicate the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor or your institution's environmental health and safety (EHS) office.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for the chemical.

    • The primary method of disposal for this type of chemical is typically high-temperature incineration at a permitted hazardous waste facility[6].

Experimental Protocols:

While specific experimental protocols for the disposal itself are not applicable in a laboratory setting (as it is handled by licensed contractors), internal laboratory protocols should detail the procedures for waste segregation, labeling, and storage prior to pickup.

Disposal Workflow Diagram:

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Final Disposal A Wear Appropriate PPE B Collect Waste in Designated Container A->B Begin Disposal C Securely Seal and Properly Label Container B->C Segregate D Store in Designated Hazardous Waste Area C->D Store Safely E Arrange for Professional Disposal D->E Contact EHS F High-Temperature Incineration E->F Final Step

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe laboratory operations and proper environmental stewardship.

Chemical Identifier:

  • CAS Number: 374564-83-7

Hazard Summary: This substance is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] It is crucial to handle this chemical with care as it is not yet fully tested, and unforeseen risks may exist with improper handling.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this ionic liquid. The following table summarizes the required PPE.

Body PartEquipmentStandards and Specifications
Eyes/Face Safety glasses with side-shields or safety goggles.Must conform to EN166 (EU) or be NIOSH (US) approved.[3]
Skin Chemical-resistant gloves.Gloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] Use proper glove removal technique to avoid skin contact.
Protective clothing.Wear suitable protective clothing to prevent skin exposure.[3]
Respiratory Not generally required with adequate ventilation.If vapors or aerosols are generated, use a NIOSH-approved respirator.[4]
Handling and Storage Protocols

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][3][5]

Safe Handling Practices:

  • Avoid all contact with skin, eyes, and clothing.[1][3]

  • Do not ingest or inhale.

  • Do not eat, drink, or smoke in the laboratory area.[4]

  • Wash hands thoroughly with soap and water after handling.[1][3][5]

  • Keep the container tightly closed when not in use.

  • Keep away from heat, sparks, and open flames.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

Spill and Emergency Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in the table above.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not allow the spilled material to enter drains or waterways.[4][5]

First Aid Measures:

  • If in Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]

  • If on Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of the chemical and any contaminated materials in a designated hazardous waste container.[4]

  • Do not dispose of down the drain.[4][5]

  • Treat empty containers as hazardous waste and dispose of them accordingly.[4]

Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh/Measure Chemical prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp handling_clean Clean Glassware and Equipment handling_exp->handling_clean disp_chem Dispose of Unused Chemical in Hazardous Waste handling_exp->disp_chem Unused Chemical disp_contam Dispose of Contaminated Materials in Hazardous Waste handling_exp->disp_contam handling_clean->disp_contam Contaminated Materials disp_ppe Dispose of Contaminated PPE in Hazardous Waste disp_chem->disp_ppe disp_contam->disp_ppe post_decontam Decontaminate Work Area disp_ppe->post_decontam post_wash Wash Hands Thoroughly post_decontam->post_wash

Caption: Safe handling and disposal workflow.

References

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1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.